3-Hydroxy-L-valine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177352 | |
| Record name | beta-Hydroxy-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-27-5 | |
| Record name | 3-Methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxy-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-L-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811DM40QTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of 3-Hydroxy-L-valine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-Hydroxy-L-valine, a non-proteinogenic amino acid of significant interest. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding for researchers in the field.
Section 1: Genesis of a Molecule - The Discovery of this compound
The discovery of this compound is intrinsically linked to the investigation of natural products, particularly those from fungal sources. Its identification emerged from studies into the chemical constituents of the mushroom Pleurocybella porrigens, also known as the angel wing mushroom.
A Serendipitous Finding in Mycology
Initial reports of unusual amino acid derivatives from Pleurocybella porrigens brought this compound into the scientific spotlight.[1][2][3] The mushroom had been traditionally consumed in Japan for a long time. However, in 2004, a series of acute encephalopathy cases, some fatal, were linked to its ingestion, particularly in individuals with compromised kidney function.[1] This tragic event spurred intensive research into the chemical composition of the mushroom to identify the potential causative agents.
The Precursor to a Toxin
Subsequent research led to the isolation and characterization of several novel amino acids from P. porrigens, all sharing a common β-hydroxyvaline backbone. It was hypothesized and later proven that these compounds were likely degradation products of a highly reactive and unstable precursor, pleurocybellaziridine.[4] This aziridine amino acid was identified as a potent toxin, and this compound is considered a stable hydrolysis product of this parent compound. The discovery of this compound is therefore a key piece of the puzzle in understanding the toxicology of this particular mushroom species.
Section 2: Isolation from Natural Sources - A Tale of Two Methodologies
The primary natural source of this compound identified to date is the fruiting body of the Pleurocybella porrigens mushroom. The isolation of this and other unusual amino acids from this matrix presents a significant challenge due to their low abundance and the complexity of the biological sample.
General Workflow for Natural Product Isolation
The isolation of amino acids from fungal material generally follows a multi-step process designed to separate compounds based on their physicochemical properties. The diagram below illustrates a typical workflow.
Caption: Generalized workflow for the isolation of this compound from its natural source.
Detailed Protocol for Isolation from Pleurocybella porrigens
While the seminal paper by Kawaguchi et al. (2010) describes the isolation of unusual amino acid derivatives, a detailed, step-by-step protocol is crucial for reproducibility. The following is a synthesized protocol based on established methods for amino acid extraction from fungal matrices.
Step 1: Extraction
-
Fresh or lyophilized fruiting bodies of Pleurocybella porrigens are homogenized.
-
The homogenized material is extracted with a polar solvent, typically an aqueous solution of ethanol or methanol, to efficiently solvate the polar amino acids. This is often performed at room temperature with stirring for several hours.
-
The mixture is then filtered or centrifuged to separate the solid debris from the liquid extract.
Step 2: Solvent Partitioning
-
The crude extract is concentrated under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution is then subjected to liquid-liquid partitioning. A common system is n-butanol and water. The more polar compounds, including amino acids, will preferentially partition into the aqueous phase. This step is crucial for removing lipids and other nonpolar compounds.
Step 3: Ion-Exchange Chromatography
-
The aqueous phase from the partitioning step is loaded onto a strong cation-exchange resin (e.g., Dowex 50W).
-
The resin is washed with deionized water to remove neutral and anionic compounds.
-
The amino acids are then eluted with a gradient of a basic solution, such as aqueous ammonia or pyridine. Fractions are collected and monitored for the presence of amino acids using a suitable method like ninhydrin staining.
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Fractions containing the amino acids of interest are pooled and lyophilized.
-
The residue is redissolved in a suitable solvent and subjected to reversed-phase HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.
-
Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.
Section 3: Chemical Synthesis - Constructing Chirality
The stereoselective synthesis of β-hydroxy-α-amino acids like this compound is a significant challenge in organic chemistry due to the presence of two adjacent stereocenters. Several strategies have been developed to address this, primarily focusing on controlling the diastereoselectivity of the key bond-forming step.
General Strategies for Asymmetric Synthesis
The synthesis of β-hydroxy-α-amino acids often involves the reaction of a glycine equivalent with an aldehyde or ketone. The main challenge lies in controlling the stereochemistry at both the α and β positions.
Caption: Key synthetic strategies for accessing this compound.
Exemplary Synthetic Approach: Diastereoselective Aldol Reaction
A common and effective method for the synthesis of syn-β-hydroxy-α-amino acids is the diastereoselective aldol reaction of a chiral glycine enolate equivalent with an aldehyde. The following protocol is a representative example adapted from the literature for the synthesis of a related compound and can be applied to the synthesis of this compound.
Step 1: Formation of the Chiral Glycinamide
-
A chiral auxiliary, such as pseudoephenamine, is reacted with a protected glycine derivative to form a chiral glycinamide. This auxiliary will direct the stereochemical outcome of the subsequent aldol reaction.
Step 2: Diastereoselective Aldol Reaction
-
The chiral glycinamide is treated with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.
-
The enolate is then reacted with acetone (which serves as the electrophile to introduce the dimethylcarbinol group of 3-hydroxyvaline). The chiral auxiliary directs the attack of the enolate on the acetone from a specific face, leading to a high degree of diastereoselectivity.
Step 3: Hydrolysis and Deprotection
-
The resulting aldol adduct is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and liberate the protected this compound.
-
Any remaining protecting groups on the amino and carboxyl functionalities are then removed to yield the final product.
Section 4: Characterization and Analytical Methods
The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | --INVALID-LINK--[5] |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK--[5] |
| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | --INVALID-LINK--[5] |
| Appearance | White crystalline solid (predicted) | General knowledge of amino acids |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents | General knowledge of amino acids |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are essential for confirming the carbon skeleton and the connectivity of the molecule. The chemical shifts and coupling constants will be characteristic of the 3-hydroxyvaline structure. Predicted NMR data is available in public databases, but experimental data from isolated or synthesized material is the gold standard.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information.
Chiral Analysis
Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. Chiral chromatography is essential to confirm the enantiomeric and diastereomeric purity of the isolated or synthesized material.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Direct Method: A chiral stationary phase (CSP) that can differentiate between the stereoisomers is used.
-
Indirect Method: The amino acid is derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reversed-phase column.[6]
Section 5: Conclusion and Future Perspectives
The discovery of this compound as a natural product has opened up new avenues of research in mycotoxicology and natural product chemistry. Its role as a stable marker for the presence of the toxic pleurocybellaziridine in Pleurocybella porrigens is of particular importance for food safety. Furthermore, the development of efficient stereoselective synthetic routes to this and related β-hydroxy-α-amino acids is crucial for further toxicological studies and for their potential use as building blocks in medicinal chemistry. Future research will likely focus on elucidating the biosynthetic pathway of pleurocybellaziridine and this compound in P. porrigens and exploring the pharmacological properties of this and other unusual amino acids.
References
- 1. namyco.org [namyco.org]
- 2. RNA-Seq analysis of the fruiting bodies and mycelia of angel-wing mushroom Pleurocybella porrigens that cause acute encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to beta-Hydroxy-L-valine: Properties, Characterization, and Applications
Foreword: Beyond the Canonical Twenty
In the expanding universe of peptide and medicinal chemistry, our focus increasingly shifts from the 20 canonical amino acids to their modified counterparts. These non-canonical amino acids (ncAAs) are not merely structural curiosities; they are powerful tools for modulating the therapeutic properties of peptides and other pharmacophores. Among these, beta-Hydroxy-L-valine ((2S)-2-amino-3-hydroxy-3-methylbutanoic acid) emerges as a particularly compelling building block. Its tertiary alcohol functionality, integrated into a familiar valine scaffold, introduces unique steric and electronic properties, offering new avenues for enhancing stability, dictating conformation, and establishing novel intermolecular interactions.
This guide provides a comprehensive technical overview of beta-Hydroxy-L-valine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the practical methodologies required for its robust characterization and application.
Molecular Structure and Stereochemical Complexity
The fundamental identity of beta-Hydroxy-L-valine is defined by its structure. Unlike its parent, L-valine, it possesses two chiral centers: the alpha-carbon (C2) and the beta-carbon (C3). The "L-" designation, according to Fischer-Rosanoff convention, dictates the (S)-configuration at the alpha-carbon, a hallmark of naturally derived amino acids.[1][2]
The introduction of the hydroxyl group at the C3 position creates a second stereocenter. This gives rise to two distinct diastereomers for the L-alpha-amino acid: (2S, 3S) and (2S, 3R). This stereochemical nuance is critical, as the spatial orientation of the hydroxyl and methyl groups profoundly impacts how the molecule folds within a peptide chain and interacts with biological targets.
Physicochemical Properties
The physical properties of beta-Hydroxy-L-valine are summarized below. The addition of a polar hydroxyl group logically increases its affinity for polar solvents compared to L-valine, while its zwitterionic nature at neutral pH dictates its fundamental amino acid characteristics.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | [1][3] |
| Synonyms | 3-Hydroxy-L-valine, 3-Methyl-L-threonine | [1][4] |
| CAS Number | 2280-27-5 | [3][4] |
| Molecular Formula | C₅H₁₁NO₃ | [1][3] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 205 °C | [4] |
| Solubility | Soluble in water. | [4] |
| Optical Rotation | [α]²⁰D = +11° to +14° (c=2, 6 N HCl) | [3] |
| pKa₁ (α-COOH) | ~2.1 - 2.3 (Estimated) | |
| pKa₂ (α-NH₃⁺) | ~9.1 - 9.6 (Estimated) |
A Note on Discrepancies : While a major supplier reports a positive specific rotation[3], another source lists a negative value[4]. Given the "(+)" designation in the common chemical name, the positive value is cited here with higher confidence. Researchers should confirm the rotation of their specific material.
Spectroscopic Profile: A Predictive Analysis
Acquiring a clean, unambiguous spectroscopic profile is the cornerstone of chemical characterization. While a dedicated public spectral database for beta-Hydroxy-L-valine is sparse, we can confidently predict its key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (in D₂O): The proton spectrum is expected to be relatively simple.
-
α-Proton (Hα): Unlike L-valine, which shows a doublet for Hα, the absence of a proton on the adjacent β-carbon in beta-Hydroxy-L-valine means this signal will appear as a singlet , likely in the range of δ 3.5 - 3.8 ppm .
-
Methyl Protons (2 x -CH₃): The two methyl groups attached to the β-carbon are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets , likely in the range of δ 1.2 - 1.5 ppm . This is a key signature of the molecule.
-
Exchangeable Protons (-NH₂, -COOH, -OH): In D₂O, these protons will exchange with deuterium and their signals will disappear. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.
-
-
¹³C-NMR (in D₂O):
-
Carbonyl Carbon (-COO⁻): Expected in the typical downfield region for amino acids, δ 173 - 176 ppm .
-
β-Carbon (Cβ-OH): This quaternary carbon bearing the hydroxyl group will likely appear around δ 70 - 75 ppm .
-
α-Carbon (Cα-NH₃⁺): Expected around δ 60 - 65 ppm .
-
Methyl Carbons (-CH₃): The two diastereotopic methyl carbons should give rise to two distinct signals in the range of δ 20 - 28 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like amino acids.
-
Positive Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 134.08 .
-
Negative Mode: Expect a signal for the deprotonated molecule [M-H]⁻ at m/z 132.06 .
-
-
Electron Ionization (EI) and Tandem MS (MS/MS) Fragmentation: High-energy fragmentation would likely proceed through characteristic pathways for amino acids.
-
Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a fragment at m/z 115 .
-
Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation is a hallmark of amino acid fragmentation, resulting in an iminium ion at m/z 88 . This is often the base peak for α-amino acids.[5]
-
Cleavage of Cα-Cβ Bond: This would lead to fragments corresponding to the side chain and the glycine backbone.
-
Chemical Properties and Reactivity
The synthetic utility of beta-Hydroxy-L-valine stems from the distinct reactivity of its three functional groups. For applications in peptide synthesis, selective protection is paramount.
-
α-Amino Group: A primary amine that is readily nucleophilic. It is the site of peptide bond formation and requires protection during synthesis. The most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
-
α-Carboxyl Group: Can be activated for amide bond formation using standard coupling reagents (e.g., HBTU, HATU). It can also be esterified under acidic conditions.
-
β-Hydroxyl Group: As a tertiary alcohol, it is less reactive than a primary or secondary alcohol. It is not prone to oxidation without breaking C-C bonds. While it may not always require protection during standard peptide coupling, its protection (e.g., as a silyl ether) may be necessary for synthetic routes involving harsh conditions to prevent side reactions.
Methodologies for Analysis and Characterization
Rigorous analytical methods are essential to confirm purity, identity, and stereochemical integrity.
Protocol: Stereochemical Analysis via Marfey's Method
Rationale: The resolution of the (2S, 3S) and (2S, 3R) diastereomers is a non-trivial analytical challenge. Standard chiral columns may not suffice. Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) converts the pair of diastereomers into a new pair of diastereomers with significantly different chromatographic properties, enabling separation by standard reverse-phase HPLC. Research has shown that variants of Marfey's reagent, or even the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene), can provide enhanced separation for β-hydroxy amino acids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~0.5 mg of the beta-Hydroxy-L-valine sample into a 1.5 mL microcentrifuge tube.
-
Dissolve the sample in 100 µL of 1 M sodium bicarbonate (NaHCO₃) solution.
-
-
Derivatization:
-
Prepare a 1% (w/v) solution of L-FDAA in acetone (Marfey's reagent).
-
Add 200 µL of the Marfey's reagent solution to the sample tube.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture in a heating block at 40°C for 75 minutes.
-
-
Quenching and Dilution:
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of 2 M hydrochloric acid (HCl) to quench the reaction. The solution should become acidic.
-
Evaporate the acetone under a gentle stream of nitrogen or using a vacuum concentrator.
-
Dilute the remaining aqueous solution with 500 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Analysis: The two diastereomeric derivatives should elute as distinct, well-resolved peaks. The retention times can be compared to standards of the pure diastereomers if available.
-
Conclusion: An Enabling Reagent for Modern Chemistry
beta-Hydroxy-L-valine represents more than a mere derivative; it is an enabling tool for the modern medicinal and peptide chemist. Its unique combination of a tertiary alcohol and a branched side chain provides a scaffold for designing molecules with enhanced stability, constrained conformations, and novel biological activities. A thorough understanding of its fundamental physical and chemical properties, coupled with robust analytical methodologies to discern its complex stereochemistry, is the foundation upon which its innovative applications will be built. As we continue to explore the chemical space beyond the canonical amino acids, reagents like beta-Hydroxy-L-valine will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Contact Us [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. sandordemes.wordpress.com [sandordemes.wordpress.com]
3-Hydroxy-L-valine CAS number and molecular structure
An In-Depth Technical Guide to 3-Hydroxy-L-valine for Researchers and Drug Development Professionals
Introduction
This compound is a non-proteinogenic, L-alpha-amino acid, representing a hydroxylated derivative of the essential branched-chain amino acid (BCAA), L-valine. While not incorporated into proteins during ribosomal translation, its unique structural features—possessing both a hydroxyl group and the characteristic isopropyl moiety of valine—make it a compound of significant interest. Found naturally as a fungal metabolite, this compound serves as a valuable chiral building block in medicinal chemistry and a subject of study for its potential biological activities.[1] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, biological context, and analytical methodologies, tailored for professionals in scientific research and drug development.
Section 1: Core Chemical Identity
Precise identification is paramount in chemical and pharmaceutical development. This compound is distinguished by a specific set of identifiers that differentiate it from its parent amino acid and other structural isomers.
The primary Chemical Abstracts Service (CAS) number for this compound is 2280-27-5 .[1][2] Its systematic IUPAC name is (2S)-2-amino-3-hydroxy-3-methylbutanoic acid .[1][2] It is crucial to distinguish this compound from its derivatives used in synthesis, such as N-Boc-3-hydroxy-L-valine (CAS: 102507-13-1), or isomers like 3-hydroxynorvaline and N-hydroxy-L-valine.[3][4][5]
Molecular Structure
The structure features a chiral center at the alpha-carbon (C2) in the 'L' configuration, characteristic of naturally occurring amino acids, and a tertiary alcohol at the beta-carbon (C3).
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0165953) [phytobank.ca]
- 3. H52429.MD [thermofisher.com]
- 4. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Hydroxy-L-valine | C5H11NO3 | CID 22859864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Canonical 20: A Technical Guide to the Diverse Biological Roles of Non-Proteinogenic Amino Acids
Abstract
While the twenty proteinogenic amino acids are fundamental building blocks of life, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists, playing critical and often overlooked roles in biology. This in-depth technical guide moves beyond the central dogma to explore the multifaceted functions of these unique molecules. We will delve into their significance as metabolic intermediates, signaling molecules, and components of natural products, with a particular focus on their burgeoning applications in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, function, and therapeutic potential of non-proteinogenic amino acids.
Introduction: Expanding the Amino Acid Alphabet
The twenty standard amino acids encoded by the universal genetic code form the basis of protein structure and function. However, nature's chemical repertoire is far more extensive. Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, represent a significant and functionally diverse class of biomolecules.[1][2] These amino acids can be found in all domains of life, from bacteria and plants to animals, where they participate in a wide array of physiological processes.[1][3]
The structural diversity of NPAAs is immense, encompassing variations in side-chain structure, stereochemistry (D-amino acids), and the position of the amino group (e.g., β- or γ-amino acids).[4] This structural uniqueness underpins their diverse biological activities, which range from serving as crucial metabolic intermediates to acting as potent signaling molecules.[1][2] In recent years, the strategic incorporation of NPAAs into peptide-based therapeutics has emerged as a powerful tool to enhance their stability, potency, and bioavailability, revolutionizing aspects of drug design.[5][6][7]
This guide will provide a detailed exploration of the key biological roles of NPAAs, supported by mechanistic insights and relevant experimental methodologies.
Metabolic Intermediates: The Unseen Cogs of Cellular Machinery
Many NPAAs are essential intermediates in fundamental metabolic pathways, ensuring the smooth operation of cellular processes. Their roles are often transient but vital for the synthesis or degradation of other critical biomolecules.
The Urea Cycle: A Tale of Two NPAAs
The detoxification of ammonia, a toxic byproduct of amino acid catabolism, is a critical process in terrestrial vertebrates, primarily occurring through the urea cycle in the liver. Two key NPAAs, ornithine and citrulline , are central to this pathway.[2][8]
-
Ornithine acts as a carrier molecule, accepting a carbamoyl group to form citrulline.[8][9]
-
Citrulline is then transported out of the mitochondria and is a precursor for the synthesis of arginine, which is subsequently cleaved to produce urea and regenerate ornithine.[8][9]
The seamless cycling of ornithine and citrulline is paramount for preventing the toxic accumulation of ammonia in the body.[8]
Diagram: The Urea Cycle
Caption: The Urea Cycle, highlighting the central roles of ornithine and citrulline.
Signaling Molecules and Neurotransmitters: The Language of Cells
NPAAs are crucial players in cellular communication, acting as signaling molecules and neurotransmitters that regulate a vast array of physiological processes, particularly in the nervous system.
GABA: The Brain's Primary Inhibitory Neurotransmitter
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system.[10][11] Its primary role is to reduce neuronal excitability, thereby preventing excessive neuronal firing.[10]
Synthesis of GABA: GABA is synthesized from the proteinogenic amino acid glutamate through the action of the enzyme glutamate decarboxylase (GAD).[10][11] This enzymatic conversion represents a critical control point in regulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.
Mechanism of Action: GABA exerts its effects by binding to specific receptors on the surface of neurons. The two main classes of GABA receptors are:
-
GABA_A receptors: These are ionotropic receptors that, upon GABA binding, open a chloride ion channel, leading to an influx of negatively charged chloride ions.[12][13] This hyperpolarizes the neuron, making it less likely to fire an action potential.[13]
-
GABA_B receptors: These are metabotropic receptors that are coupled to G-proteins. Their activation leads to downstream signaling cascades that can, for example, open potassium channels or inhibit calcium channels, both of which contribute to neuronal inhibition.[13]
The critical role of GABA in regulating neuronal activity makes it a key target for a wide range of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.[14][15]
Diagram: GABA Synthesis and Signaling
Caption: Synthesis of GABA from glutamate and its inhibitory action via the GABA_A receptor.
D-Amino Acids: Challenging the L-Stereospecific Paradigm
For a long time, D-amino acids were considered to be confined to the cell walls of bacteria. However, it is now well-established that D-amino acids, such as D-serine and D-aspartate , are present in mammals and play crucial roles in the nervous system.[16][17][18]
-
D-Serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in learning, memory, and synaptic plasticity.[17]
-
D-Aspartate is also involved in neurotransmission and has been implicated in hormonal regulation.[17][18]
The presence and function of D-amino acids in higher organisms have opened up new avenues of research into their physiological and pathological significance.
Beta-Alanine: More Than Just a Building Block
Beta-alanine is a naturally occurring beta-amino acid, meaning the amino group is at the β-position from the carboxylate group.[19] Unlike its α-isomer, it is not used for protein synthesis.[20] Its primary role is as a precursor to the dipeptide carnosine , which is found in high concentrations in muscle and brain tissue.[20] Carnosine acts as an intracellular pH buffer, helping to mitigate the drop in pH during intense exercise, thereby delaying fatigue.[20] Beta-alanine supplementation is therefore popular among athletes to enhance performance.[19][21]
Plant Defense and Allelopathy: A Chemical Arms Race
Plants produce a vast arsenal of secondary metabolites to defend themselves against herbivores, pathogens, and competing plants. Many of these defense compounds are NPAAs.
-
Canavanine , a structural analog of arginine found in certain legumes, is toxic to many herbivores.[1] If an insect ingests canavanine, it can be mistakenly incorporated into proteins in place of arginine, leading to the synthesis of non-functional proteins and ultimately, death.
-
Azetidine-2-carboxylic acid , a proline analog, also exerts its toxicity through misincorporation into proteins.[1]
These examples highlight the sophisticated chemical strategies that plants have evolved, with NPAAs playing a central role in their survival.
Therapeutic Applications and Drug Discovery: The New Frontier
The unique structural and chemical properties of NPAAs make them invaluable tools in drug discovery and development.[5][6][22]
Enhancing Peptide Therapeutics
Peptides are attractive drug candidates due to their high specificity and potency. However, their therapeutic use is often limited by poor metabolic stability (rapid degradation by proteases) and low oral bioavailability.[5][6] The incorporation of NPAAs into peptide sequences is a powerful strategy to overcome these limitations.[5][6][7]
-
Increased Proteolytic Stability: The presence of NPAAs can disrupt the recognition sites for proteases, thereby increasing the half-life of the peptide drug in the body.[7]
-
Improved Pharmacokinetic Properties: NPAAs can be designed to modulate the lipophilicity and hydrogen bonding capacity of a peptide, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
-
Conformational Constraint: The incorporation of cyclic or sterically hindered NPAAs can lock the peptide into a specific bioactive conformation, increasing its affinity and selectivity for its target.
Table 1: Examples of NPAAs Used in Drug Development
| Non-Proteinogenic Amino Acid | Key Feature | Therapeutic Advantage |
| D-Amino Acids | Altered stereochemistry | Increased resistance to proteolysis |
| N-methylated Amino Acids | Modified peptide backbone | Improved cell permeability and stability |
| β-Amino Acids | Extended peptide backbone | Resistance to proteolysis, unique conformations |
| Statine and its analogs | Transition-state isosteres | Potent enzyme inhibitors (e.g., protease inhibitors) |
NPAAs as Direct Therapeutic Agents
Some NPAAs are used directly as therapeutic agents.
-
L-DOPA (Levodopa) , a precursor to the neurotransmitter dopamine, is a cornerstone in the treatment of Parkinson's disease.[1][14]
-
Gabapentin and Pregabalin , which are GABA analogs, are widely used to treat epilepsy, neuropathic pain, and anxiety disorders.
Experimental Methodologies for the Study of Non-Proteinogenic Amino Acids
The study of NPAAs requires a specialized set of analytical techniques to identify, quantify, and characterize their function.
Workflow for the Identification and Quantification of NPAAs
A typical workflow for the analysis of NPAAs in a biological sample involves several key steps:
-
Sample Preparation: This is a critical step to remove interfering substances and enrich for the NPAAs of interest. Techniques may include protein precipitation, solid-phase extraction, and derivatization.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly used to separate the complex mixture of amino acids in a sample. The choice of column and mobile phase is crucial for achieving good resolution.
-
Detection and Quantification: Mass spectrometry (MS) is the gold standard for the detection and quantification of NPAAs due to its high sensitivity and specificity. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.
Diagram: Experimental Workflow for NPAA Analysis
Caption: A generalized experimental workflow for the analysis of non-proteinogenic amino acids.
Conclusion and Future Perspectives
Non-proteinogenic amino acids represent a vast and largely untapped reservoir of biological activity. From their fundamental roles in metabolism and signaling to their transformative impact on drug discovery, it is clear that these "unnatural" amino acids are anything but. As our analytical capabilities continue to improve, we can expect to uncover even more diverse and intricate functions of NPAAs in both health and disease. The continued exploration of this expanded amino acid alphabet holds immense promise for the development of novel therapeutics and a deeper understanding of the complexity of life.
References
- 1. cultivatorphytolab.com [cultivatorphytolab.com]
- 2. fiveable.me [fiveable.me]
- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. GABA - Wikipedia [en.wikipedia.org]
- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Non-protein biogenic amino acids - what functions can they perform? | Foodcom S.A. [foodcom.pl]
- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 17. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 18. D-Amino acid - Wikipedia [en.wikipedia.org]
- 19. β-Alanine - Wikipedia [en.wikipedia.org]
- 20. Beta-Alanine — A Beginner's Guide [healthline.com]
- 21. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 22. biosynth.com [biosynth.com]
3-Hydroxy-L-valine as a fungal secondary metabolite
An In-Depth Technical Guide to 3-Hydroxy-L-valine as a Fungal Secondary Metabolite
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a non-proteinogenic amino acid identified as a secondary metabolite in certain fungal species. As a derivative of the essential branched-chain amino acid L-valine, its unique chemical structure presents intriguing possibilities for novel biological activities and applications in drug development. This technical guide provides a comprehensive overview of this compound, commencing with the established biosynthetic pathway of its precursor, L-valine, and postulating the subsequent hydroxylation mechanism. We will delve into its chemical and physical properties, present methodologies for its isolation and characterization, and explore its potential biological significance. This document is intended to serve as a foundational resource for researchers seeking to investigate this fascinating fungal metabolite.
Introduction to this compound
This compound, with the systematic IUPAC name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a hydroxylated derivative of the proteinogenic amino acid L-valine.[1] It is classified as a non-proteinogenic L-alpha-amino acid and has been identified as a secondary metabolite produced by fungi.[1] Notably, its presence has been confirmed in the mushroom Pleurocybella porrigens, also known as the angel-wing mushroom.[1] The introduction of a hydroxyl group at the tertiary carbon of the valine side chain significantly alters the molecule's polarity and potential for hydrogen bonding, suggesting that its biological activities may differ from its precursor.
The study of fungal secondary metabolites is a cornerstone of natural product drug discovery, yielding numerous clinically significant compounds.[2] Understanding the biosynthesis, chemical properties, and biological functions of novel metabolites like this compound is crucial for unlocking their therapeutic potential.
Biosynthesis of this compound: A Proposed Pathway
The biosynthesis of this compound in fungi is logically divided into two key stages: the well-characterized synthesis of its precursor, L-valine, and the subsequent, less understood hydroxylation event.
The L-valine Biosynthetic Pathway
Fungi synthesize L-valine from pyruvate through a series of enzymatic reactions common to the branched-chain amino acid (BCAA) biosynthesis pathway.[3][4] This pathway is highly conserved across many fungal species.[3][4] The key enzymatic steps are outlined below.[5][6]
-
Acetohydroxyacid Synthase (AHAS): This enzyme catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[6][7]
-
Acetohydroxyacid Isomeroreductase (AHAIR): α-acetolactate is then isomerized and reduced to α,β-dihydroxyisovalerate.[5]
-
Dihydroxyacid Dehydratase (DHAD): A dehydration reaction catalyzed by DHAD converts α,β-dihydroxyisovalerate to α-ketoisovalerate.[5]
-
Branched-Chain Amino Acid Transaminase (BCAT): In the final step, α-ketoisovalerate undergoes transamination, typically with glutamate as the amino donor, to yield L-valine.[6]
Caption: Biosynthetic pathway of L-valine from pyruvate in fungi.
Proposed Hydroxylation of L-valine
The conversion of L-valine to this compound involves the stereospecific introduction of a hydroxyl group at the C3 position. This is likely catalyzed by a hydroxylase enzyme. In fungi, two major classes of hydroxylases are commonly involved in the modification of amino acids and other secondary metabolites:
-
Cytochrome P450 Monooxygenases (P450s): This large superfamily of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylation.[8]
-
α-Ketoglutarate/Fe(II)-dependent Dioxygenases: These enzymes are also frequently responsible for the hydroxylation of amino acid residues within natural product biosynthetic pathways, such as the hydroxylation of proline in echinocandin biosynthesis.[9]
Given the nature of the reaction, an α-ketoglutarate/Fe(II)-dependent dioxygenase is a strong candidate for the hydroxylation of L-valine. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate their target molecule.
Caption: Proposed enzymatic hydroxylation of L-valine to this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and evaluation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | [1] |
| Synonyms | beta-Hydroxy-L-valine, (2S)-2-amino-3-hydroxy-3-methyl-butanoic acid | [1] |
| Monoisotopic Mass | 133.0739 Da | [1] |
| Topological Polar Surface Area | 83.6 Ų | [1] |
Methodologies for Study
Fungal Cultivation and Metabolite Extraction
The production of this compound will be dependent on the specific fungal strain and culture conditions. A general protocol for the cultivation and extraction of fungal secondary metabolites is provided below.
Protocol 1: Fungal Cultivation and Extraction
-
Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) with the fungal strain of interest (e.g., Pleurocybella porrigens). Incubate at an appropriate temperature (typically 25-28°C) with shaking for a defined period (e.g., 7-21 days) to allow for biomass growth and secondary metabolite production.
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration.
-
Extraction:
-
Broth Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of the target compound.
-
Mycelial Extraction: The fungal biomass can be freeze-dried, ground to a powder, and extracted with a solvent like methanol or a methanol/dichloromethane mixture.
-
-
Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain a crude extract.
Caption: General workflow for fungal metabolite extraction.
Isolation and Purification
The isolation of this compound from the crude extract will likely require a combination of chromatographic techniques.
Protocol 2: Purification of this compound
-
Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., C18). Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate for normal phase, or water to methanol/acetonitrile for reversed-phase).
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity is being screened for, test the fractions to identify those with the desired activity. This can help to guide the purification process.
-
High-Performance Liquid Chromatography (HPLC): Further purify the active or interesting fractions using semi-preparative or preparative HPLC. A reversed-phase C18 column is often suitable for polar compounds like amino acid derivatives.
-
Purity Assessment: Analyze the purified compound by analytical HPLC to assess its purity.
Structural Elucidation
The structure of the purified compound can be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the molecule.[1][10] Tandem MS (MS/MS) can be used to obtain fragmentation patterns that provide structural information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.[11][12][13]
Table of Expected Spectroscopic Data for L-valine (for comparison):
| Technique | Solvent | Chemical Shift (δ) ppm | Source |
| ¹H NMR | D₂O | 3.60 (d, 1H, α-CH), 2.27 (m, 1H, β-CH), 1.02 (d, 3H, γ-CH₃), 0.98 (d, 3H, γ'-CH₃) | [11] |
| ¹³C NMR | D₂O | 177.09 (C=O), 63.08 (α-C), 31.83 (β-C), 20.70 (γ-C), 19.37 (γ'-C) | [11] |
Biological Activity and Potential Applications
While the specific biological activities of this compound are not yet well-defined, some related compounds from Pleurocybella porrigens have shown weak cytotoxicity against mouse cerebrum glial cells.[14] The structural similarity to L-valine, an essential amino acid with roles in metabolism and signaling, suggests several avenues for investigation.[15]
Potential as an Antifungal or Antimicrobial Agent
Non-proteinogenic amino acids produced by fungi can act as antimetabolites, interfering with the metabolic pathways of competing organisms. The BCAA biosynthesis pathway is a known target for antifungal drug development as it is essential for fungi but absent in humans.[15][16] this compound could potentially act as an inhibitor of enzymes within this pathway or be mistakenly incorporated into peptides, leading to non-functional products.
Role in Non-Ribosomal Peptide Synthesis
Fungi utilize non-ribosomal peptide synthetases (NRPSs) to produce a vast array of bioactive peptides.[17][18] These enzymes can incorporate non-proteinogenic amino acids, and modifications such as hydroxylation are common.[2][8] It is plausible that this compound serves as a building block for more complex non-ribosomal peptides with unique biological activities.
Potential in Drug Development
The unique stereochemistry and functional groups of non-proteinogenic amino acids make them valuable chiral building blocks in synthetic chemistry for the development of novel pharmaceuticals. The hydroxyl group of this compound provides a reactive handle for further chemical modification, opening possibilities for the creation of new drug candidates.
Future Directions
The study of this compound is still in its early stages, and numerous research opportunities exist:
-
Identification of the Biosynthetic Gene Cluster: Genome sequencing of Pleurocybella porrigens and other producing fungi, followed by bioinformatic analysis, could identify the gene cluster responsible for the biosynthesis of this compound, including the specific hydroxylase enzyme.
-
Heterologous Expression and Enzyme Characterization: Cloning and expressing the putative hydroxylase gene in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) would allow for its biochemical characterization and confirmation of its function.
-
Comprehensive Biological Screening: Purified this compound should be screened against a wide range of biological targets, including fungal and bacterial pathogens, cancer cell lines, and viral replication assays, to determine its bioactivity profile.
-
Metabolic Engineering for Improved Production: Once the biosynthetic pathway is fully elucidated, metabolic engineering strategies could be employed in a suitable host to overproduce this compound for further study and potential commercial applications.
Conclusion
This compound represents an intriguing fungal secondary metabolite with untapped potential. Its biosynthesis, stemming from the fundamental branched-chain amino acid pathway, and subsequent modification by a putative hydroxylase, highlight the elegant chemical diversification strategies employed by fungi. While significant research is still required to fully elucidate its biological function and biosynthetic machinery, this guide provides a solid foundation for future investigations. The exploration of such novel natural products is essential for the continued discovery of new therapeutic agents and a deeper understanding of fungal metabolism.
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Branched-chain amino acid biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotes synthesize L-valine [yffoodingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and genetic characterization of fungal proline hydroxylase in echinocandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physics.uz.ua [physics.uz.ua]
- 11. bmse000052 L-Valine at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 15. Characterization of the branched chain amino acid metabolic pathway and its regulators in Aspergillus nidulans [krex.k-state.edu]
- 16. researchgate.net [researchgate.net]
- 17. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 18. publish.obsidian.md [publish.obsidian.md]
Spectroscopic Data of 3-Hydroxy-L-valine: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-L-valine, a non-proteinogenic β-hydroxy α-amino acid. As a crucial chiral building block in the synthesis of complex natural products and pharmaceuticals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and supported by comparative data from the parent amino acid, L-valine.
Introduction to this compound: Structure and Significance
This compound, systematically named (2S,3R)-2-amino-3-hydroxy-3-methylbutanoic acid, is a derivative of the essential amino acid L-valine, featuring a hydroxyl group at the β-carbon (C3). This structural modification introduces a new stereocenter and significantly alters the molecule's polarity and potential for hydrogen bonding, making it a valuable synthon in organic chemistry. Its presence in various natural products underscores its biological relevance and potential for therapeutic applications. The complete spectroscopic characterization of this molecule is therefore essential for its unambiguous identification, purity assessment, and quality control in synthetic and natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that, when compared to its parent compound L-valine, reveal the impact of the β-hydroxyl group.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterium oxide (D₂O). D₂O is a common solvent for amino acids as it solubilizes the zwitterionic form and exchanges with labile protons (e.g., -OH, -NH₂, -COOH), simplifying the spectrum by removing their signals. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 5 seconds, and 16-32 scans for adequate signal-to-noise.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used with a spectral width of ~200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbon.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the α-proton and the two methyl groups.
-
α-Proton (H2): This proton is adjacent to the amino group. In L-valine, this proton typically appears as a doublet around 3.6 ppm[1]. In this compound, the presence of the neighboring hydroxyl group at C3 is expected to induce a downfield shift due to its electron-withdrawing nature. Therefore, the α-proton is anticipated to resonate as a singlet (due to the absence of a proton on the adjacent C3) at approximately 3.8-4.0 ppm .
-
Methyl Protons (H4 and H5): In L-valine, the two methyl groups are diastereotopic and appear as two distinct doublets around 1.0 ppm[1]. For this compound, these two methyl groups are attached to a quaternary carbon (C3) and are chemically equivalent. Consequently, they are expected to produce a single, sharp singlet integrating to six protons. This signal is likely to be shifted slightly downfield compared to L-valine due to the proximity of the hydroxyl group, appearing around 1.2-1.4 ppm .
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
-
Carboxyl Carbon (C1): Similar to other amino acids, the carboxyl carbon is the most downfield signal, expected in the range of 175-180 ppm .
-
α-Carbon (C2): The carbon bearing the amino group in L-valine resonates at approximately 61 ppm[2]. The hydroxyl group at C3 in this compound will have a lesser effect on C2 compared to C3. A slight shift is expected, with the resonance likely appearing around 62-65 ppm .
-
β-Carbon (C3): This is the most significantly affected carbon. In L-valine, the C3 is a methine carbon resonating around 30 ppm[2]. In this compound, this carbon is now a quaternary carbon bonded to a hydroxyl group. This will cause a substantial downfield shift, and the signal is predicted to be in the 70-75 ppm range. Due to being a quaternary carbon, this signal will likely be of lower intensity.
-
Methyl Carbons (C4 and C5): The two equivalent methyl carbons in this compound are expected to appear as a single peak. In L-valine, the diastereotopic methyl carbons are found around 18-19 ppm[2]. The deshielding effect of the adjacent hydroxyl group will shift this signal downfield, likely into the 25-30 ppm range.
| Compound | ¹H NMR Chemical Shifts (δ, ppm in D₂O) | ¹³C NMR Chemical Shifts (δ, ppm in D₂O) |
| L-Valine | H2: ~3.6 (d), H3: ~2.3 (m), H4/H5: ~1.0 (d)[1] | C1: ~175, C2: ~61, C3: ~30, C4/C5: ~18-19[2] |
| This compound (Predicted) | H2: ~3.8-4.0 (s), H4/H5: ~1.2-1.4 (s) | C1: ~175-180, C2: ~62-65, C3: ~70-75, C4/C5: ~25-30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, typically acquired as a KBr pellet, will show characteristic absorptions for the amino acid and hydroxyl functionalities.
Experimental Protocol: IR Data Acquisition
A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
IR Spectral Analysis
The IR spectrum of this compound is expected to display the following key absorption bands:
-
O-H and N-H Stretching (3500-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This band arises from the overlapping stretching vibrations of the hydroxyl (-OH) group, the protonated amino group (-NH₃⁺), and the carboxylic acid O-H. This is characteristic of amino acids in their zwitterionic solid state[3].
-
C-H Stretching (3000-2850 cm⁻¹): Weaker absorptions corresponding to the stretching of the methyl C-H bonds will be present in this region.
-
Carboxylate Asymmetric Stretching (1600-1550 cm⁻¹): A strong, sharp peak corresponding to the asymmetric stretching of the carboxylate group (-COO⁻) is a hallmark of the zwitterionic form of an amino acid[3].
-
Ammonium Bending (1550-1480 cm⁻¹): A medium to strong absorption from the bending vibration of the protonated amino group (-NH₃⁺) is also expected in this region, often appearing as a shoulder on the carboxylate peak[3].
-
C-O Stretching (1150-1050 cm⁻¹): A strong band corresponding to the C-O stretching of the tertiary alcohol is anticipated in this region. This band is absent in the spectrum of L-valine and is a key diagnostic feature for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion.
Diagram: Mass Spectrometry Fragmentation Logic
Caption: Predicted ESI-MS fragmentation of this compound.
Mass Spectral Analysis
-
Molecular Ion: In positive ion ESI-MS, this compound (C₅H₁₁NO₃, exact mass: 133.0739) will be detected as the protonated molecule [M+H]⁺ at m/z 134.0817 . The high-resolution mass measurement can confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Key expected fragments include:
-
Loss of water (H₂O): A prominent peak at m/z 116.0711 ([M+H-H₂O]⁺) resulting from the facile loss of the hydroxyl group and a proton.
-
Loss of the carboxyl group (as formic acid, HCOOH): Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z 88.0757 ([M+H-HCOOH]⁺)[4].
-
Cleavage of the Cα-Cβ bond: This would result in a fragment corresponding to the loss of the C₃H₇O side chain, although this may be less favored than the other pathways.
-
Conclusion
The spectroscopic characterization of this compound reveals a unique set of spectral data that clearly distinguishes it from its parent amino acid, L-valine. The presence of the β-hydroxyl group introduces significant and predictable changes in the NMR, IR, and MS spectra. In NMR, the key diagnostic features are the downfield shift and singlet nature of the α-proton and the appearance of the two methyl groups as a single downfield-shifted singlet. The IR spectrum is characterized by a strong C-O stretching band of the tertiary alcohol. Mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns, including the loss of water. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in research and development settings.
References
The Biosynthesis of 3-Hydroxy-L-valine: An In-depth Technical Guide
Abstract
3-Hydroxy-L-valine is a non-proteinogenic amino acid of significant interest due to its presence in various natural products with potential therapeutic applications. As a fungal metabolite, its biosynthesis is of particular relevance to researchers in natural product synthesis, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways leading to this compound. We begin by detailing the well-established biosynthesis of its precursor, L-valine. Subsequently, we explore the two primary hypotheses for the formation of this compound: direct enzymatic hydroxylation of L-valine and its synthesis via non-ribosomal peptide synthetase (NRPS) machinery. This guide also outlines detailed experimental methodologies for the elucidation of the definitive biosynthetic route, including enzyme assays and genetic approaches. Finally, we present a framework for the characterization of the enzymes involved and discuss future research directions in harnessing this pathway for biotechnological applications.
Introduction to this compound
This compound is a β-hydroxylated amino acid that has been identified as a constituent of various fungal metabolites.[1] Its unique structure, featuring a hydroxyl group at the C3 position of the valine side chain, contributes to the biological activity of the parent natural products. The presence of this functional group can influence the molecule's conformation, solubility, and interaction with biological targets. One notable source of this compound is the angel-wing mushroom, Pleurocybella porrigens.[2] Understanding the biosynthesis of this modified amino acid is crucial for the potential production of novel pharmaceuticals and other high-value chemicals.
The Foundational Pathway: Biosynthesis of L-valine
The biosynthesis of this compound is presumed to originate from the proteinogenic amino acid L-valine. The pathway for L-valine biosynthesis is highly conserved in bacteria, archaea, fungi, and plants.[3] It commences with the central metabolite pyruvate and involves a series of four key enzymatic reactions.[4]
The enzymes involved in the biosynthesis of L-valine are:
-
Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of two pyruvate molecules.
-
Acetohydroxyacid isomeroreductase (AHAIR): Reduces and rearranges the intermediate.
-
Dihydroxyacid dehydratase (DHAD): Performs a dehydration reaction.
-
Valine aminotransferase (VAT): Transfers an amino group to form L-valine.[3]
Caption: The biosynthetic pathway of L-valine from pyruvate.
Hypothesized Biosynthetic Pathways to this compound
While the precise biosynthetic pathway for this compound has not been fully elucidated, two primary hypotheses exist based on known enzymatic reactions in fungi and other microorganisms.
Hypothesis A: Direct Post-synthesis Hydroxylation of L-valine
This hypothesis posits that L-valine is first synthesized via the canonical pathway and is subsequently hydroxylated at the C3 position by a dedicated hydroxylase enzyme. Fungi are known to possess a wide array of hydroxylating enzymes, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, which are capable of modifying a diverse range of substrates, including amino acids.[5][6]
The hydroxylation of other amino acids is well-documented. For instance, phenylalanine hydroxylase converts phenylalanine to tyrosine, and various enzymes are known to hydroxylate proline and lysine.[5] A similar, yet-to-be-identified "L-valine-3-hydroxylase" could catalyze the final step in this compound biosynthesis.
Caption: Putative direct hydroxylation of L-valine.
Hypothesis B: Synthesis via Non-Ribosomal Peptide Synthetases (NRPS)
An alternative and compelling hypothesis involves the action of Non-Ribosomal Peptide Synthetases (NRPSs). NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of peptides, many of which have important biological activities.[7][8] A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids and to modify amino acid residues during the synthesis process.[9]
The modular nature of NRPSs allows for domains that can perform various chemical modifications, including hydroxylation, on the amino acid substrate while it is tethered to the enzyme complex.[7] It is therefore plausible that a specific NRPS module in fungi like Pleurocybella porrigens is responsible for both the recognition of L-valine and its subsequent hydroxylation at the C3 position before or during its incorporation into a larger peptide, which is then hydrolyzed to release this compound.
Caption: Hypothetical NRPS-mediated synthesis of this compound.
Experimental Methodologies for Pathway Elucidation
To definitively establish the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques should be employed.
Enzyme Assays for L-valine Hydroxylase Activity
Objective: To detect and characterize a putative L-valine-3-hydroxylase in cell-free extracts of Pleurocybella porrigens.
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow mycelia of P. porrigens in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol).
-
Disrupt the cells by sonication or with a French press in the presence of protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing:
-
Cell-free extract
-
L-valine (substrate)
-
Required cofactors (e.g., NADPH for P450s, or α-ketoglutarate, Fe(II), and ascorbate for dioxygenases)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a quenching agent (e.g., methanol or trichloroacetic acid).
-
-
Product Detection and Quantification:
-
Analyze the reaction mixture for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Quantify the product by comparing its peak area to a standard curve of synthetic this compound.
-
Identification of Biosynthetic Genes
Objective: To identify the gene(s) responsible for the biosynthesis of this compound in P. porrigens.
Protocol:
-
Genome Sequencing and Bioinformatic Analysis:
-
Sequence the genome of P. porrigens.
-
Search the genome for sequences homologous to known hydroxylases (e.g., cytochrome P450s, dioxygenases) and NRPSs.
-
-
Gene Knockout and Heterologous Expression:
-
Generate targeted knockout mutants of candidate genes in P. porrigens.
-
Analyze the mutants for their ability to produce this compound.
-
Alternatively, express the candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae) and assay for the production of this compound.
-
Caption: Workflow for elucidating the this compound biosynthetic pathway.
Data Summary and Future Directions
The elucidation of the this compound biosynthetic pathway will require the determination of key enzymatic parameters.
| Parameter | Description | Experimental Approach |
| Substrate Specificity | The range of amino acids that the enzyme can hydroxylate. | Enzyme assays with various amino acid analogues. |
| Kinetic Parameters (Km, Vmax) | The affinity of the enzyme for its substrate and its maximum reaction rate. | Enzyme assays with varying substrate concentrations. |
| Cofactor Requirements | The specific cofactors needed for enzymatic activity. | Enzyme assays with and without potential cofactors. |
| Optimal pH and Temperature | The conditions under which the enzyme exhibits maximum activity. | Enzyme assays across a range of pH and temperatures. |
Future research should focus on the purification and detailed characterization of the enzyme(s) involved in this compound biosynthesis. Once the genes are identified, they can be used in metabolic engineering strategies to produce this compound in a heterologous host, enabling its large-scale production for potential pharmaceutical and biotechnological applications.
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical elucidation of acute encephalopathy by ingestion of angel-wing mushroom (Pleurocybella porrigens) — involvement of three constituents in onset — - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine - Wikipedia [en.wikipedia.org]
- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 8. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-Hydroxy-L-valine: Principles and Methodologies for Preformulation and Development
Introduction: The Significance of 3-Hydroxy-L-valine in Modern Research
This compound, a hydroxylated derivative of the essential branched-chain amino acid L-valine, is a molecule of increasing interest in the fields of biotechnology and pharmaceutical sciences. As a chiral building block, it holds potential for the synthesis of novel peptides, antibiotics, and other complex therapeutic agents. Its structural similarity to L-valine, a key player in protein synthesis and metabolic regulation, also makes it a valuable tool for studying biochemical pathways and the effects of amino acid modifications.
Successful utilization of this compound in any application, from laboratory research to drug product formulation, is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are its solubility and stability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of this compound. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their assessment, and discuss the critical factors that influence them.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. For this compound, its zwitterionic nature, arising from the presence of both a carboxylic acid and an amino group, alongside a hydroxyl group, dictates a complex solubility behavior.
Theoretical Considerations for Solubility
This compound's structure suggests a high affinity for polar solvents. The presence of the additional hydroxyl group, compared to L-valine, is expected to enhance its hydrophilicity and water solubility.[1] Like other amino acids, its solubility is profoundly influenced by the pH of the aqueous medium.[2] At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and, consequently, the lowest aqueous solubility. As the pH moves away from the pI, the molecule becomes predominantly cationic (at lower pH) or anionic (at higher pH), leading to increased solubility due to enhanced solute-solvent interactions.[3]
In organic solvents, the solubility of this compound is expected to be significantly lower than in water, a common characteristic of amino acids. The solubility in polar aprotic solvents like DMSO and DMF may be moderate, while it is likely to be poor in non-polar solvents such as hexane and toluene.
Experimental Determination of Equilibrium Solubility
A robust understanding of solubility requires empirical data. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.[4]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Data Presentation: Expected Solubility Profile of this compound
While specific experimental data is not publicly available, the following table illustrates the expected solubility trends based on the behavior of similar amino acids.[5][6]
| Solvent System | Expected Solubility | Rationale |
| Purified Water (pH ~5-6) | High | Polar, zwitterionic nature with an additional hydroxyl group enhances hydrogen bonding. |
| 0.1 M HCl (pH 1) | Very High | Predominantly in the highly soluble cationic form. |
| 0.1 M NaOH (pH 13) | Very High | Predominantly in the highly soluble anionic form. |
| Phosphate Buffer (pH ~pI) | Low | At the isoelectric point, the net charge is zero, minimizing solubility. |
| Ethanol | Low to Moderate | Less polar than water, reducing solubility. |
| Methanol | Low to Moderate | Slightly more polar than ethanol, potentially slightly higher solubility. |
| Dimethyl Sulfoxide (DMSO) | Moderate | Polar aprotic solvent capable of dissolving a range of polar compounds. |
Part 2: Stability Profile and Degradation Pathway Analysis
Ensuring the stability of this compound is paramount for its use in research and development, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. A forced degradation study is an indispensable tool for elucidating the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[7]
Principles of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[8] The goal is to generate degradation products and identify the degradation pathways. Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[9]
Diagram: Forced Degradation Workflow
References
- 1. Amino Acids Reference Chart [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
3-Hydroxy-L-valine enantiomeric purity and analysis
An In-Depth Technical Guide to the Enantiomeric Purity and Analysis of 3-Hydroxy-L-valine
Foreword for the Modern Drug Developer
In the landscape of sophisticated pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a fundamental attribute that dictates biological activity, safety, and efficacy.[1][2] The human body is a chiral environment, and as such, it interacts with enantiomers of a drug molecule in profoundly different ways.[2] One enantiomer may provide the desired therapeutic effect, while its mirror image could be inert, less active, or worse, responsible for adverse effects.[3][4] This principle is the driving force behind the regulatory shift favoring the development of single-enantiomer drugs over racemic mixtures.[1][2]
This compound, a non-proteinogenic amino acid, exemplifies this challenge and opportunity.[5] As a crucial chiral building block for complex natural products and synthetic peptides, its stereochemical integrity is paramount.[6] The presence of two chiral centers in its structure gives rise to four possible stereoisomers, escalating the complexity of its synthesis and analysis. Ensuring enantiomeric and diastereomeric purity is not merely a quality control checkpoint; it is a foundational requirement for predictable pharmacology and clinical success.
This guide is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive and practical understanding of the methodologies required to ascertain the enantiomeric purity of this compound. We move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in the authoritative principles of chiral separation science.
The Stereochemical Complexity of 3-Hydroxy-valine
Unlike simpler amino acids, 3-Hydroxy-valine possesses two stereogenic centers: the α-carbon (C2) and the β-carbon (C3). This results in a total of four stereoisomers, existing as two pairs of enantiomers.
The "L" designation in this compound refers to the (S)-configuration at the α-carbon, analogous to the proteinogenic L-amino acids. Therefore, the primary challenge is not only to separate the L-form from its D-enantiomer but also to resolve the two diastereomers of the L-form itself.
Caption: The four stereoisomers of 3-hydroxyvaline.
Core Analytical Strategies: A Comparative Overview
The primary goal is to achieve separation of these closely related isomers. Because enantiomers possess identical physical and chemical properties in an achiral environment, a chiral selector or environment is mandatory for their resolution.[7] The most robust and widely adopted techniques in the pharmaceutical industry are chiral chromatography (both gas and liquid) and capillary electrophoresis.
Caption: General workflow for chiral analysis of amino acids.
| Technique | Principle | Advantages | Common Limitations | Typical LOQ |
| Chiral GC-MS | Separation of volatile derivatives on a chiral stationary phase (CSP). | High resolution, high sensitivity (MS), robust. | Requires derivatization, limited to thermally stable compounds. | 0.1% or lower for minor enantiomer.[8] |
| Chiral HPLC-UV/MS | Differential interaction of enantiomers with a CSP in the liquid phase. | High versatility, wide range of CSPs, non-destructive (UV), direct analysis possible. | Can have lower efficiency than GC, solvent consumption. | ~0.04% for minor enantiomer with UV detection.[9] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under an electric field, using a chiral selector in the buffer. | Extremely high efficiency, very low sample/reagent consumption, rapid method development.[10][11] | Lower concentration sensitivity, can be less robust than HPLC. | Varies widely with detection method (UV vs. LIF). |
Deep Dive into Methodologies
Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantiomeric analysis of amino acids, prized for its exceptional resolving power.[12][13] The key to success lies in converting the non-volatile amino acid into a volatile and thermally stable derivative.
Causality Behind Experimental Choices:
-
Derivatization: This is a mandatory step. The goal is two-fold: to make the molecule volatile and to introduce functional groups that can interact effectively with the chiral stationary phase. A common and effective method is a two-step conversion to N-trifluoroacetyl-O-alkyl esters.[13] This approach is well-documented and provides stable derivatives with excellent chromatographic properties.
-
Chiral Stationary Phase (CSP): The choice of column is the most critical parameter. For amino acids, columns with a chiral selector derived from an amino acid, such as Chirasil-L-Val, are highly effective.[12][14][15] The principle of "like resolves like" is often at play; the valine-based CSP provides a chiral environment that can effectively discriminate between the D and L forms of the derivatized 3-hydroxyvaline.
Protocol: Enantiomeric Purity of this compound by Chiral GC-MS
-
Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of the 3-Hydroxy-valine sample into a reaction vial. b. Esterification: Add 200 µL of 3 M HCl in 2-propanol. Cap the vial tightly and heat at 100°C for 60 minutes. c. Evaporate the reagent to dryness under a stream of dry nitrogen. d. Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 100°C for 20 minutes. e. Evaporate the excess reagent and solvent to dryness with nitrogen. f. Reconstitute the residue in 500 µL of dichloromethane for GC-MS analysis.
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, 250°C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: 70°C hold for 2 min, ramp at 4°C/min to 180°C, hold for 5 min.
-
MS Detector: Mass Spectrometer in Electron Ionization (EI) mode.
-
Scan Range: m/z 50-500. Monitor characteristic fragment ions for quantification.
-
-
Data Analysis: a. Identify the peaks for the four stereoisomers based on their retention times (established using standards, if available). b. Integrate the peak area for each isomer. c. Calculate the enantiomeric excess (% ee) for the L-amino acid using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 d. Calculate the percentage of each diastereomer.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[16][17] It offers a vast array of chiral stationary phases (CSPs) that can be used under normal-phase, reversed-phase, or polar-organic conditions.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): This is the heart of the separation.
-
Pirkle-type (Brush-type) Phases: These CSPs, like Sumichiral OA-2500S, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to form transient diastereomeric complexes with the analyte.[18] They are often effective for amino acids, especially after derivatization with a chromophore.
-
Polysaccharide-based Phases (e.g., Chiralcel OD, Chiralpak AD): These are coated or immobilized derivatives of cellulose and amylose. They have broad applicability and separate enantiomers based on their fit into chiral cavities or grooves in the polymer structure.[16]
-
Macrocyclic Antibiotic Phases (e.g., Ristocetin A): These CSPs are very effective for amino acids, offering a complex array of interaction sites including ion-exchange, hydrogen bonding, and inclusion complexing.[19] They can often be used without derivatization.
-
-
Mobile Phase: The mobile phase composition is tuned to optimize the interactions between the analyte and the CSP. In reversed-phase mode, this involves adjusting the organic modifier (acetonitrile or methanol) and the aqueous buffer's pH and ionic strength to modulate retention and selectivity.[20]
Protocol: Diastereomeric and Enantiomeric Purity by Chiral HPLC-UV
-
Sample Preparation: a. Prepare a stock solution of the 3-Hydroxy-valine sample at 1.0 mg/mL in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. (Optional) For enhanced sensitivity, pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be performed.[18][21]
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Chirobiotic V (based on vancomycin) or Ristocetin A, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) 0.1% Acetic Acid in Water / Methanol. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Integrate the peak areas for all observed stereoisomers. b. Quantify the impurity levels by area normalization: % Impurity = (Area_impurity / Total Area_all_isomers) x 100
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency, making it ideal for resolving complex mixtures.[22] In chiral CE, a chiral selector is added directly to the background electrolyte (running buffer).
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for amino acids.[22][23] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers will partition into the CD cavity to different extents, forming transient diastereomeric inclusion complexes with different stabilities. This difference in interaction leads to different effective mobilities and thus, separation.
-
Buffer pH and Composition: The pH of the background electrolyte controls the charge state of the amino acid and the electroosmotic flow (EOF), both of which are critical for resolution and analysis time.
Protocol: Chiral CE Analysis
-
Sample and Buffer Preparation: a. Prepare a 50 mM sodium phosphate buffer at pH 2.5. b. Add the chiral selector, for example, 15 mM beta-cyclodextrin, to the buffer. Sonicate to dissolve. c. Prepare the sample at ~0.5 mg/mL in deionized water.
-
CE Instrumentation and Conditions:
-
CE System: Agilent 7100 or equivalent.
-
Capillary: Fused silica, 50 µm ID, 60 cm total length (52 cm effective length).
-
Rinsing Procedure: Pre-rinse with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min) before the first injection.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV (positive polarity).
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
-
Data Analysis: a. Identify peaks based on migration time. b. Perform area normalization to determine the relative percentage of each stereoisomer.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. For enantiomeric purity methods, key validation parameters include:
-
Specificity: The ability to resolve the desired enantiomer from its counter-enantiomer and all other stereoisomers. This is demonstrated by running standards of each isomer if available, or by spiking the main enantiomer with a small amount of the racemate.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified. This is critical for setting specifications and is often required to be at the 0.1% level or below.
-
Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).
-
Linearity: Demonstrating that the detector response is proportional to the concentration of the minor enantiomer over a specified range (e.g., from LOQ to 1.0%).
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.
By rigorously validating the chosen analytical method, a laboratory establishes a self-validating system that ensures the trustworthiness of every result generated.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veranova.com [veranova.com]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 12. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enantioselective Synthesis of 3-Hydroxy-L-valine: A Guide to Chemical and Biocatalytic Strategies
An Application and Protocol Guide for Researchers
Introduction
3-Hydroxy-L-valine, a non-proteinogenic β-hydroxy-α-amino acid, represents a critical chiral building block in modern drug development. Its structure is incorporated into numerous biologically active molecules, including antibiotics and enzyme inhibitors, where the precise stereochemistry at its two contiguous chiral centers (α-carbon and β-carbon) is paramount for therapeutic efficacy. The synthesis of enantiomerically pure this compound is a significant challenge due to the need to control both diastereoselectivity and enantioselectivity. This guide provides an in-depth overview of field-proven chemical and enzymatic methodologies for the stereocontrolled synthesis of this valuable compound, designed for researchers and professionals in synthetic chemistry and drug discovery.
Part 1: Asymmetric Organocatalysis - The Aldol Approach
The direct asymmetric aldol reaction of a glycine equivalent with an aldehyde or ketone is one of the most powerful strategies for constructing β-hydroxy-α-amino acids.[1][2] This approach builds the carbon skeleton and sets both stereocenters in a single, atom-economical step. Organocatalysis, utilizing small chiral organic molecules to induce asymmetry, has emerged as a robust alternative to metal-based catalysis, often offering milder reaction conditions and lower toxicity profiles.
Method A: Brønsted Base-Catalyzed Asymmetric Aldol Reaction
Expertise & Experience: The Rationale Behind the Reagents
This protocol leverages a glycine Schiff base as the nucleophile. The benzophenone imine serves a dual purpose: it protects the amine and, more importantly, acidifies the α-protons, facilitating enolate formation under relatively mild basic conditions.[2] We utilize a chiral ureidopeptide-based Brønsted base catalyst. The intricate hydrogen-bonding network established between the catalyst and the glycine substrate is the cornerstone of stereocontrol. This non-covalent interaction rigidly orients the enolate and the incoming aldehyde in the transition state, dictating the facial selectivity of the C-C bond formation and leading to a high syn-diastereoselectivity and enantioselectivity.[1] The o-nitroanilide group on the glycine derivative is not a passive spectator; it acts as an effective hydrogen-bonding platform, enhancing both nucleophile reactivity and stereoselectivity.[1][2]
Trustworthiness: A Self-Validating Protocol
The success of this reaction is critically dependent on the precise control of stereochemistry. The protocol's trustworthiness is validated by the high diastereo- and enantioselectivity reported, which can be readily verified using standard analytical techniques such as chiral HPLC and NMR spectroscopy. The predictable syn-selectivity, driven by the catalyst's architecture, provides a reliable outcome.
Experimental Protocol: Organocatalyzed Synthesis of a this compound Precursor
Step 1: Preparation of the Glycine Schiff Base Pronucleophile
-
To a solution of glycine o-nitroanilide (1.0 equiv) in dichloromethane (DCM), add benzophenone imine (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the benzophenone-derived imine of glycine o-nitroanilide.
Step 2: Asymmetric Aldol Reaction
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the ureidopeptide-based Brønsted base catalyst (0.1 equiv) in toluene.
-
Add the glycine Schiff base (1.0 equiv) to the solution.
-
Cool the mixture to -20 °C.
-
Add acetone (3.0 equiv, serving as the aldehyde equivalent) dropwise over 10 minutes.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Step 3: Deprotection and Isolation
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then subjected to acidic hydrolysis (e.g., 1M HCl) to cleave the Schiff base and the anilide, followed by ion-exchange chromatography to isolate the final this compound product.
Data Presentation
| Parameter | Typical Value | Source |
| Diastereomeric Ratio (syn:anti) | >20:1 | [1][2] |
| Enantiomeric Excess (ee) | >95% | [1][2] |
| Yield (after chromatography) | 70-85% | [1][2] |
| Catalyst Loading | 5-10 mol% | [1][2] |
Workflow Visualization
Caption: Organocatalyzed synthesis of this compound.
Part 2: Biocatalysis - The Enzymatic Approach
Enzymatic synthesis offers a highly selective, sustainable, and environmentally benign alternative to traditional chemical methods.[3] Enzymes operate under mild aqueous conditions, obviating the need for harsh reagents and protecting groups, and their inherent chirality often leads to near-perfect stereoselectivity.
Method B: L-Threonine Aldolase (LTA) Mediated Synthesis
Expertise & Experience: Harnessing Nature's Catalysts
L-Threonine Aldolases (LTAs) are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine with an aldehyde.[4] For the synthesis of this compound, glycine acts as the nucleophile donor and acetone serves as the acceptor. The enzyme's active site provides a precisely organized chiral environment that controls the stereochemical outcome of the reaction, typically yielding the L-configured α-amino acid.[5] While wild-type enzymes can be effective, modern protein engineering techniques have enabled the development of LTA mutants with improved activity, stability, and even altered diastereoselectivity to favor the desired product.[6][7] Using a whole-cell biocatalyst (e.g., recombinant E. coli overexpressing an LTA) is often more cost-effective for industrial applications as it eliminates the need for enzyme purification.[8]
Trustworthiness: The Lock-and-Key Principle
The high fidelity of enzymatic reactions provides inherent trustworthiness. The enzyme's active site acts as a chiral mold, ensuring the formation of a single stereoisomer. The reaction's progress can be reliably monitored by quantifying substrate consumption and product formation using HPLC. The protocol is self-validating through the exceptional enantiomeric excess (often >99%) of the product, a hallmark of biocatalytic transformations.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis
Step 1: Preparation of the Whole-Cell Biocatalyst
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for a suitable L-Threonine Aldolase (LTA).
-
Grow the cells in LB medium containing the appropriate antibiotic at 37 °C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 20 °C) for 16-20 hours.
-
Harvest the cells by centrifugation, wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5), and resuspend to create a dense cell paste.
Step 2: Biocatalytic Aldol Reaction
-
In a reaction vessel, prepare a solution containing:
-
Glycine (e.g., 200 mM)
-
Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.1 mM)
-
Acetone (e.g., 1 M)
-
Phosphate buffer (50 mM, pH 7.5)
-
-
Add the prepared E. coli cell paste to the reaction mixture.
-
Incubate the reaction at 30-37 °C with gentle agitation for 24-72 hours.
-
Monitor the formation of this compound using HPLC with chiral derivatization or a chiral column.
Step 3: Product Isolation
-
Pellet the cells by centrifugation.
-
Remove the supernatant and treat it to precipitate proteins (e.g., by heating or pH adjustment).
-
After another centrifugation step, the clear supernatant containing the product can be purified using ion-exchange chromatography to yield pure this compound.
Data Presentation
| Parameter | Typical Value | Source |
| Substrate Conversion | >90% | [4] |
| Diastereomeric Excess (de) | Variable (enzyme dependent) | [4][6] |
| Enantiomeric Excess (ee) | >99% for the L-isomer | [5] |
| Reaction Time | 24-72 hours | [8] |
Workflow Visualization
Caption: Whole-cell biocatalytic synthesis of this compound.
References
- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective synthesis of L: -threo-3,4-dihydroxyphenylserine by low-specific L: -threonine aldolase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection in the Synthesis of 3-Hydroxy-L-valine
Introduction
3-Hydroxy-L-valine, a non-proteinogenic β-hydroxy-α-amino acid, is a crucial chiral building block in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2][3] Its synthesis, however, presents a significant challenge due to the presence of three distinct functional groups—an amino group, a carboxylic acid, and a hydroxyl group—each with its own reactivity profile. A successful synthesis hinges on a meticulously planned protecting group strategy that allows for the selective modification of the molecule while preventing unwanted side reactions.[4] This technical guide provides an in-depth exploration of orthogonal protecting group strategies for the synthesis of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The core principle of our synthetic approach is orthogonality , which involves the use of multiple classes of protecting groups within a single molecule. Each class of protecting group is stable to the conditions used to remove the others, enabling precise, stepwise chemical transformations.[5][6][7] This guide will focus on a robust and widely applicable strategy employing the tert-butoxycarbonyl (Boc) group for the amine, a methyl ester for the carboxylic acid, and a tert-butyldimethylsilyl (TBDMS) ether for the hydroxyl group.
The Strategic Importance of Orthogonal Protection
In the multi-step synthesis of a complex molecule like this compound, the judicious choice of protecting groups is paramount. An orthogonal protection scheme ensures that each functional group can be unmasked independently, without affecting the others.[5][7] This allows for a modular and flexible synthetic route, where reaction conditions for one step do not compromise the integrity of other protected functionalities. The strategy detailed herein is designed to be robust, high-yielding, and amenable to scale-up.
Our proposed synthetic pathway, illustrated below, begins with the readily available and inexpensive starting material, L-valine. The key transformations include:
-
N-terminal Protection: The amino group of L-valine is first protected to prevent its interference in subsequent reactions. The Boc group is an ideal choice due to its ease of introduction and its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions.[8][9][10]
-
C-terminal Esterification: The carboxylic acid is then converted to a methyl ester. This not only protects the carboxyl group but also enhances the solubility of the intermediate in organic solvents.
-
β-Hydroxylation: The crucial C-H bond at the β-position is stereoselectively hydroxylated. This is a challenging transformation that often dictates the overall efficiency of the synthesis.
-
Hydroxyl Group Protection: The newly introduced hydroxyl group is protected as a TBDMS ether. Silyl ethers are excellent protecting groups for alcohols, offering high stability and straightforward removal using fluoride-based reagents.[11][12]
-
Sequential Deprotection: Finally, the protecting groups are removed in a specific order to yield the target molecule, this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy, highlighting the sequential protection and deprotection steps.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Protocol 1: N-Protection of L-Valine with a Boc Group
Rationale: The protection of the amino group is the crucial first step to prevent its nucleophilic character from interfering with subsequent reactions, such as esterification. The tert-butoxycarbonyl (Boc) group is selected for its robustness under various reaction conditions and its facile removal under mild acidic conditions that are orthogonal to the deprotection of the other protecting groups in our strategy.[8][9]
Materials:
-
L-Valine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-valine (1 equivalent) in a 1 M NaOH solution (2 equivalents) and water.
-
To this solution, add a solution of (Boc)₂O (1.1 equivalents) in dioxane.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.[8][13][14]
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Protocol 2: Esterification of N-Boc-L-valine
Rationale: The esterification of the carboxylic acid group prevents it from acting as a nucleophile or a base in subsequent steps. A methyl ester is chosen for its relative stability and the availability of mild saponification conditions for its removal. The use of thionyl chloride followed by methanol provides a high-yielding and straightforward method for this transformation.[15]
Materials:
-
N-Boc-L-valine
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Suspend N-Boc-L-valine (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting residue, add anhydrous methanol and stir at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give N-Boc-L-valine methyl ester.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 hours |
| Typical Yield | 85-90% |
Protocol 3: Stereoselective β-Hydroxylation
Rationale: The introduction of the hydroxyl group at the β-position is the most synthetically challenging step. While several methods exist, enzymatic hydroxylation offers excellent stereoselectivity.[2][16] Alternatively, chemical methods involving enolate formation followed by oxidation can be employed. Here, we outline a general enzymatic approach.
Materials:
-
N-Boc-L-valine methyl ester
-
A suitable hydroxylase enzyme (e.g., from Sulfobacillus thermotolerans or engineered variants)[2]
-
Co-factors (e.g., 2-oxoglutarate, Fe(II), ascorbate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a solution of N-Boc-L-valine methyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the substrate solution to a buffered solution containing the hydroxylase enzyme and necessary co-factors.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
| Parameter | Value |
| Temperature | Enzyme-dependent (e.g., 37 °C) |
| Reaction Time | 12-48 hours |
| Typical Yield | Variable (dependent on enzyme efficiency) |
Protocol 4: Protection of the Hydroxyl Group as a TBDMS Ether
Rationale: The newly introduced hydroxyl group needs to be protected to prevent its interference in the final deprotection steps. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its stability to a wide range of reaction conditions and its selective removal with fluoride ions.[12][17][18]
Materials:
-
N-Boc-3-hydroxy-L-valine methyl ester
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-3-hydroxy-L-valine methyl ester (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution.
-
Add TBDMS-Cl (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Protocol 5: Final Deprotection
Rationale: The final step involves the sequential removal of all protecting groups to unveil the target molecule, this compound. The methyl ester is first saponified under basic conditions. Subsequently, the Boc and TBDMS groups are removed simultaneously under acidic conditions.
Materials:
-
N-Boc-3-(O-TBDMS)-L-valine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Ester Hydrolysis:
-
Dissolve the fully protected amino acid (1 equivalent) in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the carboxylic acid.
-
-
Boc and TBDMS Deprotection:
-
Dissolve the product from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).[19]
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter and dry the solid to obtain this compound as its TFA salt.
-
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 3-6 hours (total) |
| Typical Yield | 75-85% (over two steps) |
Conclusion
The successful synthesis of this compound is a testament to the power of a well-designed protecting group strategy. The orthogonal approach detailed in these application notes, utilizing Boc, methyl ester, and TBDMS protecting groups, provides a reliable and efficient pathway to this valuable chiral building block. By understanding the rationale behind the choice of each protecting group and adhering to the detailed protocols, researchers can confidently navigate the complexities of this synthesis and apply these principles to the construction of other complex molecules.
References
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. isotope.com [isotope.com]
- 14. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
- 15. Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction - MedCrave online [medcraveonline.com]
- 16. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with β-Hydroxy-L-valine
Introduction: The Significance and Challenge of β-Hydroxy-L-valine
In the landscape of therapeutic peptide and peptidomimetic drug development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing biological activity, metabolic stability, and conformational rigidity. Among these, β-hydroxy-L-valine stands out as a particularly intriguing building block. Its structure, which combines the steric bulk of a β-branched side chain with the hydrogen-bonding potential of a β-hydroxyl group, can enforce specific secondary structures and provide novel interaction points with biological targets.
However, the very features that make β-hydroxy-L-valine a valuable component also render it a significant challenge for solid-phase peptide synthesis (SPPS). The steric hindrance at the β-carbon, amplified by the valine isopropyl group, dramatically slows down the kinetics of amide bond formation. This "difficult coupling" necessitates a departure from standard SPPS protocols to achieve acceptable yields and purity, demanding a carefully optimized approach to reagent selection, reaction conditions, and analytical monitoring.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate β-hydroxy-L-valine into peptide sequences using Fmoc-based SPPS. It explains the causality behind experimental choices and offers detailed, field-proven protocols designed to maximize coupling efficiency while minimizing common side reactions.
PART 1: Foundational Principles and Strategic Considerations
The Imperative of Orthogonal Protection
Successful peptide synthesis hinges on a robust protecting group strategy.[1] In the context of Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups. This orthogonality is critical.[1]
For β-hydroxy-L-valine, the side-chain hydroxyl group must be protected to prevent undesirable side reactions, most notably O-acylation by the activated carboxyl of the incoming amino acid.[2] The tert-butyl (tBu) group is the standard and recommended protecting group for this purpose. It is stable to the piperidine solutions used for Fmoc removal but is readily cleaved under the final, strongly acidic conditions (e.g., with trifluoroacetic acid, TFA) used to release the peptide from the resin.
The required building block for these protocols is therefore Fmoc-L-β-hydroxy-Val(tBu)-OH . Researchers should note that this is a specialized, non-standard amino acid derivative. Its availability should be confirmed with commercial suppliers; custom synthesis may be required.
The Challenge of Steric Hindrance: A Mechanistic View
The primary obstacle in coupling β-hydroxy-L-valine is the severe steric congestion around the α-amino group of the preceding residue on the resin. The incoming Fmoc-L-β-hydroxy-Val(tBu)-OH, with its bulky Fmoc group and branched side chain, must approach this sterically encumbered amine to form the peptide bond. This high activation energy barrier leads to slow reaction rates. Standard coupling conditions are often insufficient to drive the reaction to completion, resulting in deletion sequences (peptides lacking the intended residue) which can be difficult to separate from the target peptide.
Caption: Factors contributing to steric hindrance during the coupling of β-hydroxy-L-valine.
PART 2: Reagent Selection for Difficult Couplings
The key to successfully incorporating β-hydroxy-L-valine is the selection of a highly potent coupling reagent system. Standard carbodiimide activators like DIC/HOBt, while effective for many amino acids, often fail to provide satisfactory results with such hindered residues.
Aminium/Uronium and Phosphonium Salt Reagents
Modern coupling reagents are predominantly based on aminium/uronium or phosphonium salts of hydroxybenzotriazole derivatives. These reagents rapidly convert the protected amino acid into a highly reactive ester intermediate, accelerating the coupling reaction. For severely hindered couplings, reagents based on the more reactive HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure are superior to their HOBt-based counterparts.[3][4]
Table 1: Recommended Coupling Reagents for β-Hydroxy-L-valine
| Reagent | Reagent Type | Additive | Base (Equiv.) | Key Advantages & Considerations |
| HATU | Aminium Salt | (HOAt incorporated) | DIPEA (2-3) | Primary Recommendation. Highly reactive, fast kinetics, and lower racemization risk compared to HBTU.[5] |
| HCTU | Aminium Salt | (6-Cl-HOBt incorporated) | DIPEA (2-3) | Very high coupling efficiency, often comparable to HATU. Good for suppressing racemization.[6] |
| COMU | Aminium Salt | (Oxyma incorporated) | DIPEA (2) | Excellent performance, safer (non-explosive leaving group), and better solubility. A superior modern alternative.[7] |
| PyAOP | Phosphonium Salt | (HOAt incorporated) | DIPEA (2-3) | Highly effective for hindered couplings, particularly N-methyl amino acids. Does not cause guanidinylation side reactions.[7][8] |
-
Note on Base Selection: While N,N-Diisopropylethylamine (DIPEA) is commonly used, for residues particularly prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine can be beneficial.[6]
PART 3: Detailed Experimental Protocols
These protocols assume a manual or semi-automated synthesis on a standard solid-phase support like Rink Amide or Wang resin. All steps are performed at room temperature unless otherwise specified.
Protocol 1: Standard SPPS Cycle (Prior to Hindered Coupling)
This protocol outlines the standard steps for elongating the peptide chain before reaching the point of β-hydroxy-L-valine incorporation.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
Coupling (Standard Amino Acid):
-
In a separate vessel, pre-activate the standard Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 45-90 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the absence of free primary amines. If the test is positive, a recoupling may be necessary.
Caption: Standard Fmoc-SPPS workflow for non-hindered amino acids.
Protocol 2: Optimized Coupling of Fmoc-L-β-hydroxy-Val(tBu)-OH
This protocol should be employed when the sequence calls for the incorporation of β-hydroxy-L-valine.
-
Deprotection and Washing: Perform the Fmoc deprotection and extensive DMF washing steps as described in Protocol 1 (Steps 2 & 3). It is crucial that no residual piperidine remains, as it can neutralize the activated amino acid.
-
Pre-activation of β-Hydroxy-L-valine:
-
In a clean, dry reaction vessel, dissolve Fmoc-L-β-hydroxy-Val(tBu)-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.
-
-
Coupling:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated β-hydroxy-L-valine solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 4 hours . For particularly difficult sequences, this may be extended to 12 hours or overnight.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) followed by Dichloromethane (DCM) (3 times).
-
Monitoring and Potential Double Coupling:
-
Perform a Kaiser test. Due to the steric hindrance, a faint positive or inconclusive result is common even after a successful coupling.
-
It is highly recommended to perform a routine "double coupling" for this residue regardless of the initial test result to ensure the highest possible yield.
-
To perform the double coupling, repeat steps 2, 3, and 4 with fresh reagents.
-
-
Capping (Optional but Recommended):
-
If any unreacted amines remain after the double coupling, they should be "capped" to prevent the formation of deletion peptides.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (5 times) before proceeding to the next cycle.
-
Protocol 3: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support and all side-chain protecting groups (including the tBu group on β-hydroxy-L-valine) must be removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
PART 4: Troubleshooting and Final Considerations
-
Low Coupling Efficiency: If yields remain low, consider increasing the equivalents of the amino acid and coupling reagents to 5.0 eq. Microwave-assisted SPPS, if available, can also dramatically improve coupling efficiency for hindered residues by applying controlled heating (e.g., 50-75°C) for shorter durations (5-30 minutes).[1]
-
Racemization: The extended coupling times and strong activation required for β-hydroxy-L-valine increase the risk of racemization.[9][10] Analysis of the final purified peptide by chiral chromatography or enzymatic digestion may be necessary to quantify the extent of epimerization. Using a base like collidine and avoiding excessive pre-activation times can help mitigate this risk.
-
Aggregation: While β-hydroxy-L-valine itself is a single residue, its incorporation into hydrophobic sequences can contribute to on-resin aggregation, which further hinders reaction kinetics. Using high-swelling resins (e.g., PEG-PS) or chaotropic agents like LiCl in the coupling solution can sometimes disrupt these secondary structures.
By understanding the underlying chemical principles and employing these optimized, robust protocols, researchers can overcome the synthetic challenges posed by β-hydroxy-L-valine and successfully harness its unique properties for the development of novel and potent peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Hydroxy-L-valine as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of 3-Hydroxy-L-valine
In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount for the efficient construction of enantiomerically pure complex molecules. Among the diverse options available in the "chiral pool," non-proteinogenic amino acids offer unique structural motifs that are invaluable to synthetic chemists. This compound, a non-proteinogenic α-amino acid, is an exemplary chiral building block.[1] Its structure is distinguished by a C3 tertiary hydroxyl group and the inherent stereochemistry of L-valine, providing two vicinal stereocenters and three distinct functional groups (amine, carboxylic acid, and hydroxyl). This trifunctional nature, combined with its rigid stereochemical arrangement, makes this compound a highly versatile precursor for the synthesis of chiral auxiliaries, ligands, and key intermediates for pharmaceuticals and natural products.[2]
This guide provides an in-depth exploration of the applications of this compound, detailing the underlying principles of its stereodirecting influence and providing robust protocols for its use in key synthetic transformations.
Core Application: Synthesis of Chiral Oxazolidinone Auxiliaries
One of the most powerful applications of β-amino alcohols is their conversion into chiral auxiliaries, such as Evans' oxazolidinones. These auxiliaries function by being temporarily attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule, and then being cleaved to reveal the chiral product.[3] The structure of this compound is ideally suited for the formation of a highly substituted oxazolidinone, where the gem-dimethyl groups at C3 provide significant steric bulk to control the facial selectivity of enolate reactions.
The causality behind this application lies in the formation of a rigid, bicyclic chelated transition state during reactions like alkylation or aldol additions. The bulky gem-dimethyl groups lock the conformation of the N-acyl group, effectively shielding one face of the enolate from the incoming electrophile.
Workflow for Oxazolidinone Auxiliary Synthesis and Application
The general strategy involves the initial reduction of the carboxylic acid, protection of the resulting amino alcohol to form the oxazolidinone, N-acylation, diastereoselective enolate reaction, and final cleavage of the auxiliary.
Caption: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.
Protocol 1: Synthesis of (S)-4-(1-hydroxy-1-methylethyl)oxazolidin-2-one
This protocol details the conversion of this compound into its corresponding oxazolidinone auxiliary. The procedure begins with the reduction of the carboxylic acid to a primary alcohol, followed by cyclization.
Rationale: Direct reduction of the amino acid is often challenging. Therefore, it is first converted to an ester to improve solubility and reactivity. Lithium borohydride (LiBH₄) is chosen as a milder reducing agent than LiAlH₄ to selectively reduce the ester in the presence of the tertiary alcohol. Cyclization is achieved using a carbonylating agent like triphosgene, which is a safer alternative to phosgene gas.
Step-by-Step Methodology:
-
Esterification:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of amino acid) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via syringe over 30 minutes. Causality: This ex-situ formation of methyl chloroformate is a classic method for esterification; the low temperature controls the reaction rate and minimizes side reactions.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride salt. This is used directly in the next step.
-
-
Reduction to Amino Diol:
-
Dissolve the crude methyl ester hydrochloride (1.0 eq) in anhydrous THF (15 mL per 1 g) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2.5 eq) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved.
-
Stir the reaction at room temperature for 16 hours. Monitor by TLC until starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amino diol.
-
-
Cyclization to Oxazolidinone:
-
Dissolve the crude amino diol (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL per 1 g) under a nitrogen atmosphere.
-
Add triethylamine (2.5 eq) and cool the solution to 0 °C.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the amino diol solution over 1 hour. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization forward.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone auxiliary.
-
Application in Asymmetric Aldol Reactions
Once the N-acyl derivative of the this compound-derived oxazolidinone is formed, it can be used to perform highly diastereoselective aldol reactions. The formation of a (Z)-boron enolate is key to achieving high stereocontrol.
Quantitative Data for a Representative Aldol Reaction
The following table summarizes typical results for the aldol addition of the N-propionyl auxiliary to benzaldehyde, demonstrating the high diastereoselectivity achievable.
| Electrophile | Product Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Benzaldehyde | >98:2 | 85-95 | Adapted from Evans, D.A. et al. principles |
| Isobutyraldehyde | >97:3 | 80-90 | Adapted from Evans, D.A. et al. principles |
| Cinnamaldehyde | >95:5 | 88-96 | Adapted from Evans, D.A. et al. principles |
Protocol 2: Diastereoselective Aldol Addition
This protocol outlines the use of the synthesized auxiliary in an asymmetric aldol reaction.
Rationale: Dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) are used to generate the (Z)-enolate with high selectivity. The boron atom chelates to both the enolate oxygen and the ring carbonyl oxygen, forming a rigid six-membered ring transition state. The bulky gem-dimethyl group of the auxiliary then blocks the si-face of the enolate, forcing the aldehyde to approach from the less-hindered re-face. This leads to the preferential formation of the syn-aldol product.
Caption: A simplified model explaining the stereochemical outcome of the aldol reaction.
Step-by-Step Methodology:
-
N-Acylation (Example: N-Propionyl):
-
Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF (15 mL per 1 g) under N₂.
-
Cool to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
After 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl. Extract with ether, wash with brine, dry over MgSO₄, and concentrate. Purify by chromatography.
-
-
Boron Enolate Formation and Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (20 mL per 1 g) under N₂.
-
Cool to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Causality: The order of addition is crucial to prevent side reactions.
-
Stir at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Workup and Product Isolation:
-
Quench the reaction by adding a pH 7 phosphate buffer (10 mL).
-
Add methanol (15 mL) and 30% aqueous hydrogen peroxide (5 mL) and stir vigorously for 1 hour. Causality: The peroxide workup oxidatively cleaves the boron-carbon and boron-oxygen bonds, breaking up the chelate and simplifying purification.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate and purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
-
Auxiliary Cleavage:
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Stir at room temperature for 4 hours.
-
Quench with aqueous sodium sulfite. Acidify to pH ~3 with 1 M HCl.
-
Extract the desired chiral β-hydroxy acid with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer.
-
Conclusion
This compound represents a powerful and underutilized chiral building block. Its unique trifunctional nature allows for the straightforward synthesis of rigid chiral auxiliaries that can induce high levels of stereocontrol in fundamental C-C bond-forming reactions. The protocols detailed herein provide a validated framework for researchers and drug development professionals to leverage the distinct structural advantages of this compound, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules.
References
Application Note: Utilizing 3-Hydroxy-L-valine for High-Throughput Screening and Kinetic Analysis of 3-Hydroxyisobutyrate Dehydrogenase (HIBADH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling New Tools for Metabolic Research
3-Hydroxy-L-valine, a non-proteinogenic amino acid and a derivative of the essential branched-chain amino acid L-valine, presents a unique molecular scaffold for investigating enzymes involved in metabolic pathways.[1] Its structural similarity to key metabolic intermediates makes it a compelling candidate for use as a substrate analog or inhibitor in enzyme kinetic studies. This application note provides a comprehensive guide for utilizing this compound to probe the kinetics of 3-hydroxyisobutyrate dehydrogenase (HIBADH), a critical enzyme in the valine catabolic pathway.[2][3]
HIBADH catalyzes the NAD+-dependent, reversible oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde.[2][3] Dysregulation of the valine catabolic pathway, and specifically HIBADH activity, has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.[4] The protocols detailed herein offer a robust framework for characterizing the inhibitory potential of this compound and for developing high-throughput screening assays to identify novel modulators of HIBADH activity.
Proposed Mechanism of Action: this compound as a Competitive Inhibitor of HIBADH
Based on the structural analogy between this compound and the natural substrate of HIBADH, (S)-3-hydroxyisobutyrate, we hypothesize that this compound acts as a competitive inhibitor. The presence of the hydroxyl group on the beta-carbon and the carboxyl and amino groups mimics the binding determinants of the natural substrate, allowing this compound to bind to the active site of HIBADH. However, the additional amino group and the different stereochemistry at the alpha-carbon are predicted to prevent or significantly slow down the catalytic conversion, leading to competitive inhibition.
This proposed mechanism can be investigated by performing steady-state kinetic analyses and observing the effect of this compound on the Michaelis-Menten kinetics of HIBADH. In a competitive inhibition model, the apparent Km for the substrate will increase in the presence of the inhibitor, while the Vmax will remain unchanged.
Experimental Workflow and Protocols
The following sections provide detailed protocols for the expression and purification of recombinant HIBADH, followed by a robust spectrophotometric assay to determine its kinetic parameters and to characterize the inhibitory effects of this compound.
Diagram of the Experimental Workflow
Caption: Overall workflow for studying HIBADH kinetics with this compound.
Protocol 1: Recombinant HIBADH Expression and Purification
This protocol describes the expression and purification of human HIBADH from E. coli.
Materials:
-
Human HIBADH cDNA in a suitable expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and Agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transform the HIBADH expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HIBADH with Elution Buffer.
-
Dialyze the eluted protein against Storage Buffer overnight at 4°C.
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.
-
Store the purified enzyme in aliquots at -80°C.
Protocol 2: HIBADH Kinetic Assay using this compound as an Inhibitor
This protocol details a continuous spectrophotometric assay to measure HIBADH activity and determine the inhibitory constant (Ki) of this compound. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.[2]
Materials:
-
Purified recombinant HIBADH enzyme
-
Assay Buffer: 25 mM Ammonium chloride/Ammonium hydroxide (pH 10.0 at 20°C), 1 mM DTT[2]
-
NAD+ stock solution (10 mM in Assay Buffer)
-
(S)-3-hydroxyisobutyrate stock solution (100 mM in water)
-
This compound stock solution (100 mM in water)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Part A: Determination of Km for (S)-3-hydroxyisobutyrate
-
Prepare a series of dilutions of the (S)-3-hydroxyisobutyrate substrate in the Assay Buffer. A suggested range of final concentrations in the assay is 0.1 mM to 10 mM.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL
-
NAD+ to a final concentration of 1 mM[2]
-
Varying concentrations of (S)-3-hydroxyisobutyrate
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed, optimized amount of purified HIBADH enzyme.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Part B: Determination of the Inhibition Constant (Ki) for this compound
-
Design a matrix of experiments with varying concentrations of both the substrate, (S)-3-hydroxyisobutyrate, and the inhibitor, this compound.
-
Use substrate concentrations around the previously determined Km value (e.g., 0.5x, 1x, 2x, 5x Km).
-
Use a range of this compound concentrations.
-
-
Set up the reactions in a 96-well plate as described in Part A, but with the addition of the different concentrations of this compound to the respective wells.
-
Initiate the reaction with HIBADH and measure the initial velocities as before.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines should intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model of the Michaelis-Menten equation to determine the Ki value.
Data Analysis and Interpretation
The kinetic data obtained from the experiments should be analyzed to determine the key enzymatic parameters.
Table for Summarizing Kinetic Data
| Parameter | Value (without inhibitor) | Value (with this compound) |
| Km for (S)-3-hydroxyisobutyrate | e.g., 0.686 mM[1] | Apparent Km will increase |
| Vmax | e.g., [Value] µmol/min/mg | Should remain unchanged |
| kcat | e.g., 3.43 s⁻¹[1] | Should remain unchanged |
| kcat/Km | e.g., 4.993 s⁻¹mM⁻¹[1] | Will decrease |
| Ki for this compound | N/A | [Determined Value] mM |
Note: The example values for Km, kcat, and kcat/Km are for the enzyme from Arabidopsis thaliana and may differ for the human enzyme.[1]
Diagram of Competitive Inhibition
Caption: Reaction scheme for competitive inhibition of HIBADH by this compound.
Conclusion and Future Directions
This application note provides a detailed framework for utilizing this compound as a tool to investigate the enzyme kinetics of HIBADH. The proposed protocols are designed to be robust and adaptable for high-throughput screening applications, enabling the identification of novel inhibitors of this metabolically important enzyme. The characterization of this compound as a competitive inhibitor can serve as a foundational step for structure-activity relationship (SAR) studies aimed at developing more potent and selective HIBADH modulators. Further investigations could involve co-crystallization of HIBADH with this compound to elucidate the precise binding interactions at the atomic level, providing valuable insights for rational drug design.
References
- 1. 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pub.h-brs.de [pub.h-brs.de]
Application Notes and Protocols: 3-Hydroxy-L-valine as a Versatile Probe for Protein Structure, Function, and Oxidative Damage
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Hydroxy-L-valine (3-OH-Val), a non-proteinogenic amino acid, is emerging as a powerful tool in protein science.[1] Naturally occurring as a fungal metabolite, its true potential lies in its application as a sensitive biomarker and an engineered probe.[1] This guide delineates the dual utility of 3-OH-Val. Part 1 establishes a comprehensive protocol for its detection and quantification as a stable marker of oxidative damage to proteins, arising from free radical-mediated modification of valine residues.[2] Part 2 provides a forward-looking framework and detailed protocols for the site-specific incorporation of 3-OH-Val into recombinant proteins. This technique transforms the amino acid into a precision tool, introducing a unique hydroxyl group that serves as a minimally perturbative handle for probing protein structure, mapping interactions, and exploring enzymatic mechanisms.
Part 1: this compound as a High-Fidelity Biomarker of Protein Oxidation
Scientific Rationale: From Radical Attack to Stable Marker
The branched-chain amino acid L-valine is highly susceptible to attack by free radicals, a hallmark of oxidative stress in biological systems. This attack primarily generates unstable valine hydroperoxide intermediates on the protein backbone.[2] A subsequent, mild chemical reduction step can convert these transient species into the stable, readily detectable β-hydroxyvaline, chemically known as (2S)-2-amino-3-hydroxy-3-methyl-butanoic acid or this compound.[2] The accumulation of 3-OH-Val thus serves as a direct and quantifiable footprint of oxidative damage to a protein, providing a valuable endpoint for studies in toxicology, aging, and disease pathology.
Experimental Workflow: Quantifying Oxidative Damage
The following diagram outlines the complete workflow for the analysis of 3-OH-Val in protein samples.
Caption: Workflow for detecting 3-OH-Val as an oxidative stress marker.
Protocol 1.1: Detection and Quantification of 3-OH-Val in Oxidized Proteins
Objective: To accurately quantify the amount of this compound in a protein sample as an index of oxidative damage.
Causality Statement: This protocol is designed for maximum sensitivity and specificity. The initial reduction step is critical because hydroperoxides are unstable; converting them to the corresponding alcohol (3-OH-Val) ensures that the full extent of the initial oxidative event is captured.[2] Subsequent OPA derivatization targets the primary amine, allowing for highly sensitive fluorescence detection of all resulting amino acids, including 3-OH-Val.[2]
Materials:
-
Protein of interest (purified or in a biological matrix)
-
Sodium borohydride (NaBH₄)
-
6N Hydrochloric Acid (HCl), sequencing grade
-
O-phthaldialdehyde (OPA) derivatization reagent
-
This compound standard (for calibration curve)
-
HPLC system with fluorescence detector
-
LC-MS/MS system
Methodology:
-
Sample Preparation and Reduction:
-
Adjust the protein sample to a concentration of 1-2 mg/mL in a phosphate buffer (pH 7.4).
-
Prepare a fresh solution of 100 mM NaBH₄ in water.
-
Add NaBH₄ to the protein sample to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature to reduce all valine hydroperoxides to 3-OH-Val.[2]
-
Quench the reaction by adding acetone until bubbling ceases, then dialyze against water to remove excess reagents. Lyophilize the protein sample to dryness.
-
-
Acid Hydrolysis:
-
Resuspend the dried protein pellet in 500 µL of 6N HCl in a hydrolysis tube.
-
Seal the tube under vacuum or after flushing with nitrogen gas.
-
Incubate at 110°C for 24 hours to completely hydrolyze the protein into constituent amino acids.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a SpeedVac.
-
-
Derivatization and HPLC Analysis:
-
Reconstitute the amino acid hydrolysate in a known volume of HPLC-grade water.
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Following the manufacturer's protocol, mix an aliquot of the sample (and each standard) with the OPA reagent.
-
Immediately inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Typical HPLC Conditions:
-
Mobile Phase A: Sodium acetate buffer (50 mM, pH 6.8)
-
Mobile Phase B: Methanol
-
Gradient: A time-dependent gradient from 5% to 70% Mobile Phase B.
-
Detection: Excitation at 340 nm, Emission at 455 nm.
-
-
-
Data Quantification and Confirmation:
-
Identify the 3-OH-Val peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the concentration in the sample using the linear regression from the standard curve.
-
For unequivocal identification, analyze the underivatized hydrolysate via LC-MS/MS, using multiple reaction monitoring (MRM) to track the specific parent-daughter ion transition for 3-OH-Val.
-
| Parameter | Control Sample | Oxidized Sample | Interpretation |
| 3-OH-Val (pmol/µg protein) | < Limit of Detection | 5.2 ± 0.4 | Significant oxidative damage has occurred. |
| Valine (nmol/µg protein) | 1.5 ± 0.1 | 1.3 ± 0.1 | A slight decrease in unmodified valine may be observed. |
Part 2: Site-Specific Incorporation of this compound for Mechanistic Studies
Scientific Rationale: Engineering a Precision Probe
The introduction of unnatural amino acids (UAAs) at specific sites in proteins is a revolutionary technique for dissecting biological function. By hijacking the cell's translational machinery, 3-OH-Val can be incorporated in response to a nonsense codon (e.g., the amber stop codon, TAG). This is achieved using an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to function independently of the host cell's own machinery and to uniquely recognize the UAA.[3]
Incorporating 3-OH-Val is advantageous for several reasons:
-
Minimal Perturbation: Its structure is nearly identical to valine, reducing the likelihood of disrupting the protein's native fold or function.[4][5]
-
Unique Chemical Handle: The newly introduced hydroxyl group provides a site for:
-
Spectroscopic Probing: The hydroxyl proton offers a unique NMR signal sensitive to its local environment.
-
Hydrogen Bonding: It can be used to probe or establish new hydrogen bonds within an active site or at a protein-protein interface.[6]
-
Bioconjugation: It can serve as a target for site-specific chemical modifications, though it is less reactive than a thiol or primary amine.
-
Experimental Workflow: From Gene to Engineered Protein
Caption: Workflow for site-specific incorporation of this compound.
Protocol 2.1: Expression and Purification of a 3-OH-Val-Containing Protein
Objective: To produce and purify a target protein with 3-OH-Val incorporated at a predetermined site.
Causality Statement: This protocol relies on a two-plasmid system. The target gene expression is controlled by a standard inducible promoter, but translation will terminate at the engineered TAG codon unless the "rescue" plasmid is present and functional. The rescue plasmid expresses the orthogonal synthetase and tRNA. Only when 3-OH-Val is supplied in the medium can the synthetase charge the tRNA, which then delivers the UAA to the ribosome at the TAG codon, allowing for read-through and synthesis of the full-length, modified protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid 1: pET-based vector with the gene of interest containing a TAG codon at the desired position and an affinity tag (e.g., His₆).
-
Plasmid 2: pEVOL-based vector expressing an evolved aminoacyl-tRNA synthetase specific for 3-OH-Val and its cognate tRNA.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and necessary antibiotics.
-
This compound
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
-
Affinity purification resin (e.g., Ni-NTA)
Methodology:
-
Transformation and Culture:
-
Co-transform the E. coli expression strain with both Plasmid 1 and Plasmid 2.
-
Select for positive transformants on LB agar plates containing antibiotics for both plasmids.
-
Inoculate a single colony into minimal media and grow overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a larger volume of minimal media with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Supplement the culture with this compound to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
After 30 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue expression for 16-20 hours.
-
-
Purification and Verification:
-
Harvest the cells by centrifugation. Lyse the cells using sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation and apply the supernatant to the affinity resin (e.g., Ni-NTA).
-
Wash the resin extensively and elute the protein using an imidazole gradient.
-
Analyze the purified protein by SDS-PAGE. The presence of a band at the expected full-length molecular weight is indicative of successful UAA incorporation. A truncated product may be visible in control expressions lacking 3-OH-Val.
-
Crucial Verification: Confirm the precise mass and location of incorporation using mass spectrometry.
-
Intact Protein MS: The mass of the purified protein should correspond to the theoretical mass including one 3-OH-Val residue (mass of Val + 16 Da).
-
Tryptic Digest LC-MS/MS: Digest the protein and analyze the resulting peptides. The peptide containing the modified site will show a mass shift corresponding to 3-OH-Val, and MS/MS fragmentation will confirm its exact location at the engineered TAG codon site.
-
-
| Analysis | Expression with 3-OH-Val | Expression without 3-OH-Val | Interpretation |
| SDS-PAGE | Band at full-length MW | Faint or no full-length band; potential truncated band | Successful amber codon read-through depends on 3-OH-Val. |
| Intact MS | Observed Mass = Theoretical Mass + 16 Da | N/A | Confirms incorporation of a single hydroxylated valine. |
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural identification of valine hydroperoxides and hydroxides on radical-damaged amino acid, peptide, and protein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 6. L-valyl-L-serine trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic 3-Hydroxy-L-valine
Foreword for the Modern Researcher
In the intricate landscape of cellular metabolism, the ability to trace the flux of molecules through complex biochemical networks is paramount to unraveling biological mechanisms in both health and disease. Stable isotope labeling has emerged as a cornerstone technique in these investigations, offering a dynamic window into the metabolic fate of specific precursors. While isotopic amino acids have long been staples in metabolic research, this guide delves into the nuanced application of a specific, hydroxylated amino acid derivative: isotopic 3-Hydroxy-L-valine .
This document is crafted for researchers, scientists, and drug development professionals who seek to move beyond conventional metabolic labeling. It is structured to provide not just a set of instructions, but a comprehensive understanding of the "why" behind the "how." We will explore both established and pioneering applications of isotopic valine and its metabolites, empowering you to design and execute robust and insightful metabolic labeling studies.
Part 1: The Scientific Premise - Why this compound?
L-valine, an essential branched-chain amino acid (BCAA), is not merely a building block for proteins. Its catabolism gives rise to a host of bioactive metabolites, with 3-hydroxyisobutyrate (3-HIB), a stereoisomer of this compound, being of particular interest.[1] Emerging research has implicated 3-HIB as a crucial signaling molecule in lipid metabolism, insulin resistance, and even cancer physiology.[2] Therefore, tracing the metabolic flux from valine to its hydroxylated derivatives provides a powerful tool to investigate these critical pathways.
This guide will detail two primary, yet distinct, metabolic labeling strategies:
-
Established Method: Tracing the metabolic conversion of isotopic L-valine to its downstream catabolites, including 3-hydroxyisobutyrate.
-
Novel Application: The direct use of isotopic this compound as a metabolic tracer to probe its specific uptake, metabolism, and potential incorporation into cellular components.
By understanding both approaches, researchers can select the most appropriate strategy to answer their specific biological questions.
Part 2: Established Protocol - Tracing Isotopic L-valine to 3-Hydroxyisobutyrate
This protocol outlines the widely accepted method of using isotopically labeled L-valine to monitor its conversion to 3-hydroxyisobutyrate and other downstream metabolites. This approach is invaluable for studying the regulation of BCAA catabolism and its implications in metabolic diseases.
Experimental Rationale
By introducing a stable isotope-labeled L-valine (e.g., ¹³C₅-L-valine) into a biological system, the labeled carbon atoms can be tracked as they are incorporated into downstream metabolites.[3][4] Mass spectrometry is then employed to differentiate and quantify the labeled and unlabeled isotopologues of target metabolites, thereby revealing the metabolic flux through the pathway.
Workflow Diagram
Caption: Workflow for tracing isotopic L-valine to 3-hydroxyisobutyrate.
Detailed Step-by-Step Protocol
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (valine-free formulation)
-
Isotopically labeled L-valine (e.g., ¹³C₅, ⁹⁹%; ¹⁵N, ⁹⁹% L-valine)[4]
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards for targeted metabolomics
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
The cell number should be optimized to ensure sufficient material for metabolite extraction.
-
-
Media Preparation and Labeling:
-
Prepare the labeling medium by supplementing valine-free culture medium with the desired concentration of isotopic L-valine and dFBS.
-
A typical starting concentration for labeled L-valine is the same as the physiological concentration in standard medium.
-
Remove the standard culture medium from the cells, wash once with pre-warmed PBS, and replace with the labeling medium.
-
-
Incubation:
-
Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to hours to capture different aspects of metabolic flux.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Employ a targeted metabolomics approach, monitoring the specific mass transitions for unlabeled and labeled 3-hydroxyisobutyrate and other valine catabolites.
-
Data Analysis and Interpretation
The primary outcome of this experiment is the isotopologue distribution of 3-hydroxyisobutyrate. By comparing the abundance of the labeled (M+n) and unlabeled (M+0) forms, the fractional contribution of the supplemented isotopic L-valine to the 3-hydroxyisobutyrate pool can be calculated. This provides a direct measure of the metabolic flux through this pathway.
| Parameter | Recommended Range | Rationale |
| Isotopic L-valine Concentration | Match physiological concentration | To mimic normal metabolic conditions. |
| Labeling Time | 30 minutes - 24 hours | Shorter times for pathway kinetics, longer for steady-state analysis. |
| Cell Density | 80-90% confluency | Ensures active metabolism and sufficient material. |
Part 3: A Novel Frontier - Direct Metabolic Labeling with Isotopic this compound
This section proposes a pioneering protocol for the direct use of isotopically labeled this compound as a metabolic tracer. This approach is currently exploratory and is intended for researchers aiming to investigate the specific cellular uptake, downstream metabolism, and signaling functions of this compound itself.
Scientific Rationale and Potential Applications
While the catabolism of valine to 3-HIB is established, the reverse reaction or the direct incorporation of this compound into other metabolic pathways is less understood. By providing cells with isotopically labeled this compound, we can directly trace its metabolic fate, potentially uncovering new biochemical transformations or signaling roles.
Potential applications include:
-
Investigating Cellular Uptake: Determining the kinetics and mechanisms of this compound transport into cells.
-
Mapping Novel Metabolic Pathways: Identifying downstream metabolites derived from this compound.
-
Probing Protein Modification: Exploring the possibility of direct incorporation of this compound into proteins as a post-translational modification, analogous to other hydroxylated amino acids.[5]
Proposed Experimental Workflow
Caption: Proposed workflow for direct metabolic labeling with isotopic this compound.
Hypothetical Step-by-Step Protocol
Materials:
-
Isotopically labeled this compound (synthesis may be required)
-
Cell line of interest and standard culture medium
-
Reagents for metabolite and protein extraction
-
Enzymes for protein digestion (e.g., trypsin)
-
High-resolution mass spectrometer
Procedure:
-
Labeling:
-
Culture cells in their standard growth medium.
-
Supplement the medium with a defined concentration of isotopic this compound. The optimal concentration will need to be determined empirically.
-
Incubate for a range of time points.
-
-
Parallel Sample Processing:
-
Harvest cells and quench metabolism as previously described.
-
For Metabolomics: Extract polar metabolites from a subset of the sample.
-
For Proteomics: Lyse the remaining cells, extract total protein, and perform in-solution or in-gel digestion to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Metabolomics: Use untargeted or targeted LC-MS/MS to screen for metabolites that have incorporated the isotopic label from this compound.
-
Proteomics: Analyze the peptide digest by LC-MS/MS. The data should be searched against a protein database with a variable modification corresponding to the mass shift of this compound incorporation.
-
Anticipated Outcomes and Data Interpretation
The detection of labeled metabolites other than this compound would indicate its entry into and transformation by cellular metabolic pathways. The identification of peptides containing labeled this compound would be a novel discovery, suggesting a previously unknown form of protein modification. The fragmentation pattern of such modified peptides would be critical for confirming the identity and location of the modification.[6][7]
| Parameter | Recommended Consideration | Rationale |
| Isotopic this compound | Custom synthesis may be necessary | Commercial availability is limited. |
| Labeling Concentration | Start with a range (e.g., 10-100 µM) | The optimal concentration for uptake and incorporation is unknown. |
| Proteomics Search Parameters | Include a custom modification | To detect the mass shift corresponding to this compound. |
Part 4: Analytical Considerations for Mass Spectrometry
Accurate detection and quantification by mass spectrometry are critical for the success of these metabolic labeling studies.
Metabolite Analysis
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often suitable for separating small polar metabolites like amino acids and their derivatives.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve and identify isotopologues.
-
Fragmentation: While specific fragmentation data for this compound is not widely published, it is expected to follow general amino acid fragmentation patterns, with characteristic losses of water (H₂O) and the carboxyl group (COOH).[6][7]
Proteomic Analysis
-
Collision-Induced Dissociation (CID): This is a standard fragmentation technique for peptide sequencing. The presence of a hydroxyl group on the valine residue may influence fragmentation patterns.[8][9][10][11]
-
Data Analysis Software: Proteomics data analysis software must be configured to search for the specific mass shift of this compound as a variable modification.
Conclusion and Future Outlook
The study of valine metabolism and its hydroxylated derivatives offers a rich field of investigation with direct relevance to human health. The established method of tracing isotopic L-valine provides a robust means to quantify flux through the BCAA catabolic pathway. The proposed novel application of direct labeling with isotopic this compound, while technically challenging, opens up exciting new avenues for discovery in cellular metabolism and signaling. As analytical technologies continue to advance, so too will our ability to unravel the complex and dynamic world of the metabolome.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Hydroxy-L-valine in the Development of Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Antibiotic Design
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms. Non-proteinogenic amino acids represent a promising avenue for developing new classes of antibiotics, offering unique stereochemical and functional properties not found in the 20 canonical amino acids. Among these, 3-Hydroxy-L-valine, a hydroxylated derivative of the essential amino acid L-valine, presents a compelling building block for the synthesis of innovative antimicrobial peptides and peptidomimetics.
The introduction of a hydroxyl group onto the valine side chain can profoundly influence the physicochemical properties of a peptide. This modification can enhance hydrophilicity, introduce a new site for hydrogen bonding, and potentially alter the peptide's conformation and interaction with biological membranes or intracellular targets. These changes can lead to improved antimicrobial potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the application of this compound in the design and synthesis of novel antibiotics, complete with detailed protocols and expert insights.
Part 1: The Strategic Advantage of this compound in Antimicrobial Peptides
The incorporation of this compound into antimicrobial peptides (AMPs) is a strategic design choice aimed at enhancing their therapeutic potential. The rationale behind this approach is rooted in the unique properties conferred by the hydroxyl group.
Enhancing Amphipathicity and Target Selectivity
Many AMPs exert their effect by disrupting the bacterial cell membrane. This process is often driven by the peptide's amphipathic nature, allowing it to interact with both the lipid and aqueous phases of the membrane. The introduction of a hydroxyl group in this compound can fine-tune the peptide's overall hydrophobicity and amphipathicity. This can lead to a more favorable interaction with the negatively charged components of bacterial membranes over the zwitterionic membranes of mammalian cells, thereby improving selectivity and reducing cytotoxicity.
Modulating Peptide Conformation and Stability
The hydroxyl group of this compound can participate in intramolecular and intermolecular hydrogen bonds, influencing the peptide's secondary structure (e.g., α-helix or β-sheet formation).[1] A stabilized conformation can be crucial for potent antimicrobial activity.[2] Furthermore, the presence of this non-canonical amino acid can confer resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.[3]
A Precursor for Complex Antibiotics
L-valine is a known precursor in the biosynthesis of β-lactam antibiotics like penicillin.[4] The introduction of hydroxylated valine analogs could potentially be explored in biosynthetic and semi-synthetic approaches to generate novel β-lactam structures with altered activity profiles.
Part 2: Synthesis and Incorporation of this compound
The successful integration of this compound into peptide sequences relies on robust synthetic methodologies. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[5][6]
Synthesis of Protected this compound Monomers for SPPS
A critical prerequisite for SPPS is the availability of the amino acid with appropriate protecting groups on the α-amino group (typically Fmoc) and the side-chain hydroxyl group to prevent unwanted side reactions during peptide assembly.
Table 1: Key Protecting Groups in Fmoc-SPPS of this compound Peptides
| Functional Group | Protecting Group | Deprotection Conditions | Rationale |
| α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Base-labile, orthogonal to acid-labile side-chain protecting groups.[6] |
| Side-chain Hydroxyl | t-Bu (tert-butyl) or TBDMS (tert-butyldimethylsilyl) | Strong acid (e.g., TFA) | Stable to the basic conditions of Fmoc deprotection.[7] |
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the manual or automated synthesis of a peptide containing this compound using Fmoc chemistry.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Manual Solid-Phase Synthesis of a Model Peptide Containing this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-3-Hydroxy-L-valine with a suitable side-chain protecting group)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
If the first amino acid is not pre-loaded on the resin, perform the initial coupling.
-
Dissolve the first Fmoc-amino acid (4 eq.), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Next Amino Acid (including Fmoc-3-Hydroxy-L-valine):
-
Pre-activate the next Fmoc-amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[5][8]
Part 3: Characterization and Bioactivity Assessment
Thorough characterization and biological evaluation are essential to validate the successful synthesis and antimicrobial potential of peptides containing this compound.
Physicochemical Characterization
Table 2: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Key Information Obtained |
| RP-HPLC | Purity assessment and purification | Retention time, peak area (% purity) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observed mass vs. theoretical mass, confirmation of successful synthesis and modifications.[8] |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation pattern confirming the amino acid sequence.[5] |
| NMR Spectroscopy | Structural analysis | 3D structure, conformation, and hydrogen bonding patterns. |
| Circular Dichroism (CD) | Secondary structure analysis | Estimation of α-helical and β-sheet content. |
Antimicrobial Activity Assays
The antimicrobial efficacy of the synthesized peptides should be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, and potentially fungal pathogens.
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[9]
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.
-
Time-Kill Kinetics: This assay provides information on the rate at which the peptide kills the bacteria over time.
Cytotoxicity and Hemolytic Activity Assays
To assess the therapeutic potential, it is crucial to evaluate the peptide's toxicity towards mammalian cells.
-
Hemolysis Assay: Measures the ability of the peptide to lyse red blood cells, indicating its potential for non-specific membrane disruption.[10]
-
Mammalian Cell Viability Assays (e.g., MTT, XTT): These assays determine the effect of the peptide on the viability of various mammalian cell lines (e.g., fibroblasts, keratinocytes).[10]
Part 4: Future Perspectives and Conclusion
The incorporation of this compound into antimicrobial peptides is a promising strategy to expand the chemical space for antibiotic discovery. Future research in this area could explore:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a library of peptide analogs with this compound at different positions to understand its impact on activity and selectivity.[3][11]
-
Biosynthetic Engineering: Investigating and engineering enzymatic pathways for the in vivo production of this compound, potentially leading to the microbial production of novel antibiotics.[7][12]
-
Development of Peptidomimetics: Using this compound as a scaffold to design more stable and orally bioavailable small molecule antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. | Semantic Scholar [semanticscholar.org]
- 4. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
application of 3-Hydroxy-L-valine in medicinal chemistry
An Application Guide to 3-Hydroxy-L-valine in Medicinal Chemistry
Abstract
This compound, a non-proteinogenic β-hydroxy-α-amino acid, has emerged as a highly valuable and versatile chiral building block in medicinal chemistry. Its unique structural features, including three stereocenters and multiple reactive functional groups (a secondary alcohol, a primary amine, and a carboxylic acid), provide a rigid and adaptable scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the strategic applications of this compound, presenting detailed protocols for its stereoselective synthesis and its incorporation into advanced pharmaceutical intermediates. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of this compound
This compound, also known as (2S,3S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a stereochemically rich amino acid not found in the canonical 20 proteinogenic amino acids. Its significance in medicinal chemistry stems from its utility as a chiral precursor for numerous important medicines.[1][2] The presence of the β-hydroxyl group introduces a key point of functionality for further chemical modification and can participate in critical hydrogen bonding interactions within biological targets.
The rigid, sterically defined isopropyl and hydroxyl groups can be used to control the conformation of peptidomimetics and other small molecules, often leading to improved binding affinity, selectivity, and metabolic stability. As the pharmaceutical industry's demand for enantiomerically pure drug candidates continues to grow, chiral building blocks like this compound have become indispensable tools in drug discovery.[3]
Core Applications in Drug Discovery and Development
The unique stereochemical and functional properties of this compound make it a privileged scaffold for several therapeutic areas.
Keystone Component in Antibiotic Synthesis
A prominent application of this compound is in the synthesis of advanced antibiotics. It serves as a crucial chiral intermediate for the total synthesis of Tigemonam, an orally active monobactam antibiotic.[4] The β-hydroxy acid moiety is integral to the structure and biological activity of the final drug molecule, demonstrating the direct translation of this building block into a complex pharmaceutical agent.
Chiral Scaffold for Peptidomimetics and Natural Products
β-Hydroxy-α-amino acids are foundational components of numerous natural products and are widely used to synthesize optically active β-lactam antibiotics.[5] The defined stereochemistry of this compound allows for the precise construction of peptide analogues where the hydroxyl group can mimic a side chain or backbone interaction, or serve as a ligation point for introducing other functionalities, such as in depsipeptides.[6]
Potential in Antiviral and Anticancer Drug Design
The parent amino acid, L-valine, is a well-established component of successful antiviral prodrugs like Valacyclovir and Valganciclovir, which improve the oral bioavailability of the active drug.[7] This proven strategy suggests a strong potential for this compound to be used in next-generation prodrugs, where the additional hydroxyl group could be leveraged to fine-tune solubility and pharmacokinetic properties. Furthermore, derivatives of valine have been investigated for their potential as anticancer agents, suggesting that novel compounds derived from this compound could be explored for their anti-proliferative effects.[8][9]
Protocols for Stereoselective Synthesis
The generation of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Both chemical and biocatalytic methods have been developed to achieve high stereocontrol.
Protocol 1: Stereocontrolled Chemical Synthesis via Aldolization
This protocol is based on the highly diastereoselective aldol addition of a chiral glycine enolate equivalent to acetone, providing excellent control over the resulting stereochemistry.[1][2] The use of a pseudoephenamine chiral auxiliary is key to directing the stereochemical outcome.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of (S,S)-pseudoephenamine glycinamide and anhydrous lithium chloride (LiCl) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert-atmosphere flask. Cool the solution to -78 °C.
-
Rationale: Anhydrous conditions are critical to prevent quenching of the strong base. LiCl helps to create a more defined and reactive lithium enolate, improving reaction rates and selectivity.
-
-
Enolization: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) to the cooled solution. Stir for 30-60 minutes at -78 °C.
-
Rationale: LiHMDS is a strong, non-nucleophilic base that selectively deprotonates the α-carbon of the glycine amide to form the desired chiral enolate.
-
-
Aldol Addition: Add acetone dropwise to the enolate solution at -78 °C. Stir the reaction mixture for several hours until analysis (e.g., by TLC) indicates consumption of the starting material.
-
Rationale: Maintaining a low temperature is crucial to maximize diastereoselectivity by favoring a highly ordered, chelated transition state.
-
-
Quenching and Work-up: Quench the reaction by adding an aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Perform a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Rationale: The quench neutralizes the reactive enolate and any remaining base.
-
-
Purification of Adduct: The resulting aldol adduct is typically a solid and can be purified by recrystallization to yield a single, stereoisomerically pure product.[2]
-
Auxiliary Cleavage: Hydrolyze the purified adduct under mild acidic conditions (e.g., dilute HCl) to cleave the pseudoephenamine auxiliary.
-
Rationale: The hydrolysis is unusually mild compared to other glycine equivalents, which simplifies the isolation of both the product and the recyclable auxiliary.[1]
-
-
Final Isolation: Isolate the final this compound product, typically through ion-exchange chromatography or crystallization. The chiral auxiliary can be recovered from the organic phase.
Protocol 2: Biocatalytic Synthesis via Enzymatic Hydroxylation
Enzymatic synthesis offers a sustainable and highly selective alternative to chemical methods, operating under mild, environmentally benign conditions.[5] This protocol utilizes a 2-oxoglutarate (2-OG)-dependent amino acid hydroxylase, which can directly and irreversibly hydroxylate L-valine at the β-position with high regio- and stereoselectivity.[5]
Step-by-Step Methodology:
-
Enzyme Expression and Purification: Overexpress the desired amino acid hydroxylase (e.g., from Sulfobacillus thermotolerans) in a suitable host like E. coli. Purify the recombinant enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
Rationale: A purified enzyme preparation is essential to avoid side reactions and simplify downstream processing.
-
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing L-valine, 2-oxoglutarate, ascorbate, and a catalytic amount of Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂).
-
Rationale: 2-oxoglutarate is a co-substrate, while iron and ascorbate are essential cofactors for the catalytic activity of this class of hydroxylases.
-
-
Initiate Reaction: Add the purified hydroxylase to the reaction mixture to initiate the hydroxylation.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress using HPLC or LC-MS.
-
Termination and Product Isolation: Terminate the reaction by adding acid (e.g., trichloroacetic acid) to precipitate the enzyme. Remove the precipitated protein by centrifugation.
-
Purification: Purify the this compound from the supernatant using techniques such as ion-exchange chromatography.
Data Summary: Synthesis Efficiency
The choice of synthetic method often depends on factors like scale, cost, and required stereochemical purity. Below is a summary of typical results for the described protocols.
| Parameter | Protocol 1: Chemical Synthesis[1][2] | Protocol 2: Biocatalytic Synthesis[5] |
| Starting Material | (S,S)-Pseudoephenamine Glycinamide | L-Valine |
| Key Reagents | LiHMDS, Acetone | Amino Acid Hydroxylase, 2-OG |
| Typical Yield | 55-98% (of aldol adduct) | Substrate- and enzyme-dependent |
| Stereoselectivity | High (often single diastereomer) | High (highly regio- and stereoselective) |
| Key Advantages | Well-established, high diastereoselectivity | Environmentally benign, mild conditions, high selectivity |
| Key Challenges | Cryogenic temperatures, anhydrous conditions | Enzyme production and stability |
Conclusion and Future Outlook
This compound is a powerful and proven chiral building block in medicinal chemistry. Its successful incorporation into complex antibiotics like Tigemonam validates its utility in pharmaceutical development. The availability of robust and highly stereoselective synthetic methods, both chemical and enzymatic, ensures its accessibility for a wide range of research and development activities.
Future applications will likely focus on leveraging this compound to create novel peptidomimetics with enhanced conformational stability and exploring its use in developing innovative prodrugs for antiviral and anticancer agents. As synthetic methodologies continue to advance, the strategic deployment of this versatile synthon will undoubtedly contribute to the discovery of the next generation of therapeutic agents.
References
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Hydroxy-L-valine
Welcome to the technical support guide for the stereoselective synthesis of 3-Hydroxy-L-valine. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of numerous pharmaceuticals and biologically active natural products.[1] Its synthesis, however, presents a significant stereochemical challenge: the controlled formation of two adjacent chiral centers at the C2 (α-amino) and C3 (β-hydroxyl) positions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established methodologies and field-proven insights to help you navigate the complexities of this synthesis.
The Core Challenge: Controlling Diastereoselectivity
The synthesis of this compound from an L-valine precursor must control the stereochemistry of the newly formed hydroxyl group at C3 relative to the existing stereocenter at C2. This results in the formation of two diastereomers: syn-3-Hydroxy-L-valine and anti-3-Hydroxy-L-valine. Achieving a high diastereomeric excess (d.e.) for the desired isomer is the primary obstacle addressed in this guide.
Caption: The central challenge in synthesizing this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yields a poor diastereomeric ratio (d.r. close to 1:1). What are the most common causes and how can I fix this?
Answer: Low diastereoselectivity is the most frequent issue. It typically stems from an inadequate level of stereochemical control during the C-C or C-O bond formation that establishes the C3 hydroxyl center. The causes can be traced to three main areas: the choice of chiral auxiliary, reaction conditions, or the inherent substrate control.
Cause A: Ineffective Chiral Auxiliary or Asymmetric Catalyst
The auxiliary or catalyst is the primary source of stereochemical induction. If it fails to create a sufficiently large energetic difference between the transition states leading to the syn and anti products, a poor d.r. will result.
-
Scientific Rationale: Chiral auxiliaries, such as Evans oxazolidinones or Schöllkopf bis-lactim ethers, function by creating a rigid, sterically-defined environment.[2][3] The auxiliary's bulky group physically blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face.[4]
-
Solution Workflow:
-
Evaluate Your Auxiliary: Are you using an auxiliary known to provide high induction for this type of transformation? Evans-type auxiliaries are exceptionally reliable for stereoselective aldol additions, which is a common strategy to install the hydroxyl group.[2]
-
Switch to a More Rigid System: If your current auxiliary allows for too much conformational flexibility, consider switching to one that forms a more rigid chelated intermediate. For example, the boron enolates formed from N-acyloxazolidinones in the Evans aldol reaction are highly organized, leading to excellent stereocontrol.[2]
-
Consider Asymmetric Catalysis: Metal-based chiral catalysts (e.g., using Cobalt, Molybdenum) or organocatalysts can be excellent alternatives, offering unique activation modes that may favor your desired diastereomer.[5][6][7]
-
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Coupling Reactions for 3-Hydroxy-L-valine in SPPS
Welcome, researchers and peptide chemists. This guide serves as a dedicated technical resource for navigating the complexities of incorporating 3-Hydroxy-L-valine into your Solid-Phase Peptide Synthesis (SPPS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested strategies to overcome the unique challenges this amino acid presents.
This compound is a non-canonical, β-branched, and hydroxylated amino acid. This trifecta of structural features—bulky side chain, a secondary hydroxyl group, and β-branching—makes it notoriously difficult to couple efficiently and without side reactions. This guide provides a structured approach to troubleshooting common issues and optimizing your synthesis for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or when planning your synthesis strategy.
Q1: What makes this compound a "difficult" amino acid in SPPS?
A1: The synthetic difficulty arises from two primary sources:
-
Steric Hindrance: Like valine and isoleucine, this compound is a β-branched amino acid. The bulky side chain is in close proximity to the α-carbon, sterically shielding the carboxyl group from the incoming N-terminal amine of the resin-bound peptide. This slows down the reaction rate and can lead to incomplete couplings.[1]
-
Reactive Side Chain: The secondary hydroxyl group is a potential nucleophile. Under standard coupling conditions, it can compete with the N-terminal amine, leading to side reactions such as O-acylation (ester formation).[2] This necessitates careful consideration of side-chain protection.
Q2: Is it mandatory to protect the hydroxyl group of this compound?
A2: Yes, for most applications, protecting the hydroxyl group is highly recommended, if not mandatory.[2] The standard protecting group in Fmoc-SPPS is the acid-labile tert-butyl (tBu) group, yielding Fmoc-3-Hydroxy-L-valine(tBu)-OH.[3][4] Using an unprotected version leaves the hydroxyl group vulnerable to acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester-linked side products that are difficult to separate and reduce the yield of the target peptide. While some "minimal protection" strategies exist for simpler peptides, they are generally not advised for complex sequences or when purity is critical.[5][6]
Q3: What are the most common side reactions when coupling this compound?
A3:
-
Incomplete Coupling: The most frequent issue, resulting in deletion sequences (peptides missing the this compound residue). This is identified by a positive Kaiser or TNBS test after the coupling step.[7]
-
O-Acylation: If the hydroxyl group is unprotected, it can be acylated, leading to a branched peptide-ester side product.
-
Racemization: The chiral integrity of the α-carbon can be compromised, especially under harsh conditions (e.g., high temperatures, prolonged exposure to base).[8] This occurs when the activated carboxyl group forms an oxazolone intermediate, which can easily deprotonate and reprotonate, scrambling the stereochemistry.
Q4: Which coupling reagents are most effective for this compound?
A4: Standard carbodiimide reagents like DIC are often insufficient for such a sterically demanding coupling.[1] More potent, in-situ activating reagents are required. Aminium/uronium salts like HATU , HCTU , and COMU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[1][9] These reagents form highly reactive esters (OAt- or Oxyma-esters) that can overcome the steric barrier more efficiently than the intermediates formed by carbodiimides.[10] HATU is often considered the gold standard for difficult couplings due to its high reactivity and relatively low risk of racemization when used with a non-nucleophilic base like DIPEA.[9]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, question-and-answer approach to resolving specific experimental issues.
Issue 1: Low Coupling Efficiency (Positive Kaiser/TNBS Test)
Q: My Kaiser test is strongly positive after a 2-hour coupling of Fmoc-3-Hydroxy-L-valine(tBu)-OH. What is the likely cause and how do I fix it?
A: A positive test indicates the presence of unreacted free amines, meaning the coupling is incomplete.[7] The primary cause is the steric hindrance of the amino acid.
Logical Troubleshooting Workflow
Caption: Decision workflow for troubleshooting incomplete coupling.
-
Solution 1: Upgrade Your Coupling Reagent: If you are using a carbodiimide like DIC, it is likely not potent enough.[1] Switch to an aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) reagent. These are designed for sterically demanding couplings.[9]
-
Solution 2: Double Couple: This is a highly effective and common strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-3-Hydroxy-L-valine(tBu)-OH to the resin and let it react again for the same duration.[11]
-
Solution 3: Optimize Reaction Conditions:
-
Time: Steric hindrance slows the reaction rate. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1]
-
Temperature: Applying gentle heat (e.g., 40°C) can help overcome the activation energy. Microwave-assisted SPPS is particularly effective, as it can drive difficult couplings to completion in minutes, but care must be taken to control temperature to avoid racemization.[1][12]
-
Solvent: If the growing peptide chain is long or hydrophobic, it may aggregate, further hindering the reaction. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF) and can improve outcomes.[1] For very difficult cases, using chaotropic salts like LiCl can disrupt aggregation.
-
Issue 2: Racemization Detected in Final Peptide
Q: My final peptide shows a diastereomeric impurity corresponding to the this compound position. How can I prevent this?
A: Racemization occurs during the activation step of the amino acid.[8] The risk is elevated for hindered amino acids and when using higher temperatures.
-
Solution 1: Choose the Right Additive: The additive used with your coupling reagent is crucial. While HOBt is common, additives like HOAt (used in HATU) and OxymaPure (used in COMU) are superior at suppressing racemization.[10][13] Their electron-withdrawing nature makes the resulting active ester less prone to forming the problematic oxazolone intermediate.
-
Solution 2: Use a Weaker Base: While DIPEA is standard, it can sometimes be basic enough to promote racemization. For particularly sensitive couplings, switching to a weaker, more sterically hindered base like 2,4,6-collidine can minimize this side reaction.[12][13]
-
Solution 3: Control Temperature: If using heat to drive the coupling, do not exceed 50°C.[12] Optimize for the shortest time required at an elevated temperature. Perform small-scale test cleavages to find the optimal balance between coupling efficiency and chiral purity.
Data & Reagent Comparison
Making an informed decision requires comparative data. The tables below summarize the key characteristics of recommended coupling reagents and the rationale for side-chain protection.
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU | Aminium Salt | Very High (>95%) | Low | Highly effective for hindered residues.[9] Requires a non-nucleophilic base (e.g., DIPEA). |
| HCTU | Aminium Salt | Very High (>95%) | Low | More reactive than HBTU. A cost-effective alternative to HATU.[10] |
| PyBOP | Phosphonium Salt | High (90-95%) | Low | Byproducts are generally less problematic than older phosphonium reagents.[9] |
| COMU | Aminium Salt | Very High (>95%) | Low | Third-generation uronium reagent with high solubility and a non-explosive byproduct (Oxyma).[14] |
| DIC/HOBt | Carbodiimide | Moderate (85-90%) | Moderate | Classic, economical choice. Often insufficient for this residue. HOBt is essential to suppress racemization.[9] |
Table 2: Protecting Group Strategy: To Protect or Not to Protect?
| Strategy | Amino Acid Used | Pros | Cons | Recommendation |
| Side-Chain Protected | Fmoc-3-Hydroxy-L-valine(tBu)-OH | Prevents O-acylation side reactions.[2] Ensures a cleaner crude product. Standard, well-documented approach.[4] | Higher cost of the protected amino acid derivative. Requires final TFA cleavage to remove the tBu group. | Strongly Recommended. The standard and safest approach to ensure high purity and yield of the target peptide. |
| Side-Chain Unprotected | Fmoc-3-Hydroxy-L-valine-OH | Lower raw material cost. Avoids potential side reactions from tBu cation during cleavage. | High risk of O-acylation side reactions. Leads to complex crude mixtures and difficult purification. May result in significantly lower yield of the desired product. | Not Recommended. Only to be considered for very simple di- or tri-peptides where purification is trivial. |
Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for incorporating Fmoc-3-Hydroxy-L-valine(tBu)-OH.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for achieving a successful coupling.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, prepare the activation solution:
-
Fmoc-3-Hydroxy-L-valine(tBu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Dissolve in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add DIPEA (8 equivalents) to the activation solution and vortex briefly (5-10 seconds).
-
Immediately add the complete activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads are colorless), proceed to the next cycle. If positive (beads are blue), proceed to Protocol 2.[13]
Protocol 2: Microwave-Assisted Double Coupling
Use this protocol when Protocol 1 fails or for sequences known to be exceptionally difficult.
-
First Coupling: Follow steps 1-4 from Protocol 1, but perform the coupling step (4) in a microwave peptide synthesizer. A typical method is 5 minutes at a controlled temperature of 50°C.[12][13]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat the activation (Protocol 1, step 3) and coupling (Protocol 2, step 1) steps with a fresh batch of reagents.
-
Final Wash & Confirmation: Wash the resin thoroughly with DMF (5-7 times) and perform a final Kaiser test to confirm completion.
Visualization of the HATU Activation Mechanism
Understanding why a reagent works is key to effective troubleshooting. The diagram below illustrates how HATU activates the carboxylic acid, forming a highly reactive intermediate that is crucial for overcoming steric hindrance.
Caption: Mechanism of amino acid activation using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. drivehq.com [drivehq.com]
- 7. benchchem.com [benchchem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Synthesis of beta-Hydroxy-L-valine
Prepared by: Senior Application Scientist, Synthesis & Development
Welcome to the technical support center for the synthesis of beta-Hydroxy-L-valine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable non-proteinogenic amino acid. We provide in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common and critical side reactions during the synthesis of β-Hydroxy-L-valine?
The synthesis of β-Hydroxy-L-valine is susceptible to several side reactions that can compromise yield and purity. The most critical issues are:
-
Epimerization at the α-carbon: Loss of stereochemical integrity at the primary chiral center of the valine backbone is a major concern, particularly during activation and coupling steps. This leads to the formation of the undesired D-diastereomer, which can be difficult to separate.[1][2]
-
O-Acylation: The free β-hydroxyl group is nucleophilic and can react with activated carboxyl groups, leading to the formation of ester byproducts instead of the desired amide bond in peptide synthesis.[3]
-
Poor Diastereocontrol during C-C Bond Formation: In syntheses involving methods like aldol reactions to construct the β-hydroxy functionality, controlling the relative stereochemistry (syn vs. anti) of the α- and β-carbons is a significant challenge.[4][5]
-
Self-Coupling and Polymerization: If the α-amino or α-carboxyl groups are not adequately protected, oligomerization can occur, leading to a complex mixture and reduced yield of the desired monomeric product.[6]
Q2: Why is the choice of protecting groups so critical for this synthesis?
A robust protecting group strategy is fundamental to a successful synthesis.[6] Protecting groups serve to:
-
Prevent Epimerization: Certain N-terminal protecting groups, like the urethane-type Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), help suppress the formation of the oxazolone intermediate that is the primary pathway for racemization at the α-carbon.[7]
-
Block Unwanted Reactivity: The α-amino, α-carboxyl, and β-hydroxyl groups must be selectively masked to direct reactivity. For instance, protecting the β-hydroxyl group (e.g., as a silyl ether) is essential to prevent O-acylation during subsequent carboxyl activation steps.[3][4]
-
Ensure Orthogonality: The protecting groups for the different functionalities must be "orthogonal," meaning one can be removed without affecting the others.[6] This allows for the sequential and controlled manipulation of the molecule, which is crucial for multi-step syntheses like peptide elongation.
Q3: What factors should I consider when choosing a synthetic route?
The optimal route depends on the desired stereoisomer, scale, and available resources. Key considerations include:
-
Stereochemical Requirements: Do you need a specific diastereomer (e.g., (2S, 3R) or (2S, 3S))? Asymmetric aldol reactions using chiral auxiliaries or catalysts offer excellent control over creating the two adjacent stereocenters.[4][5]
-
Scalability: For larger quantities, methods that avoid cryogenic temperatures or expensive chiral ligands may be preferable. Robust protocols like the Evans aldol reaction are known for their scalability.[4]
-
Starting Material: Syntheses can begin from L-valine, D-serine, or other chiral precursors.[8][9] The choice will dictate the subsequent reaction steps and potential side reactions.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product shows significant contamination with an unwanted stereoisomer.
This is a common and critical issue, often stemming from epimerization at the α-carbon.
Primary Cause: Epimerization via Oxazolone Formation
During the activation of the carboxyl group (e.g., for peptide coupling), the N-acyl group can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated, leading to a loss of stereochemical information at the α-carbon.[1][2]
DOT Diagram: Epimerization Mechanism
Caption: Epimerization pathway via oxazolone intermediate.
Troubleshooting Steps & Solutions:
-
Evaluate Your Coupling Reagent: Some coupling reagents are more prone to causing epimerization.
-
Solution: Use coupling additives that form active esters which are less susceptible to racemization. The combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) is often superior to older reagents.[1]
-
-
Assess the Base: The type and amount of base used are critical. Stronger, less hindered bases can readily deprotonate the oxazolone intermediate.
-
Solution: Employ sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[1] Use the minimum stoichiometry required.
-
-
Minimize Activation Time: The longer the amino acid exists in its activated form before coupling, the greater the opportunity for epimerization.
-
Solution: Implement a "pre-activation" time of no more than 1-2 minutes before adding the activated amino acid solution to the nucleophile (e.g., the deprotected resin in SPPS).[1]
-
Data Summary: Impact of Reagents on Epimerization
| Reagent Class | Example | Epimerization Risk | Rationale |
| Coupling Reagent | HBTU/HOBt | Moderate | Forms a benzotriazole ester, which can still lead to oxazolone formation. |
| Coupling Reagent | HATU/HOAt | Low | The 7-aza group in HOAt helps to stabilize the active ester and suppress racemization.[1] |
| Base | Triethylamine (TEA) | High | Less sterically hindered, promoting abstraction of the α-proton from the oxazolone. |
| Base | DIPEA | Low | Steric bulk hinders its ability to act as a proton abstractor, while still being effective as a scavenger.[1] |
Problem 2: My reaction yields are low, and the crude product is a complex mixture.
This often points to a lack of chemoselectivity, where reagents are reacting with unintended functional groups.
Primary Cause: Unprotected β-Hydroxyl Group
The β-hydroxyl group is a nucleophile that can compete with the desired amine nucleophile, especially when a highly reactive acylating agent is used. This leads to the formation of stable ester byproducts that are difficult to cleave and co-purify with the desired product.[3]
Troubleshooting Workflow
Caption: Workflow for troubleshooting low yield and impurities.
Solutions:
-
Protect the β-Hydroxyl Group: Before any carboxyl activation or coupling steps, the hydroxyl group must be protected.
-
Recommended Protocol: Use a silyl protecting group like tert-butyldimethylsilyl (TBS or TBDMS), which is robust under many reaction conditions but can be removed with fluoride sources (e.g., TBAF). See the protocol below for a general procedure.[4]
-
-
Verify Orthogonality of N- and C-terminal Protection: Ensure that the protecting groups for the α-amino and α-carboxyl groups are stable during the intermediate steps and can be removed selectively.
Key Experimental Protocols
Protocol 1: Quantification of Epimerization by HPLC after Derivatization
This protocol allows for the accurate determination of the diastereomeric ratio in your product. It is based on derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which creates diastereomers that can be separated by standard reverse-phase HPLC.[1]
Materials:
-
Peptide/Amino Acid sample
-
6 M HCl
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M NaHCO₃
-
HPLC system with a C18 column and UV detector
Procedure:
-
Hydrolysis: Place a small sample (approx. 1 mg) of your purified product in a hydrolysis tube. Add 500 µL of 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Drying: After cooling, open the tube and evaporate the sample to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization: a. Dissolve the dried amino acid residue in 100 µL of 1 M NaHCO₃. b. Add a solution of Marfey's reagent (200 µL of a 1% w/v solution in acetone). c. Incubate the mixture at 40 °C for 1 hour. d. Cool the reaction to room temperature and add 50 µL of 2 M HCl to quench the reaction.
-
HPLC-UV Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the diastereomeric derivatives on a C18 column using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). c. The L- and D-amino acid derivatives will have different retention times. The D-amino acid derivative typically elutes later.[1] d. Quantify the peak areas to determine the percentage of epimerization.
Protocol 2: General Procedure for TBS Protection of the β-Hydroxyl Group
This procedure prevents O-acylation side reactions.
Materials:
-
N-protected β-Hydroxy-L-valine derivative
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the β-Hydroxy-L-valine substrate (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with an organic solvent (e.g., EtOAc or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-TBS protected product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
improving yield and purity of 3-Hydroxy-L-valine synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Hydroxy-L-valine (β-hydroxy-L-valine). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. Achieving high yield and exceptional purity, particularly stereochemical purity, is critical for its application in pharmaceutical and research contexts. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches for synthesizing this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: Traditional chemical methods often involve multi-step processes starting from L-valine or other chiral precursors. These routes can include protection of the amino and carboxyl groups, stereoselective hydroxylation of the side chain, and subsequent deprotection. While versatile, these methods can suffer from moderate yields, the need for harsh reagents, and the potential for racemization or the formation of diastereomeric mixtures, complicating purification.
-
Enzymatic Synthesis: This has emerged as a highly efficient and stereoselective method. The most common approach utilizes a class of enzymes called aldolases , specifically L-threonine aldolases (LTA), which catalyze the condensation of glycine with an aldehyde.[1] In the case of this compound, the aldehyde used is acetone. This one-step process occurs under mild aqueous conditions, typically providing high stereoselectivity with minimal need for protecting groups.[1]
Q2: Why is stereoselectivity so critical in this compound synthesis?
This compound has two chiral centers (at the α and β carbons), meaning four possible stereoisomers can exist. For most biological and pharmaceutical applications, only one specific stereoisomer is active or desired. The presence of other stereoisomers constitutes a significant impurity that can be difficult to separate and may lead to off-target effects or reduced efficacy. Therefore, a synthetic method that directly produces the desired L-erythro or L-threo isomer with high stereochemical purity is paramount. Enzymatic methods using L-threonine aldolases are particularly advantageous as they can exhibit high diastereoselectivity and enantioselectivity.[1]
Q3: What are the most common impurities I should expect?
The impurity profile largely depends on the synthetic route:
-
Unreacted Starting Materials: Incomplete reactions can leave residual L-valine, glycine, or acetone.
-
Diastereomers: The primary stereochemical impurity is the undesired diastereomer (e.g., L-threo if L-erythro is the target).
-
Side-Reaction Products: In chemical synthesis, byproducts from protecting/deprotecting steps or side-chain reactions can occur.
-
Salts and Reagents: Impurities from the workup and purification process, such as inorganic salts, must be removed.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My overall yield of this compound is consistently below expectations. What are the likely causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is the best approach.
Potential Causes & Solutions:
-
Enzyme Activity (Enzymatic Synthesis): The catalytic activity of your L-threonine aldolase (LTA) is crucial.
-
Cause: Improper storage, incorrect pH, or presence of inhibitors. LTA requires pyridoxal phosphate (PLP) as a coenzyme.[1]
-
Solution:
-
Ensure the enzyme is stored at the correct temperature and that buffer conditions (typically pH 7.0-8.0) are optimal.
-
Always include the necessary cofactor, PLP (pyridoxal-5'-phosphate), in the reaction mixture.[1]
-
Perform a simple activity assay on your enzyme batch before starting a large-scale reaction to confirm its viability.
-
-
-
Reaction Equilibrium: The aldol condensation is a reversible reaction.
-
Cause: The equilibrium may not favor product formation under your current conditions.
-
Solution:
-
Increase Substrate Concentration: Use a significant excess of one of the substrates. In the LTA-catalyzed reaction of glycine and acetone, using a large excess of acetone can help drive the equilibrium towards the product.
-
Product Removal: While difficult in a batch reaction, if a continuous process is used, selectively removing the product can shift the equilibrium.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Cause: Insufficient reaction time or suboptimal temperature.
-
Solution:
-
Monitor Reaction Progress: Use an analytical technique like Thin Layer Chromatography (TLC) with ninhydrin staining or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting starting material (glycine) and the appearance of the product.
-
Extend Reaction Time: Based on your monitoring, extend the incubation period until no further product formation is observed.
-
Optimize Temperature: Most enzymatic reactions have an optimal temperature (e.g., 37°C).[1] Ensure your reaction is maintained at this temperature. For some chemical reactions, refluxing may be necessary to ensure completion.[3]
-
-
Issue 2: Poor Stereoselectivity
Q: My final product is a mixture of diastereomers. How can I improve the stereochemical purity?
A: Achieving high stereoselectivity is a key challenge. The choice of catalyst and reaction conditions are the most critical factors.
Potential Causes & Solutions:
-
Incorrect Catalyst/Enzyme Choice: The inherent stereoselectivity of your catalyst dictates the outcome.
-
Cause: The chosen L-threonine aldolase may not have high selectivity for acetone as a substrate, or a non-selective chemical catalyst was used.
-
Solution:
-
Screen Different Aldolases: Different microbial sources of LTA can exhibit varying levels of diastereoselectivity. It is advisable to screen several commercially available or in-house expressed LTAs to find one with optimal performance for your specific reaction.[1]
-
Use a Chiral Auxiliary (Chemical Synthesis): In chemical routes, employing a chiral auxiliary can effectively direct the stereochemical outcome of the reaction.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent can influence the transition state of the reaction, affecting which diastereomer is formed preferentially.
-
Cause: A higher reaction temperature might provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature often enhances stereoselectivity by favoring the thermodynamically more stable product. This must be balanced against a potential decrease in reaction rate.
-
Solvent Screening: The polarity of the solvent can influence stereoselectivity. For enzymatic reactions, the addition of a co-solvent like DMSO (up to 30-40%) has been shown to sometimes improve reaction rates and selectivity.[1]
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What is the recommended purification strategy?
A: Purifying a polar, zwitterionic molecule like an amino acid requires specific techniques to remove unreacted starting materials, salts, and byproducts.
Recommended Purification Workflow:
-
Removal of Enzyme/Catalyst:
-
Enzyme: After the reaction, denature the enzyme by heating or pH adjustment, followed by centrifugation to pellet the precipitated protein.
-
Chemical Catalyst: Use an appropriate workup procedure, such as liquid-liquid extraction or precipitation, to remove the catalyst.
-
-
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.
-
Procedure:
-
Load the crude, protein-free reaction mixture onto a strong cation-exchange resin (e.g., Dowex 50W).
-
Wash the column thoroughly with deionized water to remove uncharged molecules (like residual acetone) and anions.
-
Elute the bound amino acids (glycine and this compound) using a gradient of aqueous ammonia or other suitable buffer.[4] Glycine and the product will elute at different concentrations, allowing for their separation.
-
-
Rationale: This technique separates molecules based on charge. At a neutral pH, amino acids are zwitterionic but can be protonated and bind to a cation-exchange column. They can then be selectively eluted by increasing the pH or ionic strength.
-
-
Recrystallization:
-
Procedure: After ion-exchange chromatography, the fractions containing the pure product can be pooled, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., water/ethanol or water/isopropanol).
-
Rationale: Recrystallization is an excellent final polishing step to remove trace impurities and obtain a highly crystalline product.
-
Part 3: Protocols and Data
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for L-threonine aldolase-catalyzed reactions.[1]
Materials:
-
Glycine
-
Acetone
-
L-threonine aldolase (LTA) from a suitable microbial source
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (1 M, pH 7.5)
-
Deionized water
-
Dowex 50WX8 resin
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the following in order:
-
Potassium phosphate buffer (to a final concentration of 100 mM).
-
Glycine (to a final concentration of 100 mM).
-
PLP (to a final concentration of 0.05 mM).
-
Deionized water to 80% of the final volume.
-
Adjust the pH to 7.5 if necessary.
-
-
Enzyme Addition: Add L-threonine aldolase to a final concentration of 1-5 U/mL.
-
Initiation: Initiate the reaction by adding acetone (e.g., to a final concentration of 500 mM or higher).
-
Incubation: Incubate the reaction at 37°C with gentle stirring for 24-48 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by HPLC or TLC.
-
Quenching & Workup: Once the reaction is complete, terminate it by heating the mixture to 80°C for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
Purification:
-
Carefully decant the supernatant and load it onto a prepared cation-exchange column (Dowex 50WX8, H+ form).
-
Wash the column with 5-10 column volumes of deionized water.
-
Elute the product with a 2 M aqueous ammonia solution.
-
Collect fractions and monitor for the presence of the product using TLC with ninhydrin staining.
-
-
Isolation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain this compound as a solid.
Data Summary: Comparison of Synthetic Methods
| Feature | Chemical Synthesis (e.g., from L-Valine) | Enzymatic Synthesis (LTA + Glycine + Acetone) |
| Starting Materials | L-Valine, protecting agents, oxidizing agents | Glycine, Acetone, L-Threonine Aldolase |
| Stereoselectivity | Variable; often requires chiral auxiliaries or results in diastereomeric mixtures. | Generally high to excellent, depending on the specific enzyme.[1] |
| Reaction Steps | Multi-step (protection, reaction, deprotection). | Typically a single step.[1] |
| Reaction Conditions | Often requires anhydrous solvents, harsh reagents, and extreme temperatures. | Mild aqueous conditions (neutral pH, 30-40°C).[1] |
| Yield | Moderate to good, but can be lowered by multiple steps. | Good to excellent, but dependent on reaction equilibrium. |
| Purification | Complex; requires removal of reagents, byproducts, and potentially diastereomer separation. | Simpler; primarily involves removing the enzyme and unreacted substrates. |
| Environmental Impact | Higher; involves organic solvents and potentially toxic reagents. | Lower; "greener" process using water as a solvent. |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the enzymatic synthesis of this compound.
Synthesis Pathway Diagram
Caption: Enzymatic synthesis of this compound via aldol condensation.
References
troubleshooting 3-Hydroxy-L-valine instability in solution
Welcome to the technical support guide for 3-Hydroxy-L-valine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this non-proteinogenic amino acid. This guide provides in-depth, experience-driven advice to ensure the integrity of your experiments.
Section 1: Understanding this compound Instability
Why is this compound prone to instability in solution?
This compound, a hydroxy amino acid, possesses inherent structural features that contribute to its instability in aqueous solutions. The primary concern is its susceptibility to degradation, which can be influenced by several factors including pH, temperature, and the presence of oxidizing agents. The hydroxyl group at the beta-position (C3) makes the molecule susceptible to certain chemical reactions. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, general principles of amino acid stability suggest that oxidation and pH-mediated reactions are likely culprits. For instance, the hydroxyl group can be a target for oxidation, potentially leading to the formation of a keto-acid or other degradation byproducts.
The stability of amino acids in solution is a complex interplay of their chemical structure and the surrounding environment. Factors such as pH can alter the ionization state of the amino and carboxyl groups, which in turn can affect the molecule's reactivity and susceptibility to degradation. Temperature is another critical factor, as it can accelerate the rate of chemical degradation reactions.
What are the potential degradation pathways for this compound?
While the specific degradation pathways of this compound in solution are not as well-documented as those for proteinogenic amino acids, we can infer potential routes based on its structure and the known reactivity of similar molecules.
A plausible degradation pathway involves oxidation of the secondary alcohol at the C3 position to a ketone. This would result in the formation of 3-keto-L
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxy-L-valine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge of poor solubility encountered with 3-Hydroxy-L-valine and its derivatives. As a non-proteinogenic amino acid, this compound and its analogs are of increasing interest in medicinal chemistry.[1] However, their successful application is often hampered by limited aqueous solubility. This resource offers troubleshooting strategies and frequently asked questions to navigate these experimental hurdles effectively.
Understanding the Challenge: The Amphoteric and Hydrophobic Nature
This compound derivatives, like other amino acids, are amphoteric molecules, possessing both acidic (carboxylic acid) and basic (amino) functional groups.[2] Their solubility is significantly influenced by the pH of the solution, typically exhibiting the lowest solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[3][4][5] Furthermore, modifications to the core structure, often involving the addition of hydrophobic moieties to enhance biological activity, can further decrease aqueous solubility.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just the "what" but also the "why" behind each recommendation.
Q1: My this compound derivative has precipitated out of my aqueous buffer. How can I get it back into solution and keep it there?
Immediate Action:
If precipitation has already occurred, gentle warming and sonication of the solution may help redissolve the compound, assuming it has not undergone chemical degradation. However, this is a temporary fix. For a stable solution, you will need to modify the formulation.
Long-Term Solutions & The Science Behind Them:
-
pH Adjustment: This is the most critical first step. The solubility of amino acids is highly dependent on pH.[3][4][5][6][7]
-
For derivatives with a net acidic character: Increase the pH of your buffer. By deprotonating the carboxylic acid group to a carboxylate, you introduce a negative charge, significantly enhancing its interaction with polar water molecules.
-
For derivatives with a net basic character: Decrease the pH of your buffer. Protonating the amino group to an ammonium ion introduces a positive charge, which will increase its solubility in water.
-
Experimental Protocol: Start with a small aliquot of your solution. Add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution. Once the optimal pH for solubility is identified, you can prepare your bulk solution accordingly. Be mindful that drastic pH changes can affect the stability and activity of your compound.
-
-
Co-solvents: When pH adjustment alone is insufficient, the use of co-solvents can be highly effective. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[8][9]
-
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400
-
Dimethyl sulfoxide (DMSO) - Use with caution, as it can be difficult to remove and may have biological effects.[10]
-
-
Experimental Protocol: Prepare a stock solution of your derivative in a minimal amount of a suitable organic solvent (like DMSO or ethanol). Then, slowly add this stock solution to your aqueous buffer containing the co-solvent while vortexing to prevent localized high concentrations and precipitation.
-
Solubility in Different Solvent Systems (Illustrative Data)
| Solvent System | Illustrative Solubility of a Model Hydrophobic this compound Derivative |
| Water (pH 7.4) | < 0.1 mg/mL |
| Water (pH 9.0) | 1.5 mg/mL |
| 20% Ethanol in Water (pH 7.4) | 2.0 mg/mL |
| 10% PEG 400 in Water (pH 7.4) | 3.5 mg/mL |
Note: This is hypothetical data for illustrative purposes. Actual solubilities will vary depending on the specific derivative.
Q2: I need to prepare a high-concentration stock solution of my derivative for in vitro assays, but even with pH adjustment and co-solvents, I'm not reaching the desired concentration. What's next?
Advanced Solubilization Strategies:
When traditional methods fall short, more advanced formulation techniques can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13][14] They can encapsulate hydrophobic molecules, or parts of molecules, forming inclusion complexes that are more water-soluble.[11][12]
-
Mechanism: The hydrophobic portion of your this compound derivative can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[11]
-
Experimental Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Then, add your solid derivative to this solution and stir or sonicate until it dissolves. The formation of the inclusion complex can be confirmed by techniques such as NMR or DSC.
-
-
Solid Dispersions: This technique involves dispersing the drug in a solid, water-soluble carrier.[15][16][17][18][19] Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate and apparent solubility.[15][16]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods:
-
Solvent Evaporation: Dissolve both the drug and the carrier in a common organic solvent, then evaporate the solvent.[19]
-
Melting/Fusion: Melt the carrier and then dissolve or disperse the drug in the molten carrier, followed by rapid cooling.[18]
-
Lyophilization (Freeze-Drying): Dissolve the drug and carrier in a suitable solvent system, freeze the solution, and then remove the solvent by sublimation under vacuum.[16][19]
-
-
Workflow for Selecting a Solubilization Strategy
A decision-making workflow for solubilization.
Frequently Asked Questions (FAQs)
Q: Can I use salt formation to improve the solubility of my this compound derivative?
A: Yes, salt formation is a very effective strategy, particularly for derivatives that will be used in solid dosage forms. By reacting your derivative with an acid or a base, you can form a salt that often has significantly higher aqueous solubility and a faster dissolution rate.[20][21] For example, reacting a basic derivative with an acidic amino acid like L-aspartic acid or L-glutamic acid can form a more soluble salt.[22] Conversely, an acidic derivative can be reacted with a basic amino acid like L-arginine or L-lysine.[23]
Q: I am concerned about the potential toxicity of the excipients. Are there biocompatible options?
A: Absolutely. Many of the commonly used solubilizing agents have a long history of safe use in pharmaceutical formulations.
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols are generally considered safe for many applications.
-
Cyclodextrins: HP-β-CD and SBE-β-CD have excellent safety profiles and are used in several FDA-approved drug products.
-
Carriers for Solid Dispersions: PVP and HPMC are widely used and considered biocompatible.
-
Amino Acids: Using other natural amino acids as counter-ions for salt formation or as co-formers is a promising approach to enhance solubility with low toxicity.[24][25][26]
Q: My derivative is intended for in vivo studies. Will these solubilization techniques affect its bioavailability?
A: The primary goal of these techniques is often to improve oral bioavailability by increasing the dissolution rate and solubility in the gastrointestinal tract.[14][15][18] Poorly soluble drugs often have low and variable absorption. By ensuring the drug is in solution at the site of absorption, you can significantly enhance its uptake. However, it is crucial to consider that some excipients can influence metabolic enzymes or transporters, so in vivo evaluation is essential.
Q: Could a prodrug approach be a viable alternative?
A: Yes, a prodrug strategy is an excellent, albeit more synthetically intensive, approach.[27][][29] This involves chemically modifying the this compound derivative to attach a polar, water-solubilizing promoiety. This promoiety is designed to be cleaved in vivo, releasing the active parent drug. For example, adding a phosphate group or a highly soluble amino acid can dramatically increase water solubility.[24][27][30]
Mechanism of Cyclodextrin Encapsulation
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0165953) [phytobank.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japer.in [japer.in]
- 17. jddtonline.info [jddtonline.info]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. japsonline.com [japsonline.com]
- 20. On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scitechnol.com [scitechnol.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Prodrug strategies for peptide drugs - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Stereochemical Integrity of 3-Hydroxy-L-valine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-L-valine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic workflows. The unique structural features of this compound, namely its β-hydroxyl group on a tertiary carbon, present specific challenges and considerations for preventing racemization. This resource is designed to provide both foundational knowledge and actionable protocols to ensure the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, this means the conversion of the desired L-enantiomer to a 50:50 mixture of L- and D-3-Hydroxy-valine. In drug development, the biological activity of a molecule is often dependent on its specific stereochemistry; the "wrong" enantiomer can be inactive or even have undesirable off-target effects. Therefore, maintaining the enantiomeric purity of this compound is critical for the efficacy and safety of the final product.
Q2: What are the primary mechanisms of racemization for amino acids like this compound during reactions?
A: There are two main pathways through which racemization can occur, particularly during peptide bond formation:
-
Direct Enolization: A base can directly abstract the proton from the α-carbon of the amino acid. This forms a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both D and L enantiomers.[1]
-
Oxazolone (Azlactone) Formation: When the carboxyl group of an N-protected amino acid is activated (e.g., for peptide coupling), it can be intramolecularly attacked by the amide oxygen of the protecting group to form a cyclic oxazolone intermediate. The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a resonance-stabilized, planar intermediate that rapidly racemizes.[1] This is often the major pathway for racemization during peptide synthesis.
Q3: How does the β-hydroxyl group of this compound influence its susceptibility to racemization?
A: While there is limited literature specifically on this compound, we can infer its behavior from related β-hydroxy-α-amino acids like threonine. The hydroxyl group can have both electronic and steric effects. Electronically, the inductive effect of the hydroxyl group can influence the acidity of the α-proton. More significantly, the hydroxyl group itself requires protection during many synthetic steps to prevent unwanted side reactions. The choice of protecting group for this hydroxyl moiety, as well as for the N-terminus, is crucial in mitigating racemization. For instance, bulky protecting groups can sterically hinder the approach of bases to the α-proton, potentially reducing the rate of racemization.
Troubleshooting Guides
Problem 1: Significant racemization detected after a peptide coupling reaction.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inappropriate Coupling Reagent | Switch to a uronium/aminium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP.[2] | These reagents promote rapid peptide bond formation, minimizing the lifetime of the activated amino acid intermediate, which is prone to racemization. |
| Use of a Strong, Sterically Unhindered Base | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA). Use the minimum necessary amount of base.[2] | Stronger, less hindered bases are more effective at abstracting the α-proton, which directly leads to racemization. Sterically bulky bases are less likely to access the α-proton. |
| Prolonged Reaction Time or Elevated Temperature | Optimize the reaction time and temperature. Aim for the shortest time and lowest temperature that allows for complete coupling. Consider cooling the reaction to 0 °C for sensitive couplings.[2] | Both increased temperature and longer reaction times provide more opportunity for the racemization process to occur. |
| Inadequate Protection of the β-hydroxyl group | Protect the hydroxyl group with a suitable protecting group like tert-butyl (tBu) or benzyl (Bzl). For Fmoc-based synthesis, tBu is common.[3] | An unprotected hydroxyl group can participate in side reactions. Protecting it ensures that the reaction proceeds at the intended carboxyl group and can also influence the local steric and electronic environment to disfavor racemization. |
| Polar Solvent Effects | If reactant solubility allows, consider using a less polar solvent.[2] | Polar solvents can stabilize the charged intermediates involved in the racemization pathway, thereby accelerating the process. |
Problem 2: Difficulty in determining the extent of racemization.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inadequate Analytical Method | Employ a validated chiral HPLC method or NMR spectroscopy with a chiral derivatizing or solvating agent. | These methods are specifically designed to resolve and quantify enantiomers, providing accurate data on the enantiomeric excess (ee) or D-isomer content. |
| Co-elution of Enantiomers in HPLC | Optimize the chiral stationary phase (CSP), mobile phase composition, and temperature. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for amino acids.[4][5] | Different CSPs offer different chiral recognition mechanisms. Fine-tuning the mobile phase (e.g., organic modifier, pH, additives) can significantly improve the resolution between enantiomers. |
| Signal Overlap in NMR | Use a higher field NMR spectrometer. Screen different chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) like Marfey's reagent or Mosher's acid.[6] | Higher magnetic fields improve spectral dispersion. Different chiral agents will interact with the enantiomers in distinct ways, leading to varying degrees of separation of their NMR signals. |
Visualizing Racemization Pathways and Prevention Strategies
Caption: Factors influencing the racemization of this compound and preventative strategies.
Experimental Protocols
Protocol 1: Peptide Coupling of Fmoc-3-Hydroxy-L-valine(tBu)-OH with Minimized Racemization
This protocol describes a standard method for coupling Fmoc-3-Hydroxy-L-valine(tBu)-OH to a resin-bound amine using HATU, a reagent known to minimize racemization.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin with a free amine)
-
Fmoc-3-Hydroxy-L-valine(tBu)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, drain the DMF. Add the deprotection solution and agitate for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Hydroxy-L-valine(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow this solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate test for free amines) to monitor the completion of the coupling reaction. A negative result (e.g., yellow beads with Kaiser test) indicates completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin as described in step 3.
Protocol 2: Chiral Analysis by HPLC after Derivatization with Marfey's Reagent
This protocol outlines the procedure for determining the extent of racemization by derivatizing the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and analyzing the resulting diastereomers by reverse-phase HPLC.[2][6][7]
Materials:
-
Peptide-resin sample
-
6 M HCl
-
Marfey's reagent (FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis: Place a small sample of the dried peptide-resin (approx. 1-2 mg) in a hydrolysis tube. Add 0.5 mL of 6 M HCl. Freeze the sample in liquid nitrogen and seal the tube under vacuum. Heat at 110°C for 24 hours. After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Derivatization: Redissolve the hydrolysate in 50 µL of water. Add 100 µL of the 1% Marfey's reagent solution and 20 µL of 1 M NaHCO₃. Incubate at 40°C for 1 hour.
-
Quenching: After incubation, add 10 µL of 2 M HCl to stop the reaction. Evaporate the sample to dryness.
-
Sample Preparation for HPLC: Redissolve the derivatized sample in 500 µL of 50% ACN/water.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Detection: Monitor at 340 nm.
The L-L diastereomer (from L-3-Hydroxy-valine) will elute before the L-D diastereomer (from D-3-Hydroxy-valine). The percentage of the D-isomer can be calculated from the integrated peak areas.
-
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions Involving 3-Hydroxy-L-valine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enzymatic reactions with 3-Hydroxy-L-valine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experiments. The information presented here is synthesized from established scientific literature and best practices in biocatalysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of enzymatic reactions for the synthesis or modification of this compound.
Q1: What are the primary classes of enzymes used for synthesizing this compound?
A1: The synthesis of this compound, a non-canonical amino acid, typically involves enzymes that can introduce a hydroxyl group with high stereoselectivity. The most relevant enzyme classes include:
-
2-Oxoglutarate-Dependent Hydroxylases: These enzymes are highly attractive as they can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner, often with an irreversible reaction mechanism.[1][2] This class of enzymes offers a direct route to the desired product.
-
Cytochrome P450 Monooxygenases: While not as commonly reported for this specific transformation, P450s are well-known for their ability to hydroxylate a wide range of substrates, including amino acid derivatives. Their application would likely require significant protein engineering to achieve the desired activity and selectivity.
-
Aldolases and Hydroxymethyltransferases: These enzymes are more commonly associated with the synthesis of β-hydroxy-α-amino acids in general.[2] However, their use for this compound might be less direct and could face challenges with diastereoselectivity and reaction equilibrium.[2]
Q2: My reaction shows low or no conversion. What are the first things I should check?
A2: When facing low or no product formation, a systematic check of the fundamental reaction components is crucial. Here's a checklist to start with:
-
Enzyme Activity: Confirm that your enzyme is active. If possible, use a standard substrate for your enzyme to verify its activity before starting your main experiment.
-
Cofactor Presence and Concentration: Many hydroxylases require cofactors such as Fe(II) and 2-oxoglutarate.[1] Ensure these are present at the correct concentrations.
-
Reaction Buffer pH and Temperature: The optimal pH and temperature can vary significantly between enzymes. Verify that your reaction conditions are within the optimal range for your specific enzyme. If this information is not available, a good starting point for many enzymes is a pH around 7.5 and a temperature of 30-37°C.[3]
-
Substrate Quality: Ensure the purity of your L-valine substrate. Impurities could inhibit the enzyme.
-
Oxygen Availability (for oxygenases): If you are using an oxygenase, ensure adequate aeration of your reaction mixture.
Q3: How can I monitor the progress of my enzymatic reaction?
A3: Monitoring the reaction is essential for optimization. The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying amino acids.[1][4] You will likely need a derivatization step to make the amino acids detectable by UV or fluorescence detectors.[5] Common derivatizing agents include ninhydrin and o-phthalaldehyde (OPA).[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity and can be used to identify and quantify both the substrate and the product without derivatization.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique, but it typically requires derivatization of the amino acids to make them volatile.
For initial screens, Thin-Layer Chromatography (TLC) can be a quick and inexpensive way to qualitatively assess the reaction progress.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Issue 1: Low Product Yield
Low product yield is one of the most common challenges. The following decision tree can guide your troubleshooting process:
Caption: Decision tree for troubleshooting low product yield.
Troubleshooting Steps in Detail:
-
Verify Enzyme Activity: Before troubleshooting your target reaction, confirm the enzyme's viability with a known, reliable substrate. This will differentiate between a problem with your specific reaction and a general issue with the enzyme preparation.
-
Optimize Reaction Conditions:
-
pH Profile: The pH of the reaction buffer can dramatically affect enzyme activity.[8] Perform your reaction across a range of pH values (e.g., 6.0 to 9.0 in 0.5 unit increments) to determine the optimal pH.
-
Temperature Profile: Enzyme activity is also temperature-dependent. Test a range of temperatures (e.g., 25°C to 50°C in 5°C increments) to find the optimum. Be aware that higher temperatures can also lead to faster enzyme inactivation.[9]
-
Buffer System: The type of buffer can also influence the reaction. If you are using a phosphate buffer and your reaction involves metal cofactors, consider switching to a non-chelating buffer like HEPES or Tris.
-
-
Investigate Substrate and Product Inhibition:
-
Substrate Inhibition: High concentrations of the substrate (L-valine) can sometimes inhibit the enzyme.[10] To test for this, run the reaction with varying concentrations of L-valine while keeping the enzyme concentration constant. A decrease in the initial reaction rate at higher substrate concentrations is indicative of substrate inhibition.
-
Product Inhibition: The product (this compound) may also inhibit the enzyme. This can be tested by adding varying concentrations of the product to the initial reaction mixture and observing the effect on the initial rate.
-
-
Assess Enzyme Stability: The enzyme may be losing activity over the course of the reaction. To assess this, take samples at different time points and measure the enzyme activity. If the activity decreases rapidly, consider strategies to improve stability, such as enzyme immobilization or the addition of stabilizing agents (e.g., glycerol, BSA).
-
Check Cofactor Concentration and Regeneration: For enzymes requiring cofactors, their concentration can be limiting. Ensure you are using an optimal concentration of cofactors. For expensive cofactors like NAD(P)H, consider implementing a cofactor regeneration system.
Issue 2: Poor Stereoselectivity
Achieving high stereoselectivity is often a primary goal. If you are observing the formation of unwanted stereoisomers, consider the following:
-
Enzyme Choice: Not all enzymes will have the desired stereoselectivity. It may be necessary to screen different enzymes to find one that produces the desired stereoisomer with high purity.
-
Protein Engineering: If a suitable wild-type enzyme cannot be found, protein engineering can be a powerful tool to improve stereoselectivity.[11] This can involve rational design based on the enzyme's crystal structure or directed evolution.
-
Reaction Conditions: In some cases, reaction conditions such as temperature and the presence of organic co-solvents can influence the stereoselectivity of an enzyme. Experiment with these parameters to see if you can improve the enantiomeric excess of your product.
Issue 3: Product Degradation
In some cases, the desired product may be degraded over time, leading to a lower final yield. This is particularly a concern when using whole-cell biocatalysts, as the cells contain numerous other enzymes.[2]
-
Time Course Analysis: A detailed time course of the reaction will reveal if the product concentration peaks and then declines.
-
Use of Purified Enzyme: If product degradation is suspected, switching from a whole-cell system to a purified enzyme preparation can resolve the issue.
-
Knockout Strains: If using a whole-cell system is necessary, consider using a genetically modified strain where the gene(s) responsible for the degradation of your product have been knocked out.
Part 3: Experimental Protocols & Data Presentation
This section provides example protocols and data tables to guide your optimization experiments.
Protocol 1: Standard Enzyme Assay
This protocol provides a general framework for assaying the activity of a hydroxylase enzyme.
-
Prepare a stock solution of your enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a reaction master mix containing the buffer, L-valine, and any necessary cofactors (e.g., 2-oxoglutarate, FeSO₄).
-
Equilibrate the master mix to the desired reaction temperature (e.g., 35°C).[1]
-
Initiate the reaction by adding a known amount of the enzyme stock solution to the master mix.
-
Incubate the reaction for a specific period (e.g., 30 minutes), ensuring proper mixing.
-
Stop the reaction by adding a quenching solution (e.g., an acid like HCl or a solvent like methanol) or by heat inactivation.[1]
-
Analyze the sample for product formation using your chosen analytical method (e.g., HPLC, LC-MS).
Table 1: Example Data for pH Optimization
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 68 |
| 7.0 | 85 |
| 7.5 | 100 |
| 8.0 | 92 |
| 8.5 | 75 |
| 9.0 | 55 |
This table illustrates how enzyme activity can vary with pH, with the optimal pH in this example being 7.5.
Protocol 2: Substrate Inhibition Assay
-
Prepare a series of reaction mixtures with a fixed enzyme concentration and varying concentrations of L-valine (e.g., from a low concentration up to a concentration where you suspect inhibition).
-
Follow the standard enzyme assay protocol for each substrate concentration.
-
Measure the initial reaction rate for each concentration.
-
Plot the initial reaction rate versus the substrate concentration. A decrease in the rate at higher substrate concentrations indicates substrate inhibition.
Table 2: Wild-Type vs. Engineered Enzyme Performance
| Enzyme | Substrate (L-valine) Conc. (mM) | Product (3-OH-L-valine) Conc. (mM) | Stereoselectivity (% e.e.) |
| Wild-Type | 50 | 22 | 85% |
| Engineered Mutant | 50 | 45 | >99% |
This table demonstrates the potential improvements in yield and stereoselectivity that can be achieved through protein engineering.
Part 4: Visualization of Key Concepts
Workflow for Enzymatic Synthesis and Optimization
Caption: A typical workflow for enzymatic synthesis and optimization.
References
- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth [frontiersin.org]
- 11. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Synthetic vs. Natural 3-Hydroxy-L-valine
For researchers, scientists, and drug development professionals, the origin of a chiral molecule is paramount. Whether sourced from nature's intricate biosynthetic machinery or assembled through the precise logic of synthetic chemistry, the final product's purity, and particularly its stereochemical integrity, dictates its biological activity and safety profile. This guide provides an in-depth comparison of the analytical signatures of synthetic versus natural 3-Hydroxy-L-valine, a non-proteinogenic amino acid with two chiral centers.
While a direct side-by-side comparison is complicated by the scarcity of publicly available spectral data for this compound, this guide will leverage established spectroscopic principles and data from the parent amino acid, L-valine, to predict and interpret the spectral characteristics of each source. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be employed not just to confirm the structure, but more critically, to reveal the subtle yet significant differences in purity and stereoisomeric composition that distinguish a synthetic product from a natural isolate.
The Significance of Origin: Natural vs. Synthetic
Natural this compound has been identified as a metabolite in the fungus Pleurocybella porrigens, commonly known as the Angel's Wings mushroom.[1][2] Fungal biosynthesis is a complex enzymatic process that typically yields products with high stereospecificity.[3][4] However, research into the toxicity of P. porrigens has revealed that it produces a highly reactive and unstable precursor, Pleurocybellaziridine.[1] This precursor can react with various nucleophiles in the mushroom, suggesting that a natural isolate might contain a mixture of closely related β-hydroxyvaline derivatives, not just a single pure compound.
Synthetic this compound , on the other hand, is produced through controlled chemical reactions. Modern synthetic methods, such as aldol additions or enzymatic transformations, can be designed to be highly diastereoselective, targeting a specific stereoisomer (either (2S, 3R) or (2S, 3S)).[5][6] However, synthetic routes can introduce a different set of potential impurities, including residual starting materials, solvents, reagents, and, crucially, other stereoisomers if the reaction is not perfectly selective.[7]
The core analytical challenge, therefore, is to employ spectroscopy to verify the stereochemistry and identify the unique impurity profile associated with each source.
Experimental Workflows: A Self-Validating Approach
To ensure the integrity of the comparative analysis, a rigorous and self-validating experimental workflow is essential. This involves meticulous sample preparation, instrument calibration, and data acquisition.
Diagram: General Experimental Workflow
Caption: General workflow for the comparative spectral analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (natural or synthetic) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH).
-
Internal Standard: Add a small amount of a suitable internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for accurate chemical shift referencing (0.0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton environments and coupling constants.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to identify all unique carbon environments.
-
Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
-
Rationale: This multi-spectrum approach provides a complete picture of the molecule's covalent structure. 2D NMR is particularly crucial for unambiguously assigning the signals of the two chiral centers.
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is highly effective for polar molecules like amino acids.[5]
-
Data Acquisition:
-
Acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or TOF analyzer to determine the accurate mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain characteristic fragmentation patterns.
-
-
Rationale: HRMS provides unequivocal confirmation of the molecular formula. MS/MS fragmentation is essential for structural elucidation and can help distinguish between isomers.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: FTIR is a rapid and effective method for identifying the key functional groups present in the molecule, providing a characteristic "fingerprint."
Comparative Spectral Analysis: Predicted Data and Interpretation
NMR Spectroscopy: The Key to Stereochemistry
The NMR spectra are the most powerful tool for this comparison, as they are exquisitely sensitive to the local chemical environment and stereochemistry.
Predicted ¹H and ¹³C NMR Data
| Assignment | L-Valine ¹H (ppm in D₂O) [8][9] | Predicted this compound ¹H (ppm) | L-Valine ¹³C (ppm in D₂O) [10] | Predicted this compound ¹³C (ppm) | Rationale for Change |
| Cα-H | ~3.6 | ~3.8 - 4.0 | ~60.7 | ~62 - 65 | Slight deshielding by the adjacent Cβ-OH group. |
| Cβ-H | ~2.3 (septet) | N/A (quaternary C) | ~30.8 | ~70 - 75 | Strong deshielding due to the directly attached -OH group. This is the most significant change. |
| Cγ-H₃ (x2) | ~1.0 (doublet) | ~1.2 - 1.4 (two singlets) | ~18.5, ~19.3 | ~20 - 25 (two signals) | Deshielding by the adjacent -OH group. The two methyl groups become diastereotopic and thus chemically non-equivalent, appearing as two distinct signals. |
| COOH | N/A (in D₂O) | N/A (in D₂O) | ~175.8 | ~174 - 176 | Minimal change expected as it is distant from the modification. |
Interpretation and Comparison:
-
Synthetic Sample: A high-purity synthetic sample of a single diastereomer (e.g., (2S, 3R)-3-Hydroxy-L-valine) should exhibit a clean spectrum with sharp singlets for the two methyl groups. The key indicator of impurity would be the presence of a second set of signals, particularly for the methyl groups and the Cα-H, corresponding to the other diastereomer (e.g., (2S, 3S)). The integration of these peaks can be used to determine the diastereomeric ratio (d.r.). Other small peaks could indicate residual solvents or synthesis-related impurities.
-
Natural Sample: The spectrum of a natural extract might be more complex. We would expect to see the signals for the major this compound diastereomer. However, given the reactive nature of its proposed precursor in P. porrigens, we might also observe additional, similar spin systems corresponding to other hydroxylated valine derivatives or adducts.[1] This would result in a "busier" spectrum compared to a clean synthetic standard.
Diagram: Stereoisomers of this compound
Caption: The two diastereomers of this compound.
Mass Spectrometry: Confirming Identity and Purity
MS is excellent for confirming the molecular weight and identifying impurities with different masses.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 134.0761 | Protonated molecular ion. The accurate mass is crucial for confirming the elemental formula C₅H₁₁NO₃. |
| [M-H₂O+H]⁺ | 116.0655 | Loss of a water molecule from the hydroxyl group. A very common fragmentation for hydroxy amino acids. |
| [M-COOH+H]⁺ | 88.0757 | Loss of the carboxyl group as formic acid. |
Interpretation and Comparison:
-
Synthetic Sample: The spectrum should be dominated by the [M+H]⁺ ion at m/z 134.0761. Any other significant peaks could indicate impurities. For example, a peak at m/z 118.0863 could correspond to unreacted L-valine. MS/MS fragmentation of the parent ion should yield a consistent pattern, with major fragments at m/z 116 and 88.
-
Natural Sample: The full scan mass spectrum of the natural extract might show other ions with similar masses, potentially corresponding to other amino acid derivatives mentioned in the literature concerning P. porrigens.[1][11] LC-MS would be the ideal technique here, as it would separate these components before they enter the mass spectrometer, allowing for individual analysis. While MS itself cannot easily distinguish between stereoisomers, coupling it with a chiral chromatography method provides a powerful tool for separation and identification.[7]
FTIR Spectroscopy: The Functional Group Fingerprint
FTIR provides a quick confirmation of the key functional groups.
Predicted vs. Known FTIR Data (cm⁻¹)
| Vibrational Mode | L-Valine [12] | Predicted this compound | Rationale for Change |
| O-H Stretch (alcohol) | N/A | ~3500-3200 (broad) | Appearance of a new broad band for the tertiary alcohol -OH group, overlapping with N-H and COOH O-H stretches. |
| N-H Stretch (amine) | ~3100-3000 | ~3100-3000 | No significant change expected. |
| O-H Stretch (acid) | ~3000-2500 (broad) | ~3000-2500 (broad) | No significant change expected. |
| C=O Stretch (acid) | ~1650-1580 | ~1650-1580 | Minimal change expected. |
| C-O Stretch (alcohol) | N/A | ~1150-1050 | Appearance of a new strong band corresponding to the C-O stretch of the tertiary alcohol. |
Interpretation and Comparison:
-
The most significant difference between the IR spectra of L-valine and this compound will be the presence of a strong C-O stretching band for the tertiary alcohol in the latter.
-
It is unlikely that FTIR could distinguish between synthetic and natural samples unless the impurity levels are very high. However, it serves as an excellent first-pass quality check to confirm that the desired functional groups are present in the purified material.
Conclusion: A Tale of Two Sources
The comparison of synthetic and natural this compound through spectroscopy is a nuanced task that goes beyond simple spectral matching. It is a detailed investigation into purity and stereochemical identity.
-
A high-quality synthetic sample is expected to be of a single, known diastereomer, with its spectral purity defined by the absence of other stereoisomers and process-related impurities. Its analytical data should be clean and unambiguous.
-
A natural sample , isolated from its biological source, is expected to be stereochemically pure in the configuration produced by the organism's enzymes. However, its spectra may reveal a more complex profile of related metabolites, reflecting the intricate and sometimes reactive environment of its biosynthesis.
For the researcher, the choice between synthetic and natural sources will depend on the application. For applications requiring high concentrations of a single, defined stereoisomer, a synthetic route is preferable. For studies investigating the natural bioactivity or the metabolome of an organism, the natural isolate is indispensable. This guide provides the fundamental analytical framework to confidently characterize and differentiate between these two crucial sources.
References
- 1. namyco.org [namyco.org]
- 2. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Chemical elucidation of acute encephalopathy by ingestion of angel-wing mushroom (Pleurocybella porrigens) — involvement of three constituents in onset — - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. hmdb.ca [hmdb.ca]
- 11. Pleurocybella porrigens – Mushrooms Up! Edible and Poisonous Species of Coastal BC and the Pacific Northwest [explore.beatymuseum.ubc.ca]
- 12. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of 3-Hydroxy-L-valine and L-valine
Introduction: A Tale of Two Valines
In the intricate world of cellular metabolism and signaling, the subtle modification of a molecule can dramatically alter its biological function. This guide provides an in-depth comparison of L-valine, a well-characterized essential branched-chain amino acid (BCAA), and its hydroxylated analog, 3-Hydroxy-L-valine. While L-valine is a fundamental building block of proteins and a key regulator of metabolic processes, the biological activities of this compound, a fungal metabolite and a constituent of certain antibiotics, are less understood.[1][2] This document aims to bridge this knowledge gap by synthesizing existing data and proposing a framework for future research.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the known and theoretical biological activities of these two molecules, present comparative data, and provide detailed experimental protocols to empower further investigation. Our narrative is grounded in scientific integrity, explaining the rationale behind experimental choices and ensuring that the described protocols are self-validating.
Structural and Physicochemical Properties: The Impact of a Hydroxyl Group
The key difference between L-valine and this compound lies in the presence of a hydroxyl group on the beta-carbon of the latter. This seemingly minor addition has significant implications for the molecule's physicochemical properties, including its polarity, hydrophobicity, and potential for hydrogen bonding. These differences are expected to influence their respective biological activities.
| Property | L-valine | This compound |
| Chemical Formula | C5H11NO2 | C5H11NO3 |
| Molar Mass | 117.15 g/mol | 133.15 g/mol |
| Structure | A nonpolar, aliphatic amino acid with an isopropyl side chain. | A more polar amino acid due to the presence of a hydroxyl group. |
| Key Functional Groups | α-amino group, α-carboxyl group, isopropyl side chain | α-amino group, α-carboxyl group, isopropyl side chain with a hydroxyl group |
| Known Biological Roles | Essential amino acid, protein synthesis, muscle metabolism, insulin resistance modulation.[3][4][][6][7][8][9][10] | Fungal metabolite, constituent of antibiotics.[1][2] |
Comparative Biological Activities: Knowns and Postulates
While L-valine's roles are extensively documented, the biological activities of this compound are largely inferred from its structural similarity to L-valine and its known catabolites, such as 3-hydroxyisobutyrate (3-HIB).[11][12][13]
| Biological Activity | L-valine | This compound (Postulated) |
| Protein Synthesis | Essential building block for protein synthesis.[3][4][][8] | Likely not incorporated into proteins due to its non-proteinogenic nature.[1] May act as a competitive inhibitor of L-valine incorporation. |
| Metabolic Regulation | Catabolized to succinyl-CoA, an intermediate of the citric acid cycle.[4][] High levels are associated with insulin resistance.[4][7] | May enter the valine catabolic pathway, potentially influencing glucose and lipid metabolism. The hydroxyl group may alter its metabolic fate and impact on insulin signaling. |
| Cell Signaling | Activates the mTOR signaling pathway, promoting protein synthesis and cell growth.[3][14][15] | Its effect on mTOR and other signaling pathways is unknown but warrants investigation. It may act as an agonist or antagonist depending on the cellular context. |
| Antimicrobial Activity | Serves as a chemical building block for some antibiotics.[3][16] | As a constituent of antibiotics like YA-56, it likely contributes to their biological activity.[2] This suggests potential intrinsic antimicrobial properties. |
| Cytotoxicity | High concentrations can induce apoptosis in certain cell types, such as mouse testes.[3][17] | Its cytotoxicity is uncharacterized but is a critical parameter to assess, especially in the context of its potential as a therapeutic agent. |
Proposed Mechanisms of Action: A Visual Exploration
To visualize the potential interplay of these molecules with cellular pathways, we present the following diagrams generated using Graphviz.
Caption: Metabolic fate and signaling of L-valine.
Caption: Hypothesized biological effects of this compound.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of this compound and L-valine, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive assessment.
Cytotoxicity and Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound in comparison to L-valine on various cell lines.
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., a cancer cell line like HeLa and a normal cell line like HEK293) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of L-valine and this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include an untreated control.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Quantification: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Rationale: This assay provides a quantitative measure of cell viability and is a crucial first step in characterizing the biological effects of any new compound.[18][19][20][21][22] Comparing the IC50 values will reveal the relative cytotoxicity of the two molecules.
Metabolic Analysis using Stable Isotope Tracing
Objective: To trace the metabolic fate of this compound and compare it to that of L-valine.
Methodology:
-
Isotope Labeling: Synthesize or procure 13C-labeled L-valine and 13C-labeled this compound.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 hepatocytes) in a medium containing the labeled amino acids for a defined period.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a methanol/water/chloroform extraction method.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the labeled and unlabeled metabolites in the valine catabolic pathway and the TCA cycle.[23][24][25][26][]
-
Flux Analysis: Use the isotopic labeling patterns to calculate the metabolic fluxes through the respective pathways.
Rationale: This powerful technique allows for the direct tracking of the atoms from the precursor molecules, providing definitive evidence of their metabolic fates and enabling a quantitative comparison of their contributions to central carbon metabolism.[23]
Western Blot Analysis of mTOR Signaling
Objective: To investigate the impact of this compound and L-valine on the mTOR signaling pathway.
Methodology:
-
Cell Treatment: Treat serum-starved cells (to reduce basal mTOR activity) with L-valine and this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1) and their total protein counterparts.
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Rationale: Western blotting is a standard technique to assess changes in protein phosphorylation, which is a key mechanism of signal transduction. This experiment will reveal whether this compound activates or inhibits the mTOR pathway, a central regulator of cell growth and metabolism.
Conclusion: Charting the Course for Future Discoveries
This guide has provided a comprehensive, albeit in some aspects theoretical, comparison of the biological activities of this compound and L-valine. The addition of a hydroxyl group to the L-valine structure is predicted to significantly alter its biological properties, opening up exciting avenues for research in drug discovery, particularly in the areas of antimicrobial development and metabolic modulation.
The provided experimental protocols offer a robust framework for elucidating the precise mechanisms of action of this compound. By systematically investigating its cytotoxicity, metabolic fate, and impact on key signaling pathways, the scientific community can unlock the full potential of this intriguing molecule. The journey to understanding the complete biological landscape of this compound has just begun, and it promises to be a rewarding one.
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 6. L-Valine - Uses, Benefits, Side Effects and More | Wellara [wellara.com]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Everything You Need to Know About L-Valine [ahb-global.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 13. Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 15. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells | MDPI [mdpi.com]
- 23. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
- 24. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchers.mq.edu.au [researchers.mq.edu.au]
A Structural Showdown: 3-Hydroxy-L-valine and L-threonine Under the Microscope
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate world of peptide synthesis and drug design, the subtle nuances of amino acid structure can have profound consequences on biological activity and therapeutic efficacy. This guide offers a detailed structural comparison of two closely related hydroxy amino acids: the proteinogenic L-threonine and the non-proteinogenic 3-Hydroxy-L-valine. By examining their stereochemistry, conformational flexibility, and key physicochemical properties, we aim to provide researchers with the foundational knowledge to make informed decisions in the design of novel therapeutics.
At a Glance: Key Structural and Physicochemical Distinctions
| Property | L-Threonine | This compound |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid |
| Molecular Formula | C₄H₉NO₃ | C₅H₁₁NO₃ |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol |
| Chiral Centers | 2 (Cα, Cβ) | 1 (Cα) |
| Side Chain | Secondary alcohol | Tertiary alcohol |
| Hydrogen Bond Donor | Yes (hydroxyl and amino groups) | Yes (hydroxyl and amino groups) |
| Hydrogen Bond Acceptor | Yes (hydroxyl and carboxyl groups) | Yes (hydroxyl and carboxyl groups) |
Delving into the Molecular Architecture: A Tale of Two Side Chains
The fundamental difference between L-threonine and this compound lies in the substitution pattern of their β-carbon. This seemingly minor alteration—the presence of an additional methyl group in this compound—gives rise to significant changes in their three-dimensional structure and chemical properties.
L-Threonine: A Constrained Yet Versatile Player
L-Threonine, with its IUPAC name (2S,3R)-2-amino-3-hydroxybutanoic acid, is one of the 20 proteinogenic amino acids and possesses two chiral centers at its α- and β-carbons.[1] This dual chirality gives rise to four possible stereoisomers, though the L-threonine ((2S,3R) configuration) is the naturally occurring form in proteins. The presence of a secondary alcohol on its side chain makes it a polar, hydrophilic residue capable of forming hydrogen bonds, a critical feature for protein folding and function.
This compound: A Non-proteinogenic Analogue with Unique Properties
This compound, systematically named (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a non-proteinogenic amino acid.[2] Unlike L-threonine, it has only one chiral center at the α-carbon. The β-carbon is a tertiary carbon, resulting in a tertiary alcohol in its side chain. This additional methyl group introduces steric bulk, which is expected to influence its conformational freedom and interactions with its environment.
Below are the chemical structures of L-Threonine and this compound.
Caption: Chemical structures of L-Threonine and this compound.
Experimental Deep Dive: Unraveling Structural Details
To provide a quantitative comparison, we turn to experimental techniques that can elucidate the precise three-dimensional arrangement of atoms. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural biology and small molecule analysis.
X-ray Crystallography: A Snapshot of the Solid State
Single-crystal X-ray diffraction provides a high-resolution view of a molecule's structure in the crystalline state. This technique allows for the precise measurement of bond lengths and angles, offering a static picture of the molecule's geometry.
A generalized workflow for determining the crystal structure of an amino acid is depicted below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystallization:
-
Dissolve the amino acid in a suitable solvent (e.g., water, ethanol) to create a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a single crystal on a goniometer head and place it in an X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data to achieve the best fit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution
NMR spectroscopy provides information about the chemical environment and spatial proximity of atoms in a molecule in solution, offering a dynamic perspective on its conformation. Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for elucidating the through-bond and through-space connectivity of atoms, respectively.
-
Sample Preparation:
-
Dissolve the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 1-10 mM.
-
Add a small amount of a reference standard (e.g., DSS, TSP) for chemical shift calibration.
-
-
¹H and ¹³C NMR Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons in the molecule. Experimental ¹H NMR chemical shifts for L-threonine in H₂O are approximately 1.2 ppm (γ-CH₃), 3.5 ppm (α-CH), and 4.1 ppm (β-CH).[3] The ¹³C chemical shifts are around 20 ppm (γ-CH₃), 60 ppm (α-CH), and 67 ppm (β-CH).[4]
-
-
2D NMR Experiments:
-
COSY: Acquire a 2D COSY spectrum to establish proton-proton spin-spin coupling networks, confirming the connectivity of the carbon backbone and side chain.
-
NOESY: Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), providing information about the preferred conformation of the side chain.
-
The additional methyl group in this compound is expected to lead to distinct chemical shifts and NOE patterns compared to L-threonine, reflecting a different conformational landscape.
Structural Comparison: Key Differences and Their Implications
The primary structural distinctions between L-threonine and this compound arise from the steric hindrance and electronic effects of the additional methyl group on the β-carbon of this compound.
-
Stereochemistry: L-threonine's two chiral centers lead to a more defined three-dimensional structure compared to the single chiral center of this compound.
-
Conformational Flexibility: The isopropyl group in this compound's side chain is bulkier than the ethyl group of L-threonine. This increased steric hindrance is likely to restrict the rotation around the Cα-Cβ bond, potentially favoring specific rotameric conformations.
-
Hydrogen Bonding: Both molecules can act as hydrogen bond donors and acceptors. However, the tertiary alcohol of this compound may exhibit different hydrogen bonding propensities and kinetics compared to the secondary alcohol of L-threonine due to increased steric crowding around the hydroxyl group.
Conclusion: Guiding Rational Drug Design
The choice between incorporating L-threonine or a non-proteinogenic analogue like this compound into a peptide-based therapeutic can have significant consequences for its structure, stability, and ultimately, its biological activity. The increased steric bulk of this compound may be exploited to enforce a specific peptide conformation, potentially enhancing receptor binding affinity or improving metabolic stability. Conversely, it could also introduce unfavorable steric clashes. Understanding the fundamental structural differences outlined in this guide, supported by robust experimental and computational data, is paramount for the rational design of next-generation therapeutics with optimized pharmacological profiles.
References
A Senior Application Scientist's Guide to Validating the Role of 3-Hydroxy-L-valine in Metabolic Pathways
This guide offers an in-depth, technically-focused comparison of methodologies for validating the metabolic role of 3-Hydroxy-L-valine (3-HIB), a key catabolite of the branched-chain amino acid (BCAA) L-valine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring that the described workflows are self-validating and grounded in established scientific principles.
Introduction: Beyond Building Blocks - The Signaling Roles of BCAA Catabolites
The branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine have long been recognized for their fundamental role in protein synthesis.[1][2] However, emerging evidence reveals that their catabolites are not mere metabolic intermediates but active signaling molecules that modulate critical cellular processes. Elevated circulating BCAAs are strongly associated with insulin resistance and type 2 diabetes, shifting the scientific focus toward understanding the specific roles of their breakdown products.[1][3]
Among these, this compound, also known as 3-hydroxyisobutyrate (3-HIB), has garnered significant attention. It is a unique intermediate in the L-valine degradation pathway, capable of diffusing from the mitochondria and acting as an inter-organ signaling molecule.[4][5][6] This guide provides a comparative framework for designing and executing experiments to validate the precise functions of 3-HIB in metabolic pathways, with a focus on its well-documented impact on lipid metabolism.
Section 1: The L-Valine Catabolic Pathway - A Crucial Branch Point
The catabolism of L-valine is a multi-step process occurring across the cytoplasm and mitochondria.[7][8] The pathway begins with a transamination reaction, followed by oxidative decarboxylation to form isobutyryl-CoA.[1][8] Subsequent reactions lead to the formation of 3-hydroxyisobutyryl-CoA, which stands at a metabolic crossroads. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) converts it to 3-HIB, a water-soluble molecule that can be transported out of the cell.[3][4] Alternatively, the pathway can proceed toward propionyl-CoA for entry into the citric acid cycle.[7] The generation and release of 3-HIB is therefore a key regulatory node.
Section 2: Comparative Methodologies for Validating 3-HIB Function
Validating the role of a metabolite like 3-HIB requires a multi-pronged approach, progressing from simple, controlled in vitro systems to complex in vivo models. The choice of system is dictated by the specific question being asked. Here, we compare key experimental strategies.
Strategy 1: In Vitro Cell Culture Models - Probing Direct Cellular Effects
Cell culture models offer a controlled environment to investigate the direct effects of 3-HIB on cellular physiology, minimizing the confounding variables present in a whole organism.
Causality and Experimental Choice: The primary goal is to establish a direct cause-and-effect relationship between 3-HIB and a cellular response, such as lipid accumulation. We compare two fundamental approaches: direct supplementation (a "gain-of-function" model) and genetic knockdown of the synthesizing enzyme HIBCH (a "loss-of-function" model). This dual approach provides a self-validating framework; if adding 3-HIB produces an effect, reducing its endogenous synthesis should produce the opposite or a blunted effect.
Protocol 1: 3-HIB Supplementation and Lipid Accumulation Assay
Objective: To determine if exogenous 3-HIB directly promotes triglyceride synthesis in hepatocytes.
Methodology:
-
Cell Seeding: Plate HepG2 cells (a human hepatocyte cell line) in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Starvation: Replace the growth medium with a serum-free medium for 4 hours to synchronize the cells and reduce baseline lipid metabolism.
-
Treatment: Treat cells for 24 hours with varying concentrations of 3-HIB (e.g., 0 mM, 0.4 mM, 0.8 mM, 1.6 mM) dissolved in the culture medium.[4] Include a vehicle control (the solvent for 3-HIB).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Triglyceride Quantification: Measure the total protein concentration of the lysate using a BCA assay for normalization. Quantify the triglyceride content using a commercial colorimetric or fluorometric triglyceride quantification kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the triglyceride concentration to the total protein concentration for each sample. Perform a one-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.
Protocol 2: HIBCH Knockdown and Fatty Acid Uptake Assay
Objective: To validate the role of endogenous 3-HIB synthesis in mediating fatty acid uptake.
Methodology:
-
Transfection: Seed HepG2 cells as in Protocol 1. Transfect the cells with either a validated siRNA targeting HIBCH or a non-targeting scramble siRNA control using a lipid-based transfection reagent.
-
Incubation: Allow the knockdown to proceed for 48 hours, changing the medium after 24 hours.
-
Validation of Knockdown: Harvest a subset of cells to validate HIBCH knockdown via qPCR (for mRNA levels) and Western Blot (for protein levels). This step is critical for trustworthiness.
-
Fatty Acid Uptake Assay: Replace the medium with a serum-free medium containing a fluorescently-labeled fatty acid analog (e.g., Bodipy FL C16) for 1-2 hours.
-
Quantification: Wash the cells thoroughly with PBS to remove excess fluorescent fatty acid. Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content. Compare the fatty acid uptake between HIBCH siRNA and scramble control groups using a Student's t-test.
Comparative Data Summary
| Experimental Approach | Key Question | Expected Outcome for 3-HIB's Role in Lipid Storage | Primary Readout | Strengths | Limitations |
| 3-HIB Supplementation | Does 3-HIB cause an increase in lipid storage? | Dose-dependent increase in cellular triglycerides.[4][9] | Triglyceride Content | Establishes direct effect; dose-response relationship. | May not reflect physiological concentrations. |
| HIBCH Knockdown | Is endogenous 3-HIB necessary for fatty acid uptake? | Decreased uptake of fatty acids compared to control.[3][5] | Fluorescent FA Uptake | Validates physiological role of the pathway. | Potential off-target effects of siRNA. |
Strategy 2: In Vivo Animal Models - Assessing Systemic Impact
While in vitro models are powerful, they cannot capture the complex inter-organ communication that is a hypothesized function of 3-HIB.[6] Animal models are indispensable for validating its systemic metabolic effects.
Causality and Experimental Choice: The objective here is to understand how 3-HIB influences metabolic homeostasis in a whole organism. We compare a model of systemic administration to a more targeted, tissue-specific genetic knockout model. The former tests the effect of elevated circulating 3-HIB, mimicking conditions of insulin resistance, while the latter pinpoints the contribution of a specific tissue to the 3-HIB pool and its local effects.
Protocol 3: Chronic 3-HIB Administration in Mice
Objective: To determine the systemic effects of elevated 3-HIB on insulin sensitivity and tissue-specific lipid accumulation.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice for one week with standard chow and water.
-
Treatment Groups: Randomly assign mice to two groups: a control group receiving plain drinking water and a treatment group receiving drinking water supplemented with 3-HIB.
-
Administration: Administer the treatment for 4-6 weeks. Monitor body weight and food/water intake regularly.
-
Metabolic Phenotyping: In the final week, perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) to assess systemic insulin sensitivity.
-
Tissue Collection: At the end of the study, euthanize the mice and collect blood plasma and key metabolic tissues (liver, skeletal muscle, white adipose tissue).
-
Analysis: Measure plasma 3-HIB levels via LC-MS/MS to confirm uptake. Analyze lipid content (e.g., Oil Red O staining or biochemical quantification) in the collected tissues.
Comparative Analysis of Alternatives
The primary alternative to studying 3-HIB is investigating the roles of other BCAA catabolites, such as those from the leucine pathway (e.g., β-hydroxy-β-methylbutyrate, HMB) or the isoleucine pathway. The experimental frameworks described above are readily adaptable. For comparison:
-
Leucine Catabolites: While 3-HIB is strongly linked to promoting lipid storage and insulin resistance, leucine and its metabolites are often associated with activating mTOR signaling and protein synthesis.[10] A comparative study might supplement cells or animals with 3-HIB versus HMB and measure divergent effects on lipid metabolism versus protein synthesis pathways.
-
Propionyl-CoA: This is the downstream product of the valine pathway. Validating its role would involve different techniques, such as stable isotope tracing, to follow the carbon atoms from valine into the TCA cycle, rather than measuring its effects as a signaling molecule.
This comparative approach strengthens the validation of 3-HIB's specific role by demonstrating that other, structurally related metabolites do not produce identical effects.
Section 3: Integrated Experimental Workflow and Data Interpretation
A robust validation strategy integrates data from multiple levels of biological organization, from the molecular to the systemic. The workflow should be designed as a self-validating loop where findings from one experiment inform the next.
Key Analytical Readouts:
-
Metabolomics (LC-MS/MS): Absolutely essential for confirming changes in 3-HIB levels in cells, plasma, and tissues. This validates that the experimental manipulation (e.g., knockdown, administration) had the intended effect on the metabolite itself.
-
Transcriptomics (qPCR/RNA-Seq): Measures changes in the expression of genes involved in lipid transport (e.g., CD36), synthesis (e.g., FASN, SREBP1c), and oxidation.
-
Proteomics (Western Blot): Confirms that changes in gene expression translate to changes in protein levels. Also crucial for assessing the activation of signaling pathways (e.g., phosphorylation of Akt).
-
Functional Assays: Direct measurement of a physiological process, such as glucose uptake, fatty acid oxidation rate, or ATP production, provides the ultimate validation of a functional role.[4]
Conclusion and Future Directions
The validation of this compound's role as a key metabolic regulator is a prime example of the expanding field of metabolomics. Through a systematic and comparative approach utilizing both gain- and loss-of-function studies in in vitro and in vivo models, its function in promoting fatty acid uptake and influencing insulin sensitivity is being firmly established.[3][9] The experimental frameworks detailed in this guide provide a robust template for these investigations.
Future research should focus on identifying the specific cell surface receptors or intracellular targets of 3-HIB, elucidating the downstream signaling cascades it triggers, and exploring its role in different physiological and pathophysiological contexts beyond insulin resistance, such as in cancer metabolism and immune cell function.[10]
References
- 1. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 3. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 5. Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Synthesis Methods for 3-Hydroxy-L-valine: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Hydroxy-L-valine
This compound, a non-proteinogenic β-hydroxy-α-amino acid, is a crucial chiral building block in the synthesis of numerous biologically active molecules and pharmaceuticals. Its stereochemically rich structure, featuring two adjacent chiral centers, makes its synthesis a challenging yet vital endeavor for the development of novel therapeutics. This guide provides a comparative analysis of the primary methods for synthesizing this compound: enzymatic synthesis, chemical synthesis, and microbial fermentation. Each method will be evaluated based on its underlying principles, operational protocols, and key performance metrics to assist researchers and drug development professionals in selecting the most suitable approach for their specific needs.
I. Enzymatic Synthesis: A Green and Highly Selective Approach
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of chiral compounds.[1] This approach utilizes the inherent stereoselectivity and regioselectivity of enzymes to catalyze specific reactions under mild conditions, minimizing the need for protecting groups and reducing the generation of hazardous waste.[2] Two main classes of enzymes have been effectively employed for the synthesis of β-hydroxy-α-amino acids: hydroxylases and aldolases.
A. 2-Oxoglutarate-Dependent Hydroxylases: Precision Hydroxylation
2-Oxoglutarate-dependent hydroxylases offer a highly selective route to β-hydroxy-α-amino acids by directly introducing a hydroxyl group onto the amino acid backbone.[3] These enzymes exhibit remarkable regioselectivity and stereoselectivity, often leading to the formation of a single diastereomer.[3]
Reaction Principle: This method involves the direct hydroxylation of L-valine at the Cβ position. The reaction is catalyzed by a 2-oxoglutarate-dependent hydroxylase, which utilizes 2-oxoglutarate and molecular oxygen as co-substrates. The enzyme's active site precisely orients the L-valine substrate to ensure hydroxylation occurs at the correct position and with the desired stereochemistry.
Experimental Protocol: Whole-Cell Biocatalysis using E. coli expressing a hydroxylase
-
Strain Cultivation: An E. coli strain engineered to overexpress a suitable 2-oxoglutarate-dependent hydroxylase is cultivated in a nutrient-rich medium (e.g., LB medium) with an appropriate antibiotic for plasmid maintenance. The culture is grown at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Induction of Enzyme Expression: Protein expression is induced by adding a specific inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium. The culture is then incubated for a further period at a lower temperature (e.g., 20-25°C) to ensure proper protein folding.
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0) containing L-valine, 2-oxoglutarate, and a source of ferrous ions (Fe²⁺), which is often a cofactor for the enzyme.
-
Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate aeration.
-
Product Analysis and Purification: The reaction progress is monitored by techniques such as HPLC. Once the reaction is complete, the cells are removed by centrifugation, and the this compound is purified from the supernatant using methods like ion-exchange chromatography.
B. Threonine Aldolases: Carbon-Carbon Bond Formation
Threonine aldolases catalyze the reversible aldol addition of glycine to an aldehyde, forming a β-hydroxy-α-amino acid.[4] By using isobutyraldehyde as the aldehyde substrate, this compound can be synthesized. These enzymes are dependent on pyridoxal-5'-phosphate (PLP) as a cofactor.[4]
Reaction Principle: The PLP cofactor forms a Schiff base with glycine, facilitating the deprotonation at the α-carbon to form a nucleophilic glycine enolate equivalent. This intermediate then attacks the carbonyl carbon of isobutyraldehyde. Subsequent hydrolysis releases the this compound product. The stereochemical outcome at the α-carbon is strictly controlled by the enzyme, while the stereochemistry at the β-carbon can vary depending on the specific aldolase used and the reaction conditions.[4]
Experimental Protocol: Enzymatic Synthesis using Purified Threonine Aldolase
-
Enzyme Preparation: A recombinant threonine aldolase is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatography techniques.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) is prepared containing glycine, isobutyraldehyde, and pyridoxal-5'-phosphate (PLP).
-
Enzymatic Reaction: The purified threonine aldolase is added to the reaction mixture to initiate the reaction. The mixture is incubated at an optimal temperature (e.g., 30-40°C) with stirring.
-
Reaction Monitoring and Work-up: The formation of this compound is monitored by HPLC. Upon completion, the enzyme is denatured by heat or pH change and removed by centrifugation.
-
Product Isolation: The product is isolated from the reaction mixture by techniques such as ion-exchange chromatography or crystallization.
II. Chemical Synthesis: Versatility and Scalability
Chemical synthesis offers a high degree of flexibility in substrate scope and is often more amenable to large-scale production. Several stereoselective methods have been developed for the synthesis of β-hydroxy-α-amino acids, with the aldol reaction being a prominent strategy.
Asymmetric Aldol Reaction of Glycine Enolates
The asymmetric aldol reaction is a powerful tool for the stereocontrolled synthesis of this compound.[5] This approach involves the reaction of a chiral glycine enolate equivalent with isobutyraldehyde.
Reaction Principle: A glycine derivative, protected at the amino group, is treated with a strong base to form an enolate. A chiral auxiliary attached to the glycine derivative directs the facial selectivity of the subsequent aldol addition to isobutyraldehyde. The choice of chiral auxiliary and reaction conditions determines the stereochemistry of the resulting product. Subsequent deprotection steps yield the final this compound.
Experimental Protocol: Diastereoselective Aldol Reaction using a Chiral Auxiliary [5]
-
Preparation of the Glycine Derivative: A chiral auxiliary, such as pseudoephenamine, is coupled to N-protected glycine to form the starting glycinamide.[5]
-
Enolate Formation: The glycinamide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C). A strong lithium base, such as lithium hexamethyldisilazide (LiHMDS), is added to generate the lithium enolate.[5]
-
Aldol Addition: Isobutyraldehyde is added to the enolate solution at -78°C. The reaction is stirred for a specified time to allow for the aldol addition to occur.
-
Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated.
-
Purification and Deprotection: The resulting diastereomeric aldol adduct is purified by chromatography. The chiral auxiliary and protecting groups are then removed under appropriate hydrolytic conditions to yield this compound.[5]
III. Microbial Fermentation: A Promising but Developing Avenue
Microbial fermentation is a well-established and cost-effective method for the large-scale production of various amino acids, such as L-glutamic acid and L-lysine.[6][] The application of metabolic engineering to develop microbial cell factories for the production of non-proteinogenic amino acids like this compound is an active area of research.
Reaction Principle: This approach involves engineering a microorganism, such as Escherichia coli or Corynebacterium glutamicum, to produce this compound from a simple carbon source like glucose.[8] This can be achieved by introducing the necessary biosynthetic genes (e.g., for a hydroxylase or an aldolase) and optimizing the host's metabolic pathways to enhance the precursor supply (L-valine or glycine and isobutyraldehyde) and divert carbon flux towards the desired product.
While direct high-titer production of this compound via fermentation is not yet widely reported in publicly available literature, the extensive work on high-yield L-valine production provides a strong foundation.[9][10] Strains engineered for high L-valine production could be further modified by introducing a suitable hydroxylase to convert the L-valine to this compound in a whole-cell biotransformation process, as described in the enzymatic synthesis section.
IV. Comparative Analysis
| Feature | Enzymatic Synthesis | Chemical Synthesis | Microbial Fermentation (Projected) |
| Stereoselectivity | Excellent (often >99% ee, high de)[3] | Good to Excellent (highly dependent on chiral auxiliary/catalyst)[5] | Potentially Excellent (dependent on heterologous enzyme) |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, moderate temperature) | Often requires anhydrous conditions, cryogenic temperatures, and strong bases | Mild (aqueous medium, physiological pH and temperature) |
| Environmental Impact | Low (biodegradable catalysts, aqueous media)[2] | Moderate to High (use of organic solvents, strong reagents, and metal catalysts) | Low (utilizes renewable feedstocks)[] |
| Substrate Scope | Generally narrower, specific to the enzyme | Broad, highly versatile | Dependent on the engineered pathway and substrate uptake |
| Scalability | Can be challenging due to enzyme cost and stability | Well-established for large-scale production | Highly scalable and cost-effective for large volumes[6] |
| Downstream Processing | Can be simpler due to high selectivity | Can be complex due to byproducts and need to remove chiral auxiliaries | Can be complex due to the presence of cellular components and media constituents |
| Cost-Effectiveness | Can be high due to enzyme production costs, but whole-cell biocatalysis can be more economical | Reagent and solvent costs can be significant, especially for chiral catalysts | Potentially the most cost-effective at large scale due to inexpensive feedstocks[] |
Conclusion: Selecting the Optimal Synthesis Strategy
The choice of the most appropriate synthesis method for this compound depends on the specific requirements of the application.
-
Enzymatic synthesis is the preferred method when high stereoselectivity and environmentally benign conditions are paramount, particularly for the synthesis of high-value compounds in the pharmaceutical industry. The use of whole-cell biocatalysts can improve the cost-effectiveness of this approach.
-
Chemical synthesis offers greater flexibility and is often more readily scalable. Asymmetric aldol reactions, in particular, provide a robust and well-understood route to this compound, although they may involve more complex work-up procedures and generate more waste.
-
Microbial fermentation represents a highly promising future direction for the large-scale, cost-effective production of this compound. While direct fermentation routes are still under development, the extensive knowledge in metabolic engineering for amino acid production suggests that this will be a viable and competitive option in the near future.
Researchers and drug development professionals should carefully consider the trade-offs between stereoselectivity, scalability, cost, and environmental impact when selecting a synthesis strategy for this compound. Further research into novel enzymes and the metabolic engineering of microorganisms will undoubtedly continue to expand the toolkit for the efficient and sustainable production of this valuable chiral building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Metabolic engineering of Escherichia coli for the production of L-valine based on transcriptome analysis and in silico gene knockout simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Assessing the Impact of 3-Hydroxy-L-valine Incorporation on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and ultimately, improve biological activity. Among these, hydroxylated amino acids offer unique opportunities to introduce conformational constraints and new hydrogen-bonding networks. This guide provides a comprehensive comparison of the expected conformational impact of incorporating 3-Hydroxy-L-valine into a peptide backbone versus its proteinogenic counterpart, L-valine.
While direct, peer-reviewed experimental data on the conformational analysis of a peptide containing this compound is not yet prevalent in the literature, this guide will leverage established principles of peptide chemistry and biophysical analysis, alongside data from analogous hydroxylated and β-amino acids, to provide a robust predictive framework. We will explore the theoretical underpinnings of how this modification is likely to influence peptide secondary structure and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Rationale: Why this compound?
The introduction of a hydroxyl group onto the β-carbon of L-valine transforms a hydrophobic, non-polar side chain into a polar one, capable of forming hydrogen bonds. This seemingly subtle modification can have profound effects on the local and global conformation of a peptide. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially stabilizing specific secondary structures such as β-turns and helices, or influencing sheet formation through new intramolecular or intermolecular interactions.[1] Understanding these effects is crucial for the rational design of peptidomimetics with enhanced therapeutic properties.
Comparative Conformational Analysis: A Predictive Framework
To illustrate the potential impact of this compound, we will consider a model hexapeptide and compare the predicted conformational properties of the native peptide containing L-valine with a modified version incorporating this compound.
Model Peptides:
-
Native Peptide (Val-Peptide): Ac-Tyr-Val-Ala-Asp-Gly-Ala-NH₂
-
Modified Peptide (3OH-Val-Peptide): Ac-Tyr-(this compound)-Ala-Asp-Gly-Ala-NH₂
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[2][3] By measuring the differential absorption of left and right circularly polarized light, we can obtain characteristic spectra for α-helices, β-sheets, and random coils.[4][5]
Expected Observations:
| Feature | Val-Peptide (Predicted) | 3OH-Val-Peptide (Predicted) | Rationale for Difference |
| Predominant Conformation | Likely a mixture of random coil and some β-sheet propensity, typical for a short, unmodified peptide. | Increased propensity for a defined secondary structure, potentially a β-turn or a more stable β-sheet. | The hydroxyl group can form a hydrogen bond with a backbone amide or carbonyl, stabilizing a turn or local ordered structure.[6] |
| CD Spectrum | A single negative band around 198-200 nm, characteristic of a random coil. | A shift in the minimum to ~215-220 nm, indicative of β-sheet formation, or the appearance of a positive band around 200-205 nm and a negative band around 220-230 nm, suggesting a β-turn.[5] | The formation of a stable secondary structure will alter the electronic transitions of the peptide backbone, leading to a distinct CD spectrum. |
| Thermal Stability (Tm) | Lower melting temperature, indicating less conformational stability. | Higher melting temperature, indicating increased conformational stability. | The additional hydrogen bond provided by the hydroxyl group would increase the energy required to unfold the peptide. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.[7][8] Key parameters include chemical shift perturbations, nuclear Overhauser effects (NOEs), and temperature coefficients of amide protons.
Expected Observations:
| NMR Parameter | Val-Peptide (Predicted) | 3OH-Val-Peptide (Predicted) | Rationale for Difference |
| Amide Proton Chemical Shifts | Narrow dispersion of amide proton signals, indicative of a flexible, random coil conformation. | Increased dispersion of amide proton signals, suggesting a more well-defined and folded structure. | In a folded structure, amide protons are in different chemical environments, leading to a wider range of chemical shifts. |
| Temperature Coefficients (dδ/dT) | Most amide protons will have large negative values (> -4.5 ppb/K), indicating they are solvent-exposed. | Some amide protons will have small negative or even positive values (< -4.5 ppb/K), indicating they are involved in intramolecular hydrogen bonds and shielded from the solvent.[9] | The hydroxyl group can facilitate the formation of new hydrogen bonds, protecting the involved amide protons from solvent exchange. |
| Nuclear Overhauser Effects (NOEs) | Primarily sequential (i, i+1) NOEs, characteristic of an extended or random coil conformation. | Appearance of medium-range (i, i+2 or i, i+3) or long-range (i, i+4 or greater) NOEs, providing direct evidence for specific folded structures like turns or helices.[9] | The formation of a defined secondary structure brings non-adjacent protons into close proximity, giving rise to these characteristic NOE signals. |
| Hydroxyl Proton Signal | Not applicable. | A distinct signal in the 5.4-6.2 ppm range (for serine and threonine, and likely similar for 3-hydroxy-valine), which can be used to identify hydrogen bonding partners through NOEs.[10] | The presence and chemical environment of the hydroxyl proton provide a direct probe of its interactions. |
X-ray Crystallography: The Definitive Solid-State Structure
While more challenging to obtain, an X-ray crystal structure provides the most detailed and unambiguous picture of a peptide's conformation in the solid state.[11][12]
Expected Observations:
| Structural Feature | Val-Peptide (Predicted) | 3OH-Val-Peptide (Predicted) | Rationale for Difference |
| Overall Conformation | May crystallize in an extended conformation or exhibit significant disorder. | More likely to crystallize in a well-defined, folded conformation, such as a β-turn or as part of a β-sheet with specific intermolecular contacts. | The conformational pre-organization induced by the hydroxyl group in solution can facilitate the growth of well-ordered crystals. |
| Hydrogen Bonding Network | Dominated by backbone-backbone hydrogen bonds, if any ordered structure is present. | Will likely reveal a specific intramolecular hydrogen bond involving the hydroxyl group of the this compound side chain and a backbone amide or carbonyl group. | The crystal structure would provide definitive proof of the hydrogen bonding interactions predicted by NMR and CD. |
| Dihedral Angles (φ, ψ) | A wider range of allowed angles, consistent with a more flexible structure. | More constrained dihedral angles for the residues involved in the stabilized secondary structure. | The formation of a stable fold restricts the rotational freedom of the peptide backbone. |
Experimental Protocols
To empower researchers to validate these predictions, we provide detailed, step-by-step methodologies for the synthesis and conformational analysis of peptides containing this compound.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the Val-Peptide and 3OH-Val-Peptide can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14]
Workflow for Peptide Synthesis:
Detailed Protocol:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours. For this compound, a tert-butyl (tBu) protecting group on the hydroxyl moiety is recommended to prevent side reactions.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis Protocols
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 1-5 mg/mL.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette. The final peptide concentration should be between 0.1 and 0.2 mg/mL.
-
Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Thermal Denaturation: To assess stability, record CD spectra at various temperatures (e.g., from 20°C to 90°C in 5°C increments) and monitor the change in ellipticity at a characteristic wavelength (e.g., 220 nm).
NMR Spectroscopy:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer, or DMSO-d₆) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, TOCSY, and NOESY experiments, at a constant temperature (e.g., 298 K).
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acid residues.
-
Structural Analysis:
-
Analyze the dispersion of amide proton chemical shifts.
-
Measure the temperature coefficients of the amide protons by acquiring ¹H spectra at different temperatures.
-
Identify and quantify NOE cross-peaks to determine inter-proton distances and deduce the peptide's three-dimensional structure.
-
Workflow for Conformational Analysis:
Conclusion and Future Directions
The incorporation of this compound represents a promising avenue for peptide drug design, offering the potential to induce and stabilize specific secondary structures through the introduction of a side-chain hydroxyl group. While direct experimental evidence is still emerging, the principles outlined in this guide provide a strong foundation for predicting and assessing the conformational impact of this modification.
The provided experimental protocols offer a clear roadmap for researchers to undertake their own comparative studies. The data generated from such experiments will be invaluable in building a more complete understanding of the structure-activity relationships of peptides containing this compound and will undoubtedly contribute to the development of next-generation peptidomimetics with enhanced therapeutic profiles. As a Senior Application Scientist, I encourage the research community to explore the potential of this and other novel amino acid analogues to push the boundaries of peptide-based drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparison of Peptide Ion Conformers Arising from Non-Helical and Helical Peptides Using Ion Mobility Spectrometry and Gas-Phase Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphorylation alters backbone conformational preferences of serine and threonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Function of 3-Hydroxy-L-valine: In Vitro and In Vivo Comparative Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the biological function of 3-Hydroxy-L-valine. Given the limited direct literature on this specific non-proteinogenic amino acid, we present a hypothesis-driven approach, drawing parallels with its parent compound, L-valine, and its well-characterized metabolites. This document outlines a logical progression from foundational in vitro characterization to robust in vivo validation, emphasizing experimental design that ensures scientific integrity and actionable insights.
Introduction and Foundational Hypotheses
This compound is a hydroxylated derivative of the essential branched-chain amino acid (BCAA) L-valine. While L-valine's roles in protein synthesis, energy metabolism, and cell signaling are well-established, the specific functions of its hydroxylated form remain largely unexplored.[1][2] The metabolic fate of L-valine often involves the production of key intermediates like 3-hydroxyisobutyrate (3-HIB), which has been implicated in regulating lipid metabolism and insulin sensitivity.[3][4][5]
Based on its structural similarity to L-valine and its metabolites, we can formulate several primary hypotheses regarding the function of this compound:
-
Hypothesis 1: Metabolic Regulator. this compound may act as a signaling molecule or a direct participant in metabolic pathways, influencing glucose uptake, lipid metabolism, or mitochondrial function.
-
Hypothesis 2: Cell Signaling Modulator. It could modulate key cellular signaling pathways, such as the mTOR pathway, which is known to be influenced by BCAAs and is crucial for cell growth and proliferation.[6][7]
-
Hypothesis 3: Neuromodulatory Agent. Given that amino acids and their derivatives can have effects on the central nervous system, this compound might possess neuromodulatory properties.[8]
This guide will provide the experimental frameworks to systematically test these hypotheses, comparing the effects of this compound to L-valine and a vehicle control.
In Vitro Validation Workflow: From Cellular Uptake to Mechanistic Insights
The initial phase of validation focuses on characterizing the effects of this compound in controlled cellular systems. This allows for precise measurements and mechanistic dissection.
Experimental Workflow for In Vitro Studies
Caption: A phased approach for the in vitro validation of this compound function.
Detailed In Vitro Experimental Protocols
Cell Lines:
-
HepG2 (Human Hepatocytes): To study effects on liver metabolism.
-
C2C12 (Mouse Myoblasts): To investigate muscle cell metabolism and differentiation.
-
3T3-L1 (Mouse Adipocytes): To assess impact on fat cell differentiation and lipid storage.
-
SH-SY5Y (Human Neuroblastoma): To explore potential neuro-active properties.
Protocol 1: Cellular Uptake and Cytotoxicity
-
Objective: To determine if this compound is transported into cells and to establish a non-toxic working concentration.
-
Methodology:
-
Culture selected cell lines to 80% confluency in 96-well plates.
-
Treat cells with a concentration range of this compound (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Include L-valine as a comparator and a vehicle control.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
For uptake, use a labeled version of this compound (if available) or measure intracellular concentrations via LC-MS.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (if applicable) and the maximum non-toxic concentration.
Protocol 2: Metabolic Assays
-
Objective: To evaluate the impact of this compound on key metabolic processes.
-
Methodology:
-
Glucose Uptake: Treat cells with a non-toxic concentration of this compound. Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake via flow cytometry or a plate reader.
-
Lipid Accumulation: For 3T3-L1 cells, induce differentiation in the presence of this compound. Stain with Oil Red O and quantify lipid droplets.
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.
-
-
Data Analysis: Compare the results for this compound treated cells with L-valine and vehicle controls.
Protocol 3: Analysis of Cell Signaling Pathways
-
Objective: To determine if this compound modulates key signaling pathways like mTOR.
-
Methodology:
-
Treat serum-starved cells with this compound for various time points.
-
Perform Western blotting to analyze the phosphorylation status of key proteins in the mTOR pathway (e.g., p-mTOR, p-S6K, p-4E-BP1).
-
-
Data Analysis: Quantify band intensities and normalize to total protein and vehicle control.
Comparative Data Summary (In Vitro)
| Parameter | Vehicle Control | L-valine | This compound |
| Cell Viability (% of Control) | 100% | ~100% | To be determined |
| Glucose Uptake (Fold Change) | 1.0 | To be determined | To be determined |
| Lipid Accumulation (Fold Change) | 1.0 | To be determined | To be determined |
| p-mTOR Levels (Fold Change) | 1.0 | Expected Increase | To be determined |
In Vivo Validation Workflow: From Whole-Organism Effects to Physiological Relevance
Positive and compelling in vitro results should be validated in a whole-organism model to understand the physiological relevance and potential therapeutic applications.
Experimental Workflow for In Vivo Studies
Caption: A systematic workflow for the in vivo validation of this compound.
Detailed In Vivo Experimental Protocols
Animal Model:
-
C57BL/6 Mice: A standard inbred strain for metabolic studies. For studies on obesity and insulin resistance, mice can be fed a high-fat diet.
Protocol 1: Acute and Chronic Dosing Studies
-
Objective: To assess the safety and physiological effects of this compound administration.
-
Methodology:
-
Acute Study: Administer a single dose of this compound via oral gavage or intraperitoneal injection and monitor for any adverse effects over 24 hours.
-
Chronic Study: Administer a daily dose for several weeks. Monitor body weight, food and water intake, and general health.
-
-
Data Analysis: Compare the treated groups (this compound, L-valine) with the vehicle control group.
Protocol 2: Metabolic Phenotyping
-
Objective: To evaluate the impact of chronic this compound treatment on glucose homeostasis and lipid metabolism.
-
Methodology:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.
-
Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose levels.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma levels of insulin, triglycerides, and cholesterol.
-
-
Data Analysis: Calculate the area under the curve (AUC) for GTT and ITT. Use statistical tests (e.g., ANOVA) to compare between groups.
Protocol 3: Terminal Tissue Analysis
-
Objective: To examine the effects of this compound at the tissue level.
-
Methodology:
-
Collect key metabolic tissues (liver, skeletal muscle, adipose tissue).
-
Histology: Perform H&E staining to assess general morphology and Oil Red O staining on liver sections to quantify steatosis.
-
Biochemical and Molecular Analysis: Prepare tissue lysates for Western blotting (to confirm in vitro signaling results) and qPCR (to analyze the expression of genes involved in metabolism).
-
-
Data Analysis: Correlate tissue-level changes with the observed physiological effects.
Comparative Data Summary (In Vivo)
| Parameter | Vehicle Control | L-valine | This compound |
| Body Weight Change (g) | To be determined | To be determined | To be determined |
| GTT AUC (mg/dL*min) | To be determined | To be determined | To be determined |
| Plasma Triglycerides (mg/dL) | To be determined | To be determined | To be determined |
| Liver Lipid Content (%) | To be determined | To be determined | To be determined |
Conclusion
This guide provides a robust, hypothesis-driven framework for the systematic validation of this compound's biological function. By progressing from well-controlled in vitro assays to physiologically relevant in vivo models and consistently comparing its effects to its parent amino acid, L-valine, researchers can generate a comprehensive and reliable dataset. This will not only elucidate the specific role of this compound but also potentially uncover new therapeutic avenues for metabolic and other diseases.
References
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 5. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How the body senses an essential amino acid | Whitehead Institute [wi.mit.edu]
- 8. Amino Acid Metabolism | Cell Biolabs [cellbiolabs.com]
A Comparative Guide to the Antimicrobial Activity of 3-Hydroxy-L-valine Containing Peptides
This guide provides a comprehensive framework for comparing the antimicrobial efficacy of novel peptides incorporating the non-proteinogenic amino acid, 3-Hydroxy-L-valine. As the challenge of antimicrobial resistance intensifies, the exploration of unique structural modifications to enhance peptide activity is paramount.[1][2][3] The introduction of a hydroxyl group onto the valine side chain presents a compelling strategy to modulate peptide hydrophobicity, hydrogen-bonding potential, and proteolytic stability, thereby influencing its interaction with microbial membranes and overall bactericidal or bacteriostatic profile.
This document is structured to guide researchers through the essential experimental workflows, from determining initial inhibitory concentrations to characterizing the kinetics of bacterial killing. We will delve into the causality behind methodological choices, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles for robust and reproducible data generation.
The Rationale for Incorporating this compound
Standard antimicrobial peptides (AMPs) often rely on an amphipathic structure, combining cationic and hydrophobic residues to selectively target and disrupt the negatively charged membranes of bacteria.[1][4] Valine, a common hydrophobic residue, plays a crucial role in driving membrane insertion. The strategic substitution of valine with this compound introduces a polar hydroxyl group, which can fundamentally alter the peptide's physicochemical properties.
Potential Advantages:
-
Modulated Amphipathicity: The hydroxyl group can fine-tune the hydrophobic-hydrophilic balance, potentially improving selectivity for microbial over mammalian cell membranes and reducing cytotoxicity.
-
Enhanced Membrane Interaction: The capacity for additional hydrogen bonding could lead to more stable interactions with phospholipid head groups on the bacterial membrane, possibly lowering the concentration required for membrane permeabilization.[5]
-
Increased Proteolytic Resistance: Non-proteinogenic amino acids can render peptides less susceptible to degradation by proteases, a critical factor for in vivo applications.
To illustrate the comparative process, this guide will refer to a hypothetical series of peptides:
-
Peptide V (Control): A model arginine- and valine-rich peptide sequence, Ac-C(VRVRV)-NH₂.
-
Peptide HV1 (Test): The control peptide with a single valine residue replaced by this compound: Ac-C(VRV(3-OH)RV)-NH₂.
-
Peptide HV2 (Test): The control peptide with two valine residues replaced: Ac-C(V(3-OH)RV(3-OH)RV)-NH₂.
Core Experimental Workflow: A Validating System
The evaluation of a novel antimicrobial peptide requires a multi-step, logical workflow. Each stage provides critical data that informs the next, creating a self-validating system that moves from broad screening to more detailed kinetic analysis.
Caption: Overall experimental workflow for comparative peptide analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized, quantitative, and widely used technique for this purpose.[8][9]
Causality and Experimental Choices
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors, ensuring that the observed antimicrobial effect is due to the peptide and not interference from media components.[9]
-
Bacterial Inoculum: A standardized inoculum, typically adjusted to a 0.5 McFarland standard and then diluted, is critical for reproducibility.[6][10] An overly dense culture can overwhelm the peptide, leading to artificially high MIC values.
-
Controls: The inclusion of positive (no peptide) and negative (no bacteria) controls is non-negotiable. They validate that the bacteria can grow in the test conditions and that the medium is sterile, respectively.[6]
Step-by-Step Methodology: Broth Microdilution
-
Peptide Preparation:
-
Prepare a stock solution of each peptide (e.g., 1280 µg/mL) in a suitable solvent (e.g., 0.01% acetic acid) to ensure solubility.[11]
-
Perform serial two-fold dilutions of the peptide stock in CAMHB across the columns of a 96-well microtiter plate. For example, to test concentrations from 64 µg/mL down to 0.5 µg/mL, add 50 µL of CAMHB to wells 2-11. Add 100 µL of a 128 µg/mL peptide solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and repeat across to well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (columns 1-11), resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.
-
Column 11 (Growth Control): Contains 50 µL CAMHB and 50 µL inoculum.
-
Column 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB.
-
-
Incubation and Reading:
Protocol: Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs.[12][13][14] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]
Causality and Experimental Choices
-
Peptide Concentrations: Concentrations are chosen relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC). This allows for the characterization of concentration-dependent killing effects.
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) is essential to build a kinetic curve and understand how quickly the peptide acts.[12]
-
Viable Counting: Serial dilution and plating is the gold standard for quantifying viable bacteria. This ensures that only live, colony-forming units are counted, providing a true measure of killing.[12][15]
Step-by-Step Methodology: Time-Kill Assay
-
Preparation:
-
Prepare tubes containing CAMHB with the desired final concentrations of each peptide (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Prepare a bacterial inoculum in CAMHB adjusted to ~1 x 10⁶ CFU/mL.
-
-
Inoculation and Sampling:
-
Add the bacterial inoculum to each tube to start the assay.
-
Immediately remove the first aliquot (T=0). This establishes the starting bacterial count.
-
Incubate the tubes at 37°C with shaking.
-
Remove aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).[16]
-
-
Quantification:
-
For each aliquot, perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each peptide concentration.
-
Caption: Workflow for the Time-Kill Kinetics Assay.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize hypothetical data for our peptide series against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Peptide | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Peptide V (Control) | 16 | 32 |
| Peptide HV1 (Test) | 8 | 32 |
| Peptide HV2 (Test) | 8 | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
The MBC is determined by sub-culturing 10 µL from the clear wells of the MIC plate onto agar.[11] The lowest concentration that prevents any colony formation is the MBC.[11]
| Peptide | S. aureus (Gram-positive) | E. coli (Gram-negative) | MBC/MIC Ratio |
| Peptide V (Control) | 32 | 64 | 2 |
| Peptide HV1 (Test) | 16 | 64 | 2 |
| Peptide HV2 (Test) | >64 | >64 | >8 |
Interpretation of Hypothetical Data
-
Effect of single substitution (Peptide HV1): The introduction of one hydroxyl group doubled the potency (halved the MIC) against the Gram-positive S. aureus but had no effect on activity against Gram-negative E. coli. This suggests the modification may enhance interaction with the peptidoglycan-rich cell wall of Gram-positive bacteria. The MBC/MIC ratio of 2 indicates a likely bactericidal mechanism.
-
Effect of double substitution (Peptide HV2): Adding a second hydroxyl group did not further improve activity against S. aureus and decreased activity against E. coli. The significantly higher MBC suggests a shift towards a bacteriostatic mechanism (MBC/MIC > 4), possibly because the increased polarity hinders the peptide's ability to fully traverse or disrupt the bacterial membrane.
Mechanistic Insights
The differences in activity suggest that the hydroxyl group plays a key role in the peptide's interaction with the bacterial cell envelope. Cationic AMPs are initially attracted to the negatively charged bacterial surface.[1] The subsequent activity depends on their ability to disrupt the membrane.
Caption: Hypothetical mechanisms based on peptide modifications.
Conclusion
This guide outlines a systematic and robust methodology for comparing the antimicrobial activity of peptides containing this compound. By employing standardized protocols such as broth microdilution and time-kill kinetics, researchers can generate reliable, comparative data. Our hypothetical case study demonstrates that even subtle modifications, such as the addition of a single hydroxyl group, can significantly and selectively alter antimicrobial potency and mechanism. This underscores the critical importance of iterative design and thorough experimental validation in the development of next-generation peptide-based therapeutics to combat antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Design, synthesis and evaluation of lysine- and leucine-rich hydrocarbon-stapled peptides as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. mdpi.com [mdpi.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. DSpace [helda.helsinki.fi]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. actascientific.com [actascientific.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-L-valine Quantification
Introduction: The Significance of 3-Hydroxy-L-valine and the Imperative for Robust Quantification
In the landscape of drug development and clinical research, the precise quantification of endogenous metabolites is paramount. This compound, a hydroxylated branched-chain amino acid, is emerging as a metabolite of interest, potentially involved in various metabolic pathways and serving as a biomarker for specific physiological or pathological states. The ability to accurately and reliably measure its concentration in complex biological matrices such as plasma, urine, or tissue extracts is fundamental to understanding its biological role and clinical relevance.
However, generating reliable quantitative data is not merely about selecting an analytical instrument. It is about developing and validating an analytical procedure to be "fit-for-purpose," a principle rigorously outlined by global regulatory bodies.[1] This guide provides a comparative overview of the primary analytical techniques for this compound quantification, grounded in the principles of analytical method validation and cross-validation. As a self-validating system, this document will not only detail the "how" but, more critically, the "why" behind experimental choices, empowering researchers to select and cross-validate methods with confidence.
Cross-validation serves as the ultimate confirmation of a method's reliability, ensuring that results are consistent and reproducible across different analytical platforms, laboratories, or even different analysts.[2] This process is vital when migrating from an older method to a new one, or when comparing data from different studies, thereby ensuring the integrity and long-term value of the scientific findings.[2]
Pillar 1: An Overview of Core Analytical Techniques
The quantification of polar molecules like amino acids presents unique analytical challenges, often necessitating derivatization to improve their chromatographic behavior or ionization efficiency.[3] Three primary platforms dominate this field: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a stationary phase. For amino acids, reversed-phase HPLC is common, often requiring pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) to render the analytes detectable by UV or fluorescence detectors.[4][5] Ion-exchange chromatography is another powerful approach that can separate amino acids based on their native charge, sometimes coupled with post-column derivatization.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires analytes to be volatile and thermally stable. Since amino acids are inherently non-volatile, derivatization is mandatory.[3] This is typically a two-step process involving esterification of the carboxyl group followed by acylation or silylation of the amino group. The derivatized analytes are then separated by GC and detected by a mass spectrometer, which provides high selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for its superior sensitivity, specificity, and high-throughput capabilities.[8][9] It couples the separation power of HPLC with the precise detection of a tandem mass spectrometer. While derivatization can be used, many modern methods, particularly those using Hydrophilic Interaction Liquid Chromatography (HILIC), can quantify underivatized amino acids, simplifying sample preparation.[10][11] The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is crucial for correcting matrix effects and improving accuracy.[12]
Pillar 2: The Framework of Method Validation According to Regulatory Standards
Before any cross-validation can occur, each analytical method must first be individually and rigorously validated. The International Council for Harmonisation (ICH) guideline Q2(R1) and complementary FDA guidances provide the universal framework for this process, ensuring that an analytical procedure is suitable for its intended purpose.[13][14][15][16]
The core validation characteristics include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17] In MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and the stability of ion ratios.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing a certified reference material or by spike-recovery experiments in the matrix at multiple concentration levels (e.g., low, medium, high).[18]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Precision between laboratories (collaborative studies), which is closely related to cross-validation.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[16]
Pillar 3: A Comparative Guide to Quantification Methods
The choice of analytical method depends on a balance of required sensitivity, throughput, cost, and the specific research question.
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance or fluorescence detection. | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. | Chromatographic separation coupled with highly specific mass-based detection using precursor-product ion transitions. |
| Sample Prep | Often requires pre- or post-column derivatization.[4][6] | Mandatory, multi-step derivatization (e.g., silylation).[3] | Can analyze underivatized (native) forms, simplifying workflow. Protein precipitation is often sufficient.[8][10] |
| Specificity | Moderate. Relies on chromatographic retention time. Co-elution is a risk. | High. Mass spectral data provides structural confirmation. | Very High. Specificity is achieved through both retention time and unique mass transitions (MRM).[9] |
| Sensitivity (LOQ) | ng/mL to low µg/mL range. Fluorescence detection is more sensitive than UV. | pg/mL to ng/mL range. | High pg/mL to low ng/mL range. Generally the most sensitive technique.[19] |
| Linearity Range | Typically 2-3 orders of magnitude. | 3-4 orders of magnitude. | 3-5 orders of magnitude.[8] |
| Throughput | Moderate. Runtimes are typically 15-30 minutes. | Low. Derivatization is time-consuming and run times can be long. | High. Runtimes can be as short as a few minutes.[19] |
| Cost | Low initial and operational cost. | Moderate initial cost, moderate operational cost. | High initial cost, moderate operational cost. |
| Key Advantage | Cost-effective, robust, widely available. | High chromatographic resolution, provides structural information. | Unmatched sensitivity and specificity, high throughput.[9] |
| Key Limitation | Lower specificity and sensitivity compared to MS methods. | Labor-intensive sample preparation, not suitable for thermally labile compounds. | Susceptible to matrix effects, higher equipment cost. |
Designing and Executing a Cross-Validation Study
The objective of cross-validation is to demonstrate that two validated analytical methods provide equivalent results for the same set of samples. This ensures that data can be reliably compared or that a new method can replace an old one without compromising data integrity.
Logical Workflow for Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before starting, establish clear criteria for concluding that the methods are equivalent. For example:
-
The correlation coefficient (r) between the two methods should be > 0.95.
-
The mean difference (bias) in a Bland-Altman analysis should be within ±15% of the mean concentration.
-
At least 95% of the data points should fall within the 95% limits of agreement in the Bland-Altman plot.
-
-
Sample Selection: Choose a statistically relevant number of samples (e.g., n ≥ 20) from the target biological matrix. These samples should cover the entire calibration range, from low to high concentrations of this compound.
-
Sample Analysis:
-
Divide each sample into two aliquots.
-
Analyze one set of aliquots using the established (reference) method and the other set using the new (comparator) method.
-
To minimize systematic bias, the analyses should be performed by the same analyst on the same day if possible, or the experimental design should account for potential inter-day variability.
-
-
Data Evaluation:
-
Plot the results from Method B against Method A and calculate the Pearson or Spearman correlation coefficient.
-
Perform a Bland-Altman analysis to assess the agreement between the two methods. This plot visualizes the difference between the two measurements against their average, which is more informative than a simple correlation.
-
Use a paired t-test (for normally distributed data) or a Wilcoxon signed-rank test (for non-parametric data) to determine if there is a statistically significant systematic difference between the methods.
-
Detailed Experimental Protocols
Workflow for LC-MS/MS Quantification
Caption: Standard experimental workflow for LC-MS/MS quantification.
Protocol 1: Sample Preparation for LC-MS/MS (Underivatized)
This method is advantageous for its simplicity and speed.[8]
-
Thaw Samples: Thaw biological samples (plasma, urine) and standards on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of sample, standard, or quality control (QC).
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol) to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is representative of a silylation reaction, a common method for preparing amino acids for GC-MS.[3]
-
Sample Drying: Aliquot the sample into a glass reaction vial and dry it completely under a stream of nitrogen gas. It is critical to remove all water, as it will interfere with the silylation reagent.
-
Add Reagent: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst) to the dried sample.
-
Incubate: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool: Allow the vial to cool to room temperature.
-
Analyze: The sample is now ready for injection into the GC-MS system.
Conclusion and Field-Proven Insights
The quantification of this compound is achievable through several analytical platforms, each with distinct advantages and limitations. While HPLC-based methods offer accessibility and cost-effectiveness, LC-MS/MS stands as the superior technique for research and clinical applications demanding high sensitivity, specificity, and throughput.[9] GC-MS remains a powerful, albeit more laborious, alternative.
The central tenet of this guide is that the choice of method is only the beginning. Rigorous, single-method validation according to ICH guidelines is the non-negotiable foundation upon which all reliable data is built.[14] Cross-validation is the critical next step that ensures data is not only accurate within one system but is also transferable and comparable across different analytical worlds. By employing the systematic approach to cross-validation outlined here—grounded in pre-defined acceptance criteria and robust statistical analysis—researchers can ensure the long-term integrity and interoperability of their quantitative data, a cornerstone of scientific progress in drug development and beyond.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxy-L-valine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of any chemical, regardless of its perceived hazard, demands a meticulous approach to personal protection. This guide provides a detailed protocol for the safe handling of 3-Hydroxy-L-valine, ensuring that your work can proceed with the highest degree of safety and scientific integrity.
While this compound is not classified as a highly hazardous substance, it is categorized as an irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is therefore essential to mitigate risks of skin, eye, and respiratory irritation.[1] This guide is grounded in the foundational principles of laboratory safety established by the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC).[2][3][4][5]
Understanding the Risks: A Proactive Approach to Safety
A thorough risk assessment is the cornerstone of any laboratory safety plan.[6][7][8] Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand its specific hazards. For this compound, the primary hazards are:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of the powder may irritate the respiratory tract.[1]
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE should always be based on a task-specific risk assessment.[6][7] The following sections detail the minimum recommended PPE for handling this compound in various laboratory settings.
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses: For low-risk tasks involving small quantities of this compound in solution, safety glasses with side shields are the minimum requirement.[7]
-
Goggles: When handling the powdered form of this compound, or when there is a risk of splashing, chemical splash goggles are required to provide a complete seal around the eyes.[7][9]
-
Face Shields: For operations with a significant splash or powder dispersal risk, a face shield should be worn in conjunction with goggles.[7][9]
To prevent skin irritation, appropriate gloves must be worn at all times when handling this compound.
-
Nitrile Gloves: Disposable nitrile gloves are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with this compound.[7][10] It is crucial to change gloves immediately if they become contaminated.[7]
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities of the powder, double gloving can provide an additional layer of protection.[7]
Protective clothing is essential to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement for all work with this compound.[7][9]
-
Chemical-Resistant Apron: When handling larger quantities of solutions that pose a splash hazard, a chemical-resistant apron should be worn over the lab coat.[9]
Due to the potential for respiratory irritation from the powdered form, appropriate respiratory protection is critical.
-
Work in a Ventilated Area: All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[11]
-
Dust Mask/Respirator: For tasks involving the handling of the powder outside of a containment device, a NIOSH-approved N95 dust mask or a higher-level respirator should be worn to prevent inhalation.[9][12] The choice of respirator should be based on a thorough risk assessment of the specific procedure.[9]
Operational Plans for Handling this compound
A systematic approach to laboratory operations is key to maintaining a safe working environment. The following table summarizes the recommended PPE for various tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Work in a fume hood or ventilated enclosure. If not possible, an N95 respirator is required. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a well-ventilated area. |
| Transferring Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required. |
| Large-Scale Operations | Goggles and Face Shield | Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Work in a fume hood or with local exhaust ventilation. |
Step-by-Step Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out and away from the body.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Mask/Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is a critical component of laboratory safety.
-
Solid Waste: All disposable PPE and other solid materials contaminated with this compound should be placed in a designated, labeled waste container. While this compound is not listed as a hazardous waste, it is good practice to dispose of chemically contaminated waste through a certified hazardous waste contractor to ensure environmental protection.[13]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated waste container and disposed of in accordance with local and institutional regulations. Do not pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.
-
Spill Cleanup: In the event of a spill, cordon off the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe up. For liquid spills, absorb with an inert material. All spill cleanup materials should be disposed of as hazardous waste. Always wear appropriate PPE during spill cleanup.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Laboratory Personal Protective Equipment (PPE) Toolkit | OneLab REACH [reach.cdc.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. osha.gov [osha.gov]
- 6. reach.cdc.gov [reach.cdc.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Fundamentals of Personal Protective Equipment (PPE) in Clinical Laboratories | OneLab REACH [reach.cdc.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. nspcoatings.co.uk [nspcoatings.co.uk]
- 13. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
